molecular formula C9H11BFNO3 B1387900 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid CAS No. 874219-39-3

5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid

Cat. No.: B1387900
CAS No.: 874219-39-3
M. Wt: 211 g/mol
InChI Key: PSLVFPXQNCQCCY-UHFFFAOYSA-N
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Description

5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid is a useful research compound. Its molecular formula is C9H11BFNO3 and its molecular weight is 211 g/mol. The purity is usually 95%.
The exact mass of the compound (3-(Dimethylcarbamoyl)-5-fluorophenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(dimethylcarbamoyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLVFPXQNCQCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660225
Record name [3-(Dimethylcarbamoyl)-5-fluorophenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-39-3
Record name [3-(Dimethylcarbamoyl)-5-fluorophenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylcarbamoyl)-5-fluorobenzeneboronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid, a key building block in modern medicinal chemistry, has garnered significant attention for its role in the development of novel therapeutics.[1][2][3] Its unique structural features, including the electron-withdrawing fluorine atom and the dimethylcarbamoyl group, modulate the reactivity and binding properties of the boronic acid moiety. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this important compound, tailored for researchers, scientists, and professionals in drug development.

The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability and binding affinity.[1] Boronic acids, in turn, are versatile intermediates, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[4] They also exhibit the ability to form reversible covalent bonds with diols, a property leveraged in designing sensors and drug delivery systems.[5] this compound serves as a valuable precursor in the synthesis of a variety of biologically active molecules, including enzyme inhibitors.

This document will detail a robust and reproducible synthetic route, followed by a thorough discussion of the analytical techniques required to confirm the structure and purity of the final product.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a commercially available starting material, 3-bromo-5-fluorobenzonitrile. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 3-Bromo-5-fluorobenzonitrile B Hydrolysis A->B NaOH, H2O, reflux C 3-Bromo-5-fluorobenzoic acid B->C D Amidation C->D SOCl2, then (CH3)2NH E 3-Bromo-N,N-dimethyl-5-fluorobenzamide D->E F Lithiation-Borylation E->F 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. H3O+ G This compound F->G

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 3-Bromo-N,N-dimethyl-5-fluorobenzamide

The initial phase of the synthesis focuses on converting the nitrile group of the starting material into a dimethylamide.

Step 1: Hydrolysis of 3-Bromo-5-fluorobenzonitrile to 3-Bromo-5-fluorobenzoic acid

The nitrile is first hydrolyzed to the corresponding carboxylic acid.

Protocol:

  • To a solution of 3-bromo-5-fluorobenzonitrile (1.0 eq.) in ethanol/water (1:1), add sodium hydroxide (2.5 eq.).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with concentrated HCl to a pH of ~2, resulting in the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-bromo-5-fluorobenzoic acid.

Step 2: Amidation of 3-Bromo-5-fluorobenzoic acid

The carboxylic acid is then converted to the dimethylamide.

Protocol:

  • Suspend 3-bromo-5-fluorobenzoic acid (1.0 eq.) in toluene and add thionyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in dichloromethane (DCM) and cool to 0°C.

  • Bubble dimethylamine gas through the solution or add a solution of dimethylamine in THF (2.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-bromo-N,N-dimethyl-5-fluorobenzamide.

Part 2: Lithiation-Borylation to Yield this compound

The final step involves the conversion of the aryl bromide to the corresponding boronic acid via a lithiation-borylation sequence. This method is a powerful tool for the preparation of arylboronic acids.[6][7][8]

Protocol:

  • Dissolve 3-bromo-N,N-dimethyl-5-fluorobenzamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature below -70°C.

  • Stir the mixture at -78°C for 1 hour.

  • Add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1M HCl at 0°C.

  • Stir the mixture vigorously for 1 hour to hydrolyze the boronate ester.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

Purification of the crude this compound is crucial to remove any unreacted starting material and byproducts. Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for decomposition on silica.[9]

Recommended Purification Protocol (Acid-Base Extraction):

  • Dissolve the crude product in diethyl ether.

  • Extract the ether solution with a 1M sodium hydroxide solution. The boronic acid will deprotonate and move into the aqueous layer.

  • Wash the aqueous layer with diethyl ether to remove non-acidic impurities.

  • Carefully acidify the aqueous layer with 1M HCl at 0°C until the product precipitates.

  • Filter the solid, wash with cold water, and dry under high vacuum to yield pure this compound.[10]

An alternative method is recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture.[11]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Property Value Source
Molecular Formula C₉H₁₁BFNO₃[12][13]
Molecular Weight 211.00 g/mol [12][13]
CAS Number 874219-39-3[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl groups of the dimethylcarbamoyl moiety. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR will provide information on the number and types of carbon atoms present.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet, confirming the presence of the fluorine atom.

  • ¹¹B NMR: The boron NMR spectrum will exhibit a broad singlet characteristic of a boronic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as the O-H stretch of the boronic acid, the C=O stretch of the amide, and the C-F stretch.

Purity Analysis

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) and/or quantitative NMR (qNMR).

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of biologically active compounds. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of the substituted phenyl ring into complex molecules.[4] The boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with active site serine or threonine residues in enzymes. This has been a successful strategy in the development of protease inhibitors.[2]

Applications A This compound B Suzuki-Miyaura Coupling A->B C Enzyme Inhibition A->C D Synthesis of Complex Molecules B->D E Protease Inhibitors C->E

Caption: Key applications of the title compound in medicinal chemistry.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described protocols are robust and have been designed to be readily implemented in a standard organic chemistry laboratory. The comprehensive characterization data required to ensure the quality of the final product have also been outlined. As a versatile building block, this compound will undoubtedly continue to play a significant role in the advancement of drug discovery and development programs.

References

"physicochemical properties of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Dimethylcarbamoyl)-3-fluorophenylboronic Acid

Introduction

This compound, identified by CAS Number 874219-39-3, is a specialized organoboron compound that has emerged as a significant building block in modern synthetic and medicinal chemistry.[1][2][3] Its unique trifunctionalized structure—featuring a reactive boronic acid, an electron-withdrawing fluorine atom, and a dimethylcarbamoyl group—provides chemists with a versatile tool for constructing complex molecular architectures. This guide offers a comprehensive exploration of its core physicochemical properties, reactivity, applications, and essential experimental protocols, tailored for researchers, chemists, and drug development professionals. The insights provided herein are intended to facilitate its effective use in the laboratory, from reaction design to final product synthesis, while ensuring safe and reliable handling.

Core Physicochemical Properties

The utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. These parameters influence its solubility, reactivity, stability, and handling requirements. The key properties of this compound are summarized below.

Summary of Physicochemical Data
PropertyValueSource(s)
CAS Number 874219-39-3[1][2][3]
Molecular Formula C₉H₁₁BFNO₃[1][3][4]
Molecular Weight 211.00 g/mol [1][3][5]
Appearance White to off-white solid/powderGeneral chemical catalogs
Melting Point 111-113 °C[3]
SMILES B(C1=CC(=CC(=C1)F)C(=O)N(C)C)(O)O[3][6]
InChI InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3[6]
Structural and Electronic Attributes

The molecule's behavior is a direct consequence of its constituent functional groups:

  • Boronic Acid Moiety (-B(OH)₂): This is the primary reactive center for cross-coupling reactions. The boron atom is a Lewis acid, capable of accepting an electron pair. This Lewis acidity is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. The pKa of phenylboronic acids is influenced by substituents on the aromatic ring; the electron-withdrawing nature of the fluorine and carbamoyl groups is expected to lower the pKa of this compound compared to unsubstituted phenylboronic acid, making it a stronger Lewis acid.

  • Fluorine Substituent (-F): As a highly electronegative atom, the fluorine at the meta-position exerts a strong inductive electron-withdrawing effect. This modifies the electronic density of the phenyl ring, influencing the reactivity of the boronic acid and the overall polarity of the molecule.

  • Dimethylcarbamoyl Group (-C(=O)N(CH₃)₂): This group is also electron-withdrawing and acts as a meta-director. Its presence can enhance the stability of the compound and provides a potential site for hydrogen bonding, which can affect solubility and interactions with biological targets.

Synthetic Utility and Reactivity Profile

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures which are common motifs in pharmaceuticals.

The Suzuki-Miyaura Coupling Reaction

In this reaction, the organoboron compound (this compound) reacts with an organohalide (e.g., aryl bromide or iodide) in the presence of a palladium catalyst and a base. The reaction proceeds through a well-established catalytic cycle.

Suzuki_Miyaura_Cycle cluster_info Key Species Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 R¹-Pd(II)L₂-X OxAdd->PdII_1 Transmetal Transmetalation Ar-B(OH)₂ + Base PdII_1->Transmetal PdII_2 R¹-Pd(II)L₂-Ar Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product R¹-Ar RedElim->Product Product Released Ar_BOH2 Ar-B(OH)₂ = 5-(Dimethylcarbamoyl)- 3-fluorophenylboronic acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., Cs₂CO₃, K₂CO₃), and solvent (e.g., dioxane, toluene, DMF) is critical for achieving high yields and must be optimized for the specific substrates being coupled.[7][8][9]

Applications in Medicinal Chemistry and Drug Discovery

Boronic acids are increasingly incorporated into drug candidates due to their unique chemical properties.[10] They can act as reversible covalent inhibitors of serine proteases, form stable esters with diols (enabling applications like glucose sensing), and serve as versatile synthetic handles.[11][12] The specific substitution pattern of this compound makes it a valuable precursor for synthesizing targeted inhibitors and probes in various therapeutic areas. The fluorinated dimethylcarbamoyl phenyl moiety is a structural element found in a range of biologically active molecules, and this reagent provides a direct and efficient route for its incorporation.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for drug development and process chemistry. Below are standardized protocols for measuring aqueous solubility and pKa.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining thermodynamic solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge or filter the sample (using a low-binding filter, e.g., 0.22 µm PVDF) to separate the undissolved solid.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Compare the measured concentration against a standard curve to determine the solubility in mg/mL or µM.

Solubility_Workflow Start Start: Add Excess Solid to Buffer Equilibrate Equilibrate (24-48h) Constant Temp. & Agitation Start->Equilibrate Separate Separate Phases (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Supernatant (HPLC-UV) Separate->Quantify End End: Calculate Solubility Quantify->End

Caption: Workflow for solubility determination via the shake-flask method.

Protocol: pKa Determination (Potentiometric Titration)

This protocol measures the pKa by monitoring pH changes during titration with a base.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the boronic acid in a suitable solvent system, typically a co-solvent like methanol/water or DMSO/water to ensure solubility.

  • Titration Setup: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator or a burette. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against volume to precisely identify the equivalence point.

pKa_Workflow Start Start: Dissolve Compound in Co-Solvent Titrate Titrate with Standardized Base (e.g., NaOH) Start->Titrate Monitor Monitor & Record pH After Each Addition Titrate->Monitor Analyze Plot pH vs. Volume Monitor->Analyze Calculate Determine pKa at Half-Equivalence Point Analyze->Calculate End End: Report pKa Value Calculate->End

Caption: Workflow for pKa determination via potentiometric titration.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

  • Hazard Identification: This compound is classified as causing skin irritation and serious eye irritation.[13][14][15] It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this substance.[13][14]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Eyewash stations and safety showers should be readily accessible.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Boronic acids can be sensitive to moisture and may dehydrate to form boroxine anhydrides over time; storage at 2-8°C is often recommended.[4]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[2][13]

    • Skin Contact: Wash off immediately with soap and plenty of water.[2][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][13]

Conclusion

This compound is a high-value, strategically designed building block for organic synthesis. Its well-defined physicochemical properties and predictable reactivity in Suzuki-Miyaura coupling make it an indispensable tool for medicinal chemists aiming to synthesize novel compounds with therapeutic potential. By understanding its properties and adhering to safe handling protocols, researchers can effectively leverage this reagent to advance their discovery programs.

References

An In-depth Technical Guide to the Structure Elucidation of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid, a compound of increasing interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of analytical techniques, offering a rationale-driven approach to method selection, experimental design, and data interpretation. It is intended for researchers, scientists, and professionals in drug development who require a deep and practical understanding of how to confirm the chemical identity and structure of complex organoboron compounds. We will delve into a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography to build a self-validating and unambiguous structural assignment.

Introduction: The Significance of Structural Integrity

This compound, with its unique constellation of a boronic acid moiety, a fluorine substituent, and a dimethylcarbamoyl group, presents a distinct set of analytical challenges and opportunities.[1][2][3] The boronic acid group is a versatile functional handle for cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, making it a valuable building block in the synthesis of complex pharmaceutical agents.[2] The fluorine atom can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. The dimethylcarbamoyl group can influence solubility and introduce specific hydrogen bonding interactions.

Given these functionalities, absolute certainty in the compound's structure is paramount. Any ambiguity in the isomeric arrangement of the substituents on the phenyl ring could lead to vastly different biological activities and chemical reactivities. This guide, therefore, emphasizes a holistic and synergistic approach to structure elucidation, where each analytical technique provides a unique piece of the structural puzzle, and the collective data provides a robust and irrefutable confirmation.

Foundational Analysis: A Multi-Pronged Spectroscopic Approach

The initial and most crucial phase of structure elucidation involves a suite of spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and their combined interpretation forms the bedrock of our structural hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Detail

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of a molecule's carbon-hydrogen framework and the connectivity of its atoms. For this compound, a comprehensive suite of NMR experiments is essential.

  • Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another.

  • Expected Signals:

    • Aromatic Protons: The substitution pattern on the phenyl ring will give rise to a distinct set of signals in the aromatic region (typically 6.5-8.5 ppm). The fluorine and dimethylcarbamoyl groups will influence the chemical shifts of the adjacent protons.

    • Dimethylamide Protons: The two methyl groups of the dimethylcarbamoyl moiety will likely appear as one or two singlets in the range of 2.8-3.2 ppm. Rotational restriction around the C-N amide bond can sometimes lead to two distinct signals.

    • Boronic Acid Protons: The acidic protons of the B(OH)₂ group are often broad and may exchange with residual water in the solvent, making them difficult to observe. Their chemical shift can be highly variable.

  • Rationale: ¹³C NMR provides a count of the number of unique carbon atoms and information about their chemical environment (e.g., aromatic, carbonyl, alkyl).

  • Expected Signals:

    • Aromatic Carbons: Six distinct signals are expected for the phenyl ring carbons. The carbon attached to the boron will be significantly deshielded, while the carbon bonded to fluorine will show a characteristic large one-bond C-F coupling constant.

    • Carbonyl Carbon: The carbonyl carbon of the dimethylcarbamoyl group will appear at a downfield chemical shift (typically 165-175 ppm).

    • Methyl Carbons: The two methyl carbons of the dimethylcarbamoyl group will resonate in the aliphatic region (around 35-40 ppm).

  • Rationale: ¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[4][5][6] Its chemical shift is highly sensitive to the electronic nature of the surrounding groups.[7]

  • Expected Signal: A single resonance is expected for the fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring and can be compared to literature values for similar compounds to confirm the substitution pattern.[8][9]

  • Rationale: ¹¹B NMR is indispensable for characterizing organoboron compounds.[10][11][12][13] The chemical shift and line shape of the ¹¹B signal provide information about the coordination state and geometry of the boron atom.[14][15][16]

  • Expected Signal: For a trigonal planar sp²-hybridized boronic acid, a relatively broad signal is expected in the range of +25 to +35 ppm.[15] The presence of this signal is a definitive confirmation of the boronic acid functionality.

The following workflow illustrates the synergistic use of these NMR techniques:

References

A Technical Guide to the Spectroscopic Characterization of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic methodologies for the characterization of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid , a compound of interest for researchers, medicinal chemists, and professionals in drug development. This document emphasizes not only the expected spectral data but also the underlying principles and practical experimental protocols for acquiring and interpreting this information, ensuring scientific integrity and robust, reproducible results.

Introduction to this compound

This compound, with the chemical formula C₉H₁₁BFNO₃ and a molecular weight of 211.00 g/mol , belongs to the versatile class of arylboronic acids.[1] Its structure, featuring a fluorine atom and a dimethylcarbamoyl group on the phenyl ring, suggests its potential utility as a building block in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. The boronic acid moiety also imparts unique properties, including the ability to form reversible covalent bonds with diols, a characteristic leveraged in the design of sensors and drug delivery systems.

Accurate structural elucidation and purity assessment are paramount for its application in any research or development endeavor. Spectroscopic techniques are the cornerstone of this characterization. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound.

Table 1: Chemical Identifiers for this compound

PropertyValue
IUPAC Name [3-(Dimethylcarbamoyl)-5-fluorophenyl]boronic acid[1]
CAS Number 874219-39-3[1]
Molecular Formula C₉H₁₁BFNO₃[1]
Molecular Weight 211.00 g/mol [1]
SMILES CN(C)C(=O)c1cc(F)cc(c1)B(O)O

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a multi-nuclear NMR approach is essential for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number, environment, and connectivity of the protons in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic-H7.5 - 8.2m
B(OH)₂8.0 - 8.5 (broad)s
N(CH₃)₂2.8 - 3.2s

Disclaimer: These are predicted values based on analogous compounds and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic nature of the aromatic ring.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-F160 - 165 (d, ¹JCF ≈ 240-250 Hz)
Aromatic C-H115 - 140
Aromatic C-B130 - 135 (broad)
Aromatic C-C=O135 - 140
N(CH₃)₂35 - 40

Disclaimer: These are predicted values. The C-F coupling is a key diagnostic feature.

¹⁹F and ¹¹B NMR: Heteronuclear Insights

¹⁹F NMR: Due to the presence of a fluorine atom, ¹⁹F NMR is a crucial experiment. A single resonance is expected, and its chemical shift will be sensitive to the electronic environment.[2]

¹¹B NMR: The ¹¹B NMR spectrum is highly diagnostic for boronic acids. A broad signal is typically observed for the sp²-hybridized boron atom in the boronic acid.[3][4] The chemical shift is sensitive to the coordination state of the boron atom.[5][6]

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and the presence of a residual water peak that can be used for reference.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and match the probe for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.

    • Shim the magnetic field to obtain good resolution and lineshape.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to achieve a good signal-to-noise ratio.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

    • ¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. A wider spectral width may be needed.[7]

    • 2D NMR (Optional but Recommended):

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Interpreting the NMR Data
  • ¹H NMR: The integration of the aromatic protons should correspond to three protons. The two methyl groups on the carbamoyl moiety should appear as a singlet integrating to six protons. The boronic acid protons are often broad and may exchange with residual water in the solvent.

  • ¹³C NMR: Look for the characteristic doublet for the carbon attached to fluorine, with a large one-bond C-F coupling constant. The carbon attached to the boron atom may appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

  • ¹⁹F NMR: A single peak confirms the presence of one fluorine environment.

  • ¹¹B NMR: The chemical shift will confirm the presence of the boronic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected FTIR Absorption Bands

Table 4: Key FTIR Vibrational Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (boronic acid, H-bonded)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (amide)1630 - 1680Strong
C=C stretch (aromatic)1450 - 1600Medium
B-O stretch1310 - 1350Strong[8]
C-N stretch1250 - 1350Medium
C-F stretch1100 - 1300Strong
Experimental Protocol for FTIR Analysis

For a solid sample like this compound, several sampling techniques can be employed.

  • Attenuated Total Reflectance (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the spectrum. This is the most common and convenient method for solid samples.[1]

  • Potassium Bromide (KBr) Pellet:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.[1]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

    • Place the pellet in the sample holder and acquire the spectrum.

  • Thin Solid Film:

    • Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[9]

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[9]

    • Allow the solvent to evaporate, leaving a thin film of the compound.[9]

    • Mount the plate in the spectrometer and collect the spectrum.

Interpreting the FTIR Spectrum

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is a strong indication of the O-H stretching of the hydrogen-bonded boronic acid. The sharp, intense peak around 1630-1680 cm⁻¹ is characteristic of the amide C=O stretch. The strong B-O stretching vibration around 1310-1350 cm⁻¹ is a key diagnostic peak for the boronic acid functionality.[8]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Expected Mass Spectrometric Data
  • Molecular Ion (M⁺): The exact mass of the compound is 211.0816 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Common Adducts: In electrospray ionization (ESI), common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ in positive ion mode, and [M-H]⁻ in negative ion mode are expected.[10]

  • Fragmentation: The molecular ion can be unstable and may fragment into smaller, charged particles.[11] Common fragmentation pathways for phenylboronic acids involve the loss of water or the cleavage of the C-B bond.[12]

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.[13]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrument Parameters:

    • Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion and common adducts.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).[14]

Data Interpretation

The high-resolution mass of the molecular ion should match the calculated exact mass for C₉H₁₁BFNO₃. The fragmentation pattern obtained from MS/MS can be used to confirm the connectivity of the molecule. For example, the loss of the dimethylamino group or the entire dimethylcarbamoyl group would result in specific fragment ions.

Data Summary and Visualization

A comprehensive characterization of this compound requires the integration of data from all these spectroscopic techniques.

Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 5-(Dimethylcarbamoyl)-3- fluorophenylboronic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure MS->Purity

Caption: Workflow for the spectroscopic characterization of the target compound.

Molecular Structure

Caption: Chemical structure of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, FTIR, and mass spectrometry. This guide has provided a framework for researchers to approach this task with scientific rigor. By following the detailed protocols and understanding the principles of spectral interpretation outlined herein, scientists can confidently determine the structure and purity of this compound, paving the way for its successful application in their research and development endeavors.

References

The Advent and Ascendancy of Fluorinated Phenylboronic Acids: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This guide provides an in-depth technical exploration of fluorinated phenylboronic acids, a class of reagents that has proven indispensable for the synthesis of complex organic scaffolds. We will traverse the historical landscape of their discovery, delve into the nuances of their synthesis, and illuminate the profound impact of fluorination on their physicochemical properties and reactivity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of these versatile building blocks.

Introduction: The Convergence of Boron and Fluorine Chemistry

The story of fluorinated phenylboronic acids is one of synergistic innovation, born from two burgeoning fields of chemical research. Organoboron compounds, particularly boronic acids, have been known for over a century and a half, yet their utility remained largely academic until the latter half of the 20th century.[4][5] A pivotal moment arrived with the development of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that leverages the unique reactivity of boronic acids to form carbon-carbon bonds with exceptional efficiency and selectivity.[5][6] This reaction has since become a workhorse in organic synthesis, particularly in the pharmaceutical industry for the construction of complex drug candidates.[6]

Concurrently, the field of organofluorine chemistry was experiencing its own renaissance. The introduction of fluorine atoms into organic molecules was found to impart a range of desirable properties, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[1][2][7][3] Today, it is estimated that 20-25% of all marketed pharmaceuticals contain at least one fluorine atom.[2]

The confluence of these two fields—the versatility of boronic acids in cross-coupling and the advantageous properties conferred by fluorine—led to the logical and impactful development of fluorinated phenylboronic acids. These reagents serve as powerful building blocks, allowing for the direct introduction of fluorinated aryl moieties into a wide array of molecular architectures.

The Genesis of Fluorinated Phenylboronic Acids: A Historical Perspective

While a singular "discovery" of fluorinated phenylboronic acids is not documented, their emergence can be traced to the increasing demand for novel building blocks in the wake of the Suzuki-Miyaura coupling's popularization. Early research into substituted phenylboronic acids naturally progressed to include halogenated derivatives. The unique electronic properties of fluorine, particularly its high electronegativity, made fluorinated analogs an attractive area of investigation for modulating the reactivity and properties of the resulting coupled products.

The initial syntheses of simple monofluorophenylboronic acids paved the way for the development of more complex di-, tri-, and polyfluorinated systems, as well as those bearing trifluoromethyl and trifluoromethoxy groups.[8][9] The driving force behind this expansion has been the ever-present need in drug discovery and materials science for novel structures with finely tuned electronic and steric properties.[1][10][11]

Synthesis of Fluorinated Phenylboronic Acids: A Practical Guide

The most common and reliable methods for synthesizing fluorinated phenylboronic acids involve the formation of an organometallic intermediate from a corresponding fluorinated aryl halide, followed by quenching with a borate ester and subsequent acidic workup.[12] The two primary pathways utilize either a Grignard reagent or an organolithium species.

The Grignard-Based Approach: A Robust and Scalable Method

The Grignard-based synthesis offers a good balance of reactivity, safety, and yield, making it a popular choice for a wide range of fluorinated phenylboronic acids.[12] The general workflow is depicted below:

Grignard_Synthesis A Fluorinated Aryl Halide (e.g., 1-Bromo-2,5-difluorobenzene) C Grignard Reagent (e.g., 2,5-Difluorophenyl- magnesium bromide) A->C + Mg (Grignard Formation) B Magnesium (Mg) B->C E Boronate Ester Intermediate C->E + B(OMe)3 D Trimethyl borate (B(OMe)3) D->E G Fluorinated Phenylboronic Acid (e.g., 2,5-Difluorophenylboronic acid) E->G + HCl (aq) (Hydrolysis) F Aqueous Acid (e.g., HCl) F->G

Caption: Grignard-based synthesis of a fluorinated phenylboronic acid.

Experimental Protocol: Synthesis of 2,5-Difluorophenylboronic Acid [12]

This protocol is adapted from established procedures and should be performed with appropriate safety precautions, particularly when handling organometallic compounds and flammable solvents.

  • Preparation of the Grignard Reagent:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen.

    • Magnesium turnings (1.39 g) are added to the flask, followed by a single crystal of iodine as an initiator.

    • Anhydrous tetrahydrofuran (THF, 20 mL) is added to cover the magnesium.

    • A solution of 1-bromo-2,5-difluorobenzene (10.0 g) in anhydrous THF (30 mL) is prepared and placed in the dropping funnel.

    • A small portion of the bromide solution is added to the magnesium suspension to initiate the reaction. Once the reaction begins, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is heated at reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate, flame-dried flask under nitrogen, a solution of trimethyl borate (1.2 equivalents) in anhydrous THF is cooled to -78 °C.

    • The prepared Grignard reagent is transferred via cannula to the cold trimethyl borate solution dropwise, maintaining the temperature below -60 °C.

    • After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Workup and Isolation:

    • The reaction is quenched by the slow addition of 10% aqueous hydrochloric acid at 0 °C until the solution is acidic (pH ~1-2).[12]

    • The mixture is stirred for 30 minutes at room temperature.

    • The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).[12]

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification:

    • The crude 2,5-difluorophenylboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.[12]

ParameterExpected Outcome
Theoretical Yield 8.18 g
Expected Yield 6.5 - 7.4 g (80-90%)
Purity >95% (after purification)

Table 1: Expected outcome for the synthesis of 2,5-difluorophenylboronic acid.[12]

Synthesis of Other Notable Fluorinated Phenylboronic Acids

Similar synthetic strategies can be employed for other isomers and derivatives. For instance, the synthesis of 2,4-difluorophenylboronic acid also proceeds via a Grignard reaction with trimethyl borate, followed by an acidic workup with sulfuric acid.[13] The synthesis of (3,4,5-trifluorophenyl)boronic acid has also been reported through a similar pathway.[14] For trifluoromethyl-substituted analogs, such as (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, multi-step syntheses may be required to introduce the various substituents prior to the borylation step.[15]

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine atoms into the phenyl ring of a boronic acid has profound effects on its properties, primarily by increasing its Lewis acidity.[4][5][8]

Enhanced Acidity (pKa)

Unsubstituted phenylboronic acid is a relatively weak Lewis acid with a pKa of 8.86.[4] The introduction of electron-withdrawing fluorine atoms significantly increases the acidity (lowers the pKa).[4][5] This enhanced acidity is crucial for applications such as sugar sensing at physiological pH and for modulating reactivity in catalytic cycles.[5][16][17][18]

The position of the fluorine substituent plays a critical role in the extent of this effect:[4][5]

  • Ortho-Fluorine: The most significant increase in acidity is observed with an ortho-fluorine substituent. This is attributed to the formation of an intramolecular B-O-H···F hydrogen bond, which stabilizes the boronate anion.[4]

  • Meta-Fluorine: A meta-fluorine substituent also increases acidity due to its inductive electron-withdrawing effect.[5]

  • Para-Fluorine: The effect of a para-fluorine is less pronounced due to the competing resonance effect, which donates electron density to the ring, partially offsetting the inductive withdrawal.[4][5]

CompoundpKa Value
Phenylboronic acid8.86[4]
4-Fluorophenylboronic acid8.77[4]
2,3,4,6-Tetrafluorophenylboronic acid6.17[4]
3,5-Difluorophenylboronic acid6.46 (Predicted)[19]

Table 2: Comparison of pKa values for selected phenylboronic acids.

The presence of other electron-withdrawing groups, such as a formyl or trifluoromethyl group, can further increase the acidity of fluorinated phenylboronic acids.[4][16]

Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction studies have provided valuable insights into the solid-state structures of fluorinated phenylboronic acids.[8][20]

  • Dimerization: A common structural motif is the formation of hydrogen-bonded dimers with a syn-anti arrangement of the hydroxyl groups.[4]

  • Planarity: The molecules are generally not planar. There is a notable twist between the phenyl ring and the boronic acid group. The magnitude of this dihedral angle is influenced by the substitution pattern. For example, in (trifluoromethyl)phenylboronic acids, the dihedral angle is smallest for the para isomer and largest for the ortho isomer.[4]

  • Intramolecular Hydrogen Bonding: In ortho-fluorophenylboronic acids, weak intramolecular B-O-H···F hydrogen bonds are observed.[4]

Dimer_Structure cluster_0 Molecule A cluster_1 Molecule B A_B B A_O1 O A_B->A_O1 A_O2 O A_B->A_O2 A_Ar Ar-F A_B->A_Ar A_H1 H A_O1->A_H1 B_O2 O A_H1->B_O2 H-bond A_H2 H A_O2->A_H2 B_B B B_O1 O B_B->B_O1 B_B->B_O2 B_Ar Ar-F B_B->B_Ar B_H1 H B_O1->B_H1 B_H1->A_O1 H-bond B_H2 H B_O2->B_H2

Caption: Dimeric structure of fluorinated phenylboronic acids via hydrogen bonding.

Applications in Modern Organic Synthesis

Fluorinated phenylboronic acids are workhorse reagents in a variety of synthetic applications, most notably in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is the cornerstone of the utility of fluorinated phenylboronic acids.[6] It allows for the efficient formation of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and advanced materials.[1][10][11][21] The presence of fluorine can influence the electronic properties of the resulting coupled products, impacting their biological activity and material characteristics.[6][10] For example, 3,5-difluorophenylboronic acid is a key intermediate in the synthesis of angiogenesis inhibitors and glucokinase activators.[19]

Catalysis

Arylboronic acids with electron-withdrawing groups, such as (3,4,5-trifluorophenyl)boronic acid, can act as highly efficient Lewis acid catalysts in amidation reactions between carboxylic acids and amines.[14] Their enhanced acidity and tolerance to water make them effective catalysts for this important transformation.[14]

Biological Activity

Beyond their role as synthetic intermediates, some fluorinated boronic compounds exhibit inherent biological activity. For instance, benzoxaboroles, which can be synthesized from fluorinated 2-formylphenylboronic acids, have shown promise as antifungal and antibacterial agents.[4][5][16][18] The well-known antifungal drug Tavaborole is a fluorinated benzoxaborole.[4][5]

Conclusion and Future Outlook

The discovery and development of fluorinated phenylboronic acids represent a significant advancement in synthetic chemistry. The marriage of the versatile reactivity of the boronic acid moiety with the unique physicochemical properties imparted by fluorine has provided chemists with a powerful toolkit for the construction of complex and functional molecules. From their foundational role in Suzuki-Miyaura cross-coupling to their emerging applications in catalysis and medicinal chemistry, these reagents continue to be at the forefront of chemical innovation. As our understanding of the subtle interplay between fluorine substitution and molecular properties deepens, we can anticipate the development of even more sophisticated fluorinated phenylboronic acids, further expanding the horizons of drug discovery and materials science.

References

A Theoretical and Computational Investigation of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic Acid: A Keystone for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid, a compound of significant interest in medicinal chemistry and drug development. Phenylboronic acids are a versatile class of molecules, and understanding their nuanced structural and electronic properties is paramount for their rational application in the design of targeted therapeutics.[1] This document outlines established computational methodologies to elucidate the molecular geometry, electronic landscape, and potential intermolecular interactions of this specific substituted phenylboronic acid. The protocols described herein are designed to be self-validating and are grounded in established quantum chemical methods, providing a robust foundation for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Phenylboronic Acids in Drug Discovery

Phenylboronic acids (PBAs) have emerged as a pivotal class of compounds with wide-ranging applications in synthetic, biological, and materials chemistry.[1] Their utility in medicine is particularly noteworthy, with several boronic acid-containing drugs approved by the FDA. The boron atom's unique electronic properties, specifically its empty p-orbital, confer upon it the ability to act as a Lewis acid and to form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and glycoproteins. This reactivity is at the heart of their application as sensors and in drug delivery systems.

The subject of this guide, this compound (CAS 874219-39-3)[2], presents a particularly interesting case for theoretical study. The presence of a fluorine atom and a dimethylcarbamoyl group at the meta positions relative to the boronic acid moiety is expected to significantly modulate its electronic properties and, consequently, its reactivity and binding affinity for biological targets. The electron-withdrawing nature of the fluorine and the resonance and inductive effects of the dimethylcarbamoyl group can influence the acidity of the boronic acid, a critical parameter for its biological activity.[3] A thorough theoretical understanding of these influences is essential for predicting the behavior of this molecule in a biological environment and for designing more potent and selective inhibitors.

Molecular and Electronic Structure: A Computational Perspective

A foundational aspect of understanding the chemical behavior of this compound is the detailed characterization of its molecular and electronic structure. This can be effectively achieved through quantum chemical calculations.

Conformational Analysis

The rotational freedom around the C-B bond and the orientation of the hydroxyl groups of the boronic acid moiety give rise to several possible conformers. It is crucial to identify the lowest energy conformer as it will be the most populated at physiological temperatures and will dictate the molecule's predominant shape and interaction profile.

Geometric Parameters

Key geometric parameters such as bond lengths, bond angles, and dihedral angles provide a quantitative description of the molecule's three-dimensional structure. Of particular interest are the parameters associated with the boronic acid group and how they are influenced by the substituents on the phenyl ring.

Electronic Properties

The electronic properties of the molecule, including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), are critical for understanding its reactivity. The HOMO-LUMO gap, for instance, is an indicator of the molecule's chemical stability and reactivity. The MEP provides a visual representation of the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is invaluable for predicting sites of intermolecular interactions.

PropertyDescriptionSignificance in Drug Design
Lowest Energy Conformer The most stable three-dimensional arrangement of the atoms.Dictates the shape of the molecule and how it fits into a biological target's binding site.
Bond Lengths & Angles The distances between atoms and the angles between bonds.Provides a precise geometric description, crucial for accurate docking studies.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and the molecule's ability to participate in charge-transfer interactions.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identifies regions of positive and negative potential, guiding the understanding of non-covalent interactions.

Proposed Theoretical Investigation: A Step-by-Step Protocol

The following protocol outlines a robust computational workflow for the in-depth theoretical characterization of this compound. This workflow is based on widely accepted quantum chemical methods that have been successfully applied to similar phenylboronic acid systems.[4][5]

Computational Methodology

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

Method: Density Functional Theory (DFT) is a suitable and computationally efficient method for this type of investigation.[4][5][6][7][8] The B3LYP functional is a popular choice that often provides a good balance of accuracy and computational cost.[8] For higher accuracy in calculating thermochemical properties, second-order Møller-Plesset perturbation theory (MP2) can be employed.[1]

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a good starting point, as it includes diffuse functions to accurately describe anions and polarization functions to account for the non-spherical nature of electron density in molecules.[4] For more demanding calculations, Dunning's correlation-consistent basis sets, like aug-cc-pVDZ, are recommended.[1]

Experimental Workflow: A Computational Approach

G cluster_0 This compound cluster_1 Biological Target (e.g., Diol) PBA B(OH)₂ Phenyl Phenyl Ring PBA->Phenyl Diol R-(OH)₂ PBA->Diol Reversible Covalent Bond Formation F F Phenyl->F Carbamoyl C(=O)N(CH₃)₂ Phenyl->Carbamoyl

References

The Dichotomous Nature of Fluorine: Unraveling its Electronic Influence in Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties—high electronegativity coupled with the ability to donate lone-pair electrons—create a nuanced interplay of effects that can profoundly alter molecular acidity, reactivity, and intermolecular interactions. In the context of phenylboronic acids, these effects are particularly significant, modulating their utility in critical applications ranging from Suzuki-Miyaura cross-coupling to the design of sophisticated biosensors. This guide provides an in-depth analysis of the electronic effects of fluorine in phenylboronic acids, grounded in mechanistic principles and supported by practical, field-proven methodologies. We will explore the fundamental tug-of-war between inductive and resonance effects, quantify these influences through acidity (pKa) and Hammett parameters, and elucidate their direct consequences on reaction outcomes and sensor design.

The Core Principle: Inductive Withdrawal vs. Resonance Donation

The electronic influence of fluorine on an aromatic ring is a classic example of competing effects. Understanding this duality is paramount to predicting and exploiting the properties of fluorinated phenylboronic acids.

  • Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density through the sigma bond network.[2] This effect, denoted as -I, is distance-dependent and generally deactivates the aromatic ring toward electrophilic attack by lowering its electron density.

  • Resonance Effect (+R): Despite its electronegativity, the fluorine atom possesses lone pairs of electrons in p-orbitals that can overlap with the π-system of the benzene ring.[3] This allows it to donate electron density into the ring, a phenomenon known as the +R or mesomeric effect. This donation preferentially increases electron density at the ortho and para positions.[2][4]

For fluorine, the potent inductive effect (-I) almost always outweighs the weaker resonance effect (+R).[2] This net electron withdrawal is a defining characteristic that differentiates it from other halogens and powerfully influences the acidity and reactivity of the boronic acid moiety.

G cluster_ring Fluorophenyl Ring F F C1 C1 F->C1 σ-bond polarization F->C1 π-system donation C2 C2 Inductive Inductive Effect (-I) Strong Electron Withdrawal Resonance Resonance Effect (+R) Weak Electron Donation (to ortho/para positions) G cluster_ph pH Control PBA ArB(OH)₂ (Trigonal Planar) Low Fluorescence Diol + Diol (e.g., Glucose) Boronate [ArB(OH)(diol)]⁻ (Tetrahedral Anionic) High Fluorescence PBA->Boronate Binding Low_pH Low pH (< pKa) Equilibrium favors PBA (Sensor 'Off') High_pH High pH (≥ pKa) Equilibrium favors Boronate (Sensor 'On') Low_pH->High_pH Increase pH G start Start prep 1. Prepare Analyte Solution Dissolve known mass of boronic acid in ion-adjusted water (e.g., 0.15 M KCl). start->prep cal 2. Calibrate pH Meter Use at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at 25°C. prep->cal setup 3. Setup Titration Place analyte under Argon atmosphere. Insert calibrated pH electrode & titrant nozzle. cal->setup titrate 4. Perform Titration Add standardized NaOH solution (e.g., 0.1 M) in small, precise increments. Record pH after each addition. setup->titrate plot 5. Plot Data Graph pH (y-axis) vs. Volume of NaOH (x-axis). Generate a sigmoid titration curve. titrate->plot analyze 6. Determine pKa Calculate the first derivative (dpH/dV). The peak of the derivative curve is the equivalence point (Veq). pKa = pH at Veq / 2. plot->analyze repeat 7. Repeat for Validation Perform titration in triplicate to ensure reproducibility. analyze->repeat end End repeat->end

References

The Dimethylcarbamoyl Group: A Modulator of Boronic Acid Reactivity and Functionality

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are indispensable reagents in modern organic synthesis and medicinal chemistry, prized for their versatility in reactions like the Suzuki-Miyaura cross-coupling and their unique interactions with biological systems.[1][2] The reactivity and properties of a boronic acid are profoundly influenced by the substituents on its organic framework. This guide provides an in-depth analysis of the dimethylcarbamoyl group's role in modulating the reactivity of aryl boronic acids. We will explore its dual electronic and steric effects, its impact on Lewis acidity, its function as a transient directing group, and its strategic application in complex molecule synthesis and drug design. This paper synthesizes mechanistic insights with practical, field-proven protocols to offer a comprehensive resource for professionals in chemical and pharmaceutical development.

Introduction: The Tunable Nature of Boronic Acids

Boronic acids, characterized by the R-B(OH)₂ functional group, are organoboron compounds that act as mild Lewis acids due to the empty p-orbital on the boron atom.[1][3] This Lewis acidity is central to their chemical behavior. In aqueous solution, a boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate state.[4] The pKa of this equilibrium, typically around 9 for unsubstituted phenylboronic acid, is a critical parameter that dictates the compound's utility.[1]

The electronic nature of substituents on the aryl ring allows for the fine-tuning of this pKa. Electron-donating groups (EDGs) increase the electron density on the boron atom, stabilizing the trigonal form and increasing the pKa. Conversely, electron-withdrawing groups (EWGs) decrease electron density, enhancing the Lewis acidity of the boron center and lowering the pKa.[4] The dimethylcarbamoyl group (-C(=O)N(CH₃)₂) is a moderately electron-withdrawing group, and its presence imparts unique and valuable characteristics to the boronic acid scaffold.

Core Physicochemical Influence of the Dimethylcarbamoyl Group

The dimethylcarbamoyl moiety influences the boronic acid's reactivity through a combination of electronic and steric effects.

Electronic Effects and Lewis Acidity

The primary electronic influence of the dimethylcarbamoyl group is its inductive and resonance electron-withdrawing nature. This effect pulls electron density away from the aromatic ring and, consequently, from the boron atom.

  • Increased Lewis Acidity: By reducing the electron density at the boron center, the empty p-orbital becomes more electrophilic. This enhances the boronic acid's ability to accept a Lewis base, such as the hydroxide ion required for the formation of the active boronate species in Suzuki-Miyaura couplings.[4]

  • Lowered pKa: The increased Lewis acidity translates to a lower pKa value compared to unsubstituted phenylboronic acid. A lower pKa means the tetrahedral boronate can be formed under milder basic conditions, which can be advantageous for substrates sensitive to strong bases.[4]

CompoundSubstituentTypical pKaElectronic Effect
4-Methoxyphenylboronic acid-OCH₃~9.25Electron-Donating
Phenylboronic acid-H~8.8Neutral
[3-(Dimethylcarbamoyl)phenyl]boronic acid-C(=O)N(CH₃)₂< 8.8 (Estimated)Electron-Withdrawing

Table 1: Comparative pKa values illustrating the electronic effect of substituents on phenylboronic acid. The dimethylcarbamoyl group, as an EWG, is expected to lower the pKa relative to the unsubstituted parent compound.[4][5]

Steric Profile

When positioned ortho to the boronic acid, the dimethylcarbamoyl group can exert significant steric hindrance. This bulkiness can influence reaction rates and selectivity. For instance, in Suzuki-Miyaura couplings, severe steric hindrance adjacent to the boronic acid can slow down the transmetalation step.[6][7] However, this can also be leveraged to control regioselectivity in certain synthetic designs.

The Dimethylcarbamoyl Group as a Directing Moiety

Beyond simple electronic modulation, the dimethylcarbamoyl group can function as a powerful directing group in transition-metal-catalyzed reactions, particularly C-H activation. The carbonyl oxygen possesses lone pairs of electrons that can coordinate to a metal center, forming a transient chelate. This coordination brings the catalyst into close proximity to a specific C-H bond (typically at the ortho position), facilitating its selective cleavage and functionalization. This strategy enables the synthesis of complex, multi-substituted aromatic compounds from simpler precursors.[8][9][10]

Diagram 1: Directed ortho-C-H activation via catalyst coordination to the dimethylcarbamoyl group.

Applications in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and boronic acids are its key coupling partners.[6][11] The presence of a dimethylcarbamoyl group on the boronic acid partner can offer several advantages:

  • Enhanced Reactivity: As discussed, the electron-withdrawing nature of the group can facilitate the formation of the catalytically active boronate, potentially increasing reaction rates or allowing for lower catalyst loadings.[12]

  • Improved Solubility: The amide functionality can improve the solubility of the boronic acid in a wider range of organic solvents, simplifying reaction setup and workup.

  • Functional Handle: The group itself serves as a robust functional handle that can be carried through multiple synthetic steps or be a key pharmacophore in a final drug molecule.[2]

suzuki_coupling OA Oxidative Addition [Ar-X + Pd(0) → Ar-Pd(II)-X] TM Transmetalation [Ar'-B(OH)₃⁻ + Ar-Pd(II)-X → Ar-Pd(II)-Ar'] OA->TM Ar-Pd(II)-X RE Reductive Elimination [Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0)] TM->RE Start Pd(0) Catalyst RE->Start Catalyst Regeneration End C-C Bond Formed (Ar-Ar') RE->End Start->OA Ar-X Boronate Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻ (Active Species) Boronate->TM Dimethylcarbamoyl group accelerates this step

Diagram 2: Catalytic cycle of the Suzuki-Miyaura reaction. The dimethylcarbamoyl group enhances the formation of the active boronate species required for the transmetalation step.

Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following sections provide detailed methodologies for the synthesis and application of dimethylcarbamoyl-substituted boronic acids.

Synthesis of [3-(Dimethylcarbamoyl)phenyl]boronic acid

This protocol describes a common two-step procedure starting from commercially available 3-bromobenzoyl chloride.

synthesis_workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Borylation start 3-Bromobenzoyl Chloride + Dimethylamine (aq.) reaction1 Reaction in DCM 0 °C to RT, 2h start->reaction1 workup1 Aqueous Workup (HCl, NaHCO₃, Brine) reaction1->workup1 product1 3-Bromo-N,N-dimethylbenzamide workup1->product1 lithiation Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) product1->lithiation Intermediate trapping Borylation (Triisopropyl borate, -78 °C) lithiation->trapping hydrolysis Acidic Hydrolysis (HCl, RT) trapping->hydrolysis final_product [3-(Dimethylcarbamoyl)phenyl]boronic acid hydrolysis->final_product

Diagram 3: Experimental workflow for the synthesis of [3-(dimethylcarbamoyl)phenyl]boronic acid.

Step 1: Synthesis of 3-Bromo-N,N-dimethylbenzamide

  • To a stirred solution of 3-bromobenzoyl chloride (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask cooled to 0 °C in an ice bath, add a 40% aqueous solution of dimethylamine (2.5 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Synthesis of [3-(Dimethylcarbamoyl)phenyl]boronic acid [13][14]

  • Dissolve 3-bromo-N,N-dimethylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) in an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • To the resulting aryllithium species, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).

  • Stir vigorously for 1-2 hours at room temperature to complete the hydrolysis of the boronate ester.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization or trituration from a suitable solvent system (e.g., ether/hexanes) to afford the title compound as a white solid.

Conclusion and Future Outlook

The dimethylcarbamoyl group is far more than a passive substituent; it is an active modulator of boronic acid reactivity. Its electron-withdrawing nature enhances Lewis acidity and tunes the pKa, while its ability to act as a coordinating directing group opens pathways for highly selective C-H functionalization.[4][8] These properties make dimethylcarbamoyl-substituted boronic acids highly valuable building blocks in both academic and industrial settings, particularly in the synthesis of complex pharmaceuticals where precise control over reactivity and molecular architecture is paramount.[15][16] As synthetic methods continue to advance, the strategic use of such "smart" functional groups will be critical in accessing novel chemical space and accelerating the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to the Reactivity of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid, a key building block in contemporary medicinal chemistry and materials science. We move beyond standard protocols to explore the underlying chemical principles governing its behavior, with a primary focus on the palladium-catalyzed Suzuki-Miyaura coupling. This document is intended for researchers, scientists, and drug development professionals seeking to optimize existing methodologies and troubleshoot challenges associated with this electron-deficient organoboron reagent. We will dissect the influence of its unique substitution pattern, provide validated experimental workflows, and offer insights into alternative reactivity pathways.

Molecular Profile and Inherent Reactivity

This compound is distinguished by two powerful electron-withdrawing groups (EWGs) on the phenyl ring: a fluorine atom and a dimethylcarbamoyl group, positioned meta to the boronic acid moiety. This substitution pattern is not accidental; it is designed to impart specific electronic properties to the molecule.

  • Fluorine Substituent: The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect (-I), which decreases the electron density of the aromatic ring.

  • Dimethylcarbamoyl Substituent: The carbamoyl group also acts as an EWG through a combination of inductive and resonance effects.

The cumulative effect of these groups renders the aryl ring electron-deficient. This has profound implications for the reactivity of the C-B bond. Specifically, the increased Lewis acidity at the boron center can influence transmetalation rates in cross-coupling reactions.[1][2] However, this electron deficiency also makes the boronic acid more susceptible to an undesirable side reaction known as protodeboronation, where the C-B bond is cleaved by a proton source.[1][3]

The Cornerstone Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most vital application of this reagent, enabling the formation of C(sp²)-C(sp²) bonds to construct complex biaryl structures.[4] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][5]

Mechanistic Considerations for an Electron-Deficient Boronic Acid

The standard Suzuki-Miyaura catalytic cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]

Suzuki_Miyaura_Cycle

For this compound, the transmetalation step is particularly critical. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) center.[7] The electron-withdrawing nature of the substituents on our substrate can make this process sluggish. Therefore, the choice of base, catalyst, and ligands becomes paramount to drive the reaction to completion. Highly fluorinated or otherwise electron-deficient boronic acids often require stronger bases or specialized conditions to achieve efficient coupling.[1][8]

Causality-Driven Experimental Design

A successful coupling protocol is not a matter of chance but of informed choices. Here we dissect the key parameters.

ParameterRecommended ChoiceRationale & Justification
Palladium Pre-catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd(PPh₃)₄: A reliable choice that enters the catalytic cycle as Pd(0) directly. PdCl₂(dppf): A stable Pd(II) pre-catalyst that is reduced in situ. The dppf ligand is bulky and electron-rich, which is beneficial for both oxidative addition and reductive elimination steps.[9]
Phosphine Ligand SPhos, XPhos, or RuPhosFor challenging couplings involving electron-deficient partners, bulky and electron-rich dialkylbiaryl phosphine ligands are often superior to traditional ligands like PPh₃.[9] They accelerate the rate-limiting steps and promote the formation of the active monoligated Pd(0) species.
Base K₂CO₃, K₃PO₄, or CsFK₂CO₃: A moderately strong base suitable for many standard couplings. K₃PO₄ / CsF: Stronger bases that are often necessary for less reactive boronic acids. CsF, in particular, has shown high efficacy with fluorinated boronic acids, potentially by forming highly reactive fluoroborate intermediates.[8][10]
Solvent System Dioxane/H₂O, Toluene/H₂O, or DMEA biphasic system containing water is crucial. The base is typically soluble in the aqueous phase, where it activates the boronic acid, while the catalytic reaction occurs primarily in the organic phase.
Self-Validating Experimental Protocol: A Model Suzuki-Miyaura Coupling

This protocol is designed to be a robust starting point. The inclusion of in-process checks serves as a self-validating system.

Experimental_Workflow

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and base (e.g., K₃PO₄, 2.0 eq).[11]

  • Inerting: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of Dioxane:Water) via syringe. The reaction mixture should be a suspension.

  • Heating: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring (Self-Validation): After 1-2 hours, take a small aliquot, dilute it with ethyl acetate, pass it through a small plug of silica, and analyze by TLC or LC-MS to check for the disappearance of the limiting starting material (typically the aryl halide). Continue heating until the reaction is complete.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Alternative Reactivity: The Chan-Lam Coupling

While less common than the Suzuki coupling, boronic acids can also participate in copper-catalyzed C-N and C-O bond-forming reactions, known as the Chan-Lam (or Chan-Evans-Lam) coupling.[12][13] This reaction provides a valuable alternative for synthesizing aryl amines and aryl ethers.[12][14]

The reaction typically involves a copper(II) catalyst, such as Cu(OAc)₂, an amine or alcohol coupling partner, and often a base like pyridine or triethylamine, run in a solvent like dichloromethane (DCM) or methanol, frequently open to the air.[12][15] Electron-deficient boronic acids, such as the title compound, are generally effective substrates in Chan-Lam couplings.[15]

Safety, Handling, and Storage

As a senior scientist, prioritizing safety is non-negotiable. Organoboronic acids require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[16] Handle the solid powder in a chemical fume hood to avoid inhalation of dust.[17][18]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated.[16][17] It is sensitive to air and moisture, which can promote decomposition.[17]

  • Stability: The primary decomposition pathway is protodeboronation.[1] Another concern is the potential to form cyclic trimer anhydrides known as boroxines, which can complicate stoichiometry.[1] Using fresh, high-purity material is always recommended.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to your institution's hazardous waste disposal procedures.[17]

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures that are prevalent in many drug candidates.[3]

This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of a specific, electronically-deactivated building block: 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid . The presence of both a fluorine atom and a dimethylcarbamoyl group renders this boronic acid electron-deficient, which can present unique challenges and require careful optimization of reaction conditions. This guide is designed to provide researchers with a robust starting point for the successful application of this versatile building block in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to consist of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)L_n-X pd0->pd_complex aryl_halide Ar-X oxidative_addition Oxidative Addition diaryl_pd Ar-Pd(II)L_n-Ar' pd_complex->diaryl_pd boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ base Base transmetalation Transmetalation diaryl_pd->pd0 reductive_elimination Reductive Elimination product Ar-Ar' Experimental_Workflow setup 1. Reaction Setup - Add boronic acid, aryl halide, base, and catalyst to a flame-dried Schlenk flask. - Purge with inert gas. solvent 2. Solvent Addition - Add degassed toluene and ethanol/water mixture. setup->solvent reaction 3. Reaction - Heat the mixture to 80-100 °C with stirring. - Monitor progress by TLC or LC-MS. solvent->reaction workup 4. Workup - Cool to room temperature. - Dilute with ethyl acetate and wash with water and brine. reaction->workup purification 5. Purification - Dry organic layer over Na₂SO₄. - Concentrate in vacuo. - Purify by column chromatography. workup->purification analysis 6. Analysis - Characterize the product by NMR, MS, etc. purification->analysis

References

The Strategic Application of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Fluorinated Boronic Acids in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and boronic acid functionalities has become a cornerstone of rational drug design. Boronic acids are indispensable tools, primarily for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which facilitate the construction of carbon-carbon bonds with exceptional functional group tolerance. This capability has revolutionized the synthesis of complex biaryl structures, which are prevalent in a vast array of therapeutic agents.

This guide focuses on a particularly valuable building block: 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid . This reagent is a sophisticated synthetic intermediate, strategically functionalized to impart desirable physicochemical and pharmacological properties to target molecules. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the dimethylcarbamoyl group can improve solubility and provide additional hydrogen bonding interactions. This unique combination of substituents makes this compound a powerful tool for medicinal chemists, particularly in the development of kinase inhibitors.

Core Application: A Key Building Block for Phosphoinositide 3-Kinase (PI3K) Inhibitors

A significant application of this compound is in the synthesis of inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Consequently, the development of selective PI3K inhibitors is a major focus of oncology research.

Patent literature reveals the use of this compound in the synthesis of a series of potent PI3K inhibitors. These inhibitors typically feature a heterocyclic core, and the 5-(Dimethylcarbamoyl)-3-fluorophenyl moiety is introduced via a Suzuki-Miyaura cross-coupling reaction to append a crucial substituent that often occupies a key binding pocket in the enzyme's active site.

The rationale for the inclusion of the 5-(dimethylcarbamoyl)-3-fluorophenyl group is multifaceted:

  • Fluorine Atom: The electronegativity of the fluorine atom at the 3-position can modulate the electronics of the phenyl ring, influencing pKa and binding interactions. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.

  • Dimethylcarbamoyl Group: The N,N-dimethylcarbamoyl moiety at the 5-position serves as a hydrogen bond acceptor and can significantly enhance aqueous solubility, a critical property for oral bioavailability. This group can also form key interactions with amino acid residues in the target protein, contributing to the overall potency and selectivity of the inhibitor.

The following workflow illustrates the central role of this compound in the synthesis of a PI3K inhibitor scaffold.

G cluster_0 Synthesis of PI3K Inhibitor Core cluster_1 Key Building Block cluster_2 Suzuki-Miyaura Cross-Coupling cluster_3 Final Product Heterocyclic_Core_Halide Heterocyclic Core (with Halide/Triflate) Reaction Pd Catalyst Base Solvent Heterocyclic_Core_Halide->Reaction Boronic_Acid This compound Boronic_Acid->Reaction PI3K_Inhibitor PI3K Inhibitor Reaction->PI3K_Inhibitor

General workflow for PI3K inhibitor synthesis.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

The following protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction utilizing this compound for the synthesis of a PI3K inhibitor precursor, based on procedures described in the patent literature.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Role
Heterocyclic Halide (e.g., a bromo-pyrimidine)Substrate-dependentSubstrate-dependentElectrophilic partner
This compound874219-39-3211.00Nucleophilic partner
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Palladium catalyst
Sodium Carbonate (Na₂CO₃)497-19-8105.99Base
1,4-Dioxane123-91-188.11Solvent
Water (degassed)7732-18-518.02Co-solvent
Nitrogen or Argon gas--Inert atmosphere

Experimental Procedure:

  • Inert Atmosphere Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic halide (1.0 equiv).

  • Reagent Addition: To the flask, add this compound (1.2 equiv), sodium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, robust catalyst for Suzuki-Miyaura couplings. Other palladium sources and ligands (e.g., Pd(dppf)Cl₂) can also be effective and may require optimization for specific substrates.

  • Base: Sodium carbonate is a common and effective base for this transformation. The base is crucial for the transmetalation step of the catalytic cycle. Other bases such as potassium carbonate or cesium carbonate can also be used.

  • Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is often optimal for Suzuki-Miyaura reactions. The organic solvent solubilizes the organic reagents, while water is necessary to dissolve the inorganic base. Degassing the solvents is important to prevent oxidation of the Pd(0) catalyst.

Self-Validating System and Troubleshooting

A successful Suzuki-Miyaura coupling should result in the near-complete consumption of the limiting reagent (typically the heterocyclic halide) and the formation of a major new product with the expected mass in LC-MS analysis.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst, insufficient base, low temperatureUse a fresh batch of catalyst, ensure the base is anhydrous if required, and increase the reaction temperature.
Hydrolysis of Boronic Acid Presence of excess water or prolonged reaction timesUse anhydrous solvents and monitor the reaction closely to avoid unnecessarily long heating times.
Homocoupling of Boronic Acid Oxygen contaminationEnsure the reaction is performed under a strict inert atmosphere and use properly degassed solvents.

Conclusion and Future Perspectives

This compound is a highly valuable and strategically designed building block in medicinal chemistry. Its application in the synthesis of PI3K inhibitors exemplifies the power of combining key pharmacophoric elements to achieve potent and selective therapeutic agents. The robust and well-understood Suzuki-Miyaura coupling provides a reliable method for incorporating this moiety into a wide range of molecular scaffolds. As the demand for targeted therapies continues to grow, the use of such sophisticated building blocks will undoubtedly play an increasingly important role in the discovery and development of new medicines.

"palladium-catalyzed cross-coupling with 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-(Dimethylcarbamoyl)-3-fluorophenylboronic Acid

Introduction: The Strategic Importance of Fluorinated Biaryls

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a transformative tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This methodology is a cornerstone in the synthesis of high-value pharmaceuticals, agrochemicals, and advanced materials.[4] At the heart of this chemistry are organoboron reagents, whose versatility has propelled countless discoveries.

This application note focuses on a specific, highly valuable building block: This compound . The strategic placement of the fluorine atom and the dimethylcarbamoyl group on the phenyl ring imparts unique electronic properties and offers metabolic and pharmacokinetic advantages in drug design.[5][6] The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate lipophilicity, while the amide moiety provides a handle for hydrogen bonding and can influence solubility and cell permeability. Consequently, this reagent is of significant interest to researchers in medicinal chemistry and drug development for constructing complex biaryl and heteroaryl structures.

This guide provides a comprehensive overview, from fundamental mechanisms to detailed experimental protocols and troubleshooting, to empower scientists to effectively utilize this compound in their synthetic endeavors.

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step.[7] The palladium atom inserts itself into the carbon-halide bond, forming a new Pd(II) intermediate. The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[3][7]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. A base is crucial for this process; it activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the transfer of the aryl group to the Pd(II) complex and displaces the halide.[1][7]

  • Reductive Elimination: This is the final step where the two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product. The palladium catalyst is simultaneously reduced from Pd(II) back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[4][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with 2-Bromo-6-methoxypyridine

This protocol provides a representative procedure for a challenging coupling that is often relevant in medicinal chemistry programs.

Reagent and Materials Summary
ComponentMol. Wt.Equiv.Amount (mmol)Mass / VolumeRole
2-Bromo-6-methoxypyridine188.021.00.594.0 mgElectrophile
This compound211.001.20.6126.6 mgNucleophile
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.010.0054.6 mgPalladium Precatalyst
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.040.028.2 mgLigand
K₃PO₄ (Potassium Phosphate, tribasic)212.272.01.0212.3 mgBase
1,4-Dioxane---4.0 mLSolvent
Degassed Water---1.0 mLCo-Solvent
Step-by-Step Experimental Procedure
  • Vessel Preparation: To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromo-6-methoxypyridine (94.0 mg, 0.5 mmol), this compound (126.6 mg, 0.6 mmol), Pd₂(dba)₃ (4.6 mg, 0.005 mmol), SPhos (8.2 mg, 0.02 mmol), and K₃PO₄ (212.3 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL). A brief flush of the headspace with inert gas after solvent addition is recommended.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A sample can be taken by syringe, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed.

  • Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 15 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

Troubleshooting and Optimization Workflow

Even with a robust protocol, challenges such as low yield or side product formation can arise. A systematic approach to optimization is key.

  • Challenge 1: Low or No Conversion

    • Cause: Inactive catalyst, insufficient base, or low reaction temperature.

    • Solution: Ensure the palladium precatalyst and ligand are of high quality and have not been improperly stored. Consider a stronger base like Cesium Carbonate (Cs₂CO₃) or a different solvent system (e.g., Toluene/water, THF/water).[9] Increasing the temperature in 10-20 °C increments may also be beneficial, but be mindful of potential boronic acid decomposition.

  • Challenge 2: Protodeboronation Side Product

    • Cause: The boronic acid reacts with residual water or protic sources to revert to the corresponding arene, especially under harsh basic conditions or prolonged heating.[10][11] Fluorinated boronic acids can be particularly susceptible.[10][12]

    • Solution: Use a milder base (e.g., K₂CO₃) or a non-aqueous base like potassium fluoride (KF).[13] Ensure solvents are thoroughly dried and degassed. Shortening the reaction time or lowering the temperature can also mitigate this side reaction.

  • Challenge 3: Homocoupling of Boronic Acid

    • Cause: Oxygen contamination can lead to the oxidative homocoupling of the boronic acid to form a symmetrical biaryl.

    • Solution: Improve the degassing procedure. Ensure a robust inert atmosphere is maintained throughout the reaction setup and duration.

Optimization_Workflow start Initial Reaction check_conversion Check Conversion (LCMS/TLC) start->check_conversion complete Reaction Successful: Proceed to Workup check_conversion->complete >95% low_conversion Low Conversion? check_conversion->low_conversion <95% side_products Side Products? low_conversion->side_products No increase_temp Increase Temperature (e.g., 80°C -> 100°C) low_conversion->increase_temp Yes check_deboronation Protodeboronation Observed? side_products->check_deboronation Yes change_base Screen Stronger Base (e.g., K₃PO₄ -> Cs₂CO₃) increase_temp->change_base change_ligand Screen Different Ligand (e.g., SPhos -> XPhos) change_base->change_ligand change_ligand->start check_homocoupling Homocoupling Observed? check_deboronation->check_homocoupling No milder_base Use Milder Base (e.g., K₃PO₄ -> K₂CO₃) check_deboronation->milder_base Yes check_homocoupling->complete No check_degassing Improve Degassing (e.g., Freeze-Pump-Thaw) check_homocoupling->check_degassing Yes milder_base->start check_degassing->start

Caption: A logical workflow for troubleshooting and optimizing the Suzuki-Miyaura reaction.

Safety Precautions

  • Palladium Catalysts: Finely divided palladium catalysts, especially palladium on carbon, can be pyrophoric. Handle in an inert atmosphere and avoid exposure to air. Other palladium complexes are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Boronic Acids: While generally stable, boronic acids can be irritants. Avoid inhalation of dust and skin contact.

  • Bases: Strong bases like potassium phosphate and cesium carbonate are corrosive. Handle with care and avoid contact with skin and eyes.

  • Solvents: Organic solvents such as 1,4-dioxane and THF are flammable and have associated health risks. Always work in a well-ventilated fume hood.

References

The Strategic Utility of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Complex Molecule Synthesis

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the judicious selection of building blocks is paramount to achieving desired molecular complexity and function. 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid emerges as a highly valuable reagent, strategically functionalized to impart desirable characteristics to target molecules. Its structure incorporates three key features: a versatile boronic acid moiety for carbon-carbon bond formation, a fluorine atom to modulate physicochemical properties, and a dimethylcarbamoyl group that can influence solubility and serve as a hydrogen bond acceptor.

This guide provides an in-depth exploration of the role of this compound as a building block, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale for its use, provide a detailed experimental protocol for a representative transformation, and offer insights into its strategic deployment in synthetic campaigns.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2] This reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids have cemented its status as a go-to method for constructing biaryl and substituted aromatic structures.[2][3] this compound is an exemplary coupling partner in these transformations, allowing for the direct installation of the substituted phenyl motif onto a variety of aromatic and heteroaromatic scaffolds.

Mechanistic Considerations and the Influence of Substituents

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-X Pd0->ArPdL2X Oxidative Addition (Ar-X) ArPdL2R Ar-Pd(II)L₂-R' ArPdL2X->ArPdL2R Transmetalation (R'-B(OH)₂ + Base) ArPdL2R->Pd0 Reductive Elimination (Ar-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic properties of the substituents on the phenylboronic acid play a crucial role in the efficiency of the reaction, primarily by influencing the transmetalation step.[5] In the case of this compound, both the fluorine atom and the dimethylcarbamoyl group are electron-withdrawing. While electron-donating groups on the boronic acid partner are generally reported to accelerate the transmetalation step, the use of appropriate bases and reaction conditions can effectively drive the coupling of electron-deficient boronic acids.[5][6]

The presence of the fluorine atom can enhance the metabolic stability and modulate the lipophilicity of the final product, which is a highly desirable feature in drug discovery.[7] The dimethylcarbamoyl moiety can improve aqueous solubility and provides a potential point of interaction with biological targets through hydrogen bonding.

Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, 2-bromo-5-methylpyridine.

Materials and Equipment
  • This compound

  • 2-Bromo-5-methylpyridine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

Reaction Workflow Diagram

workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Bromide - Pd Catalyst - Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent reaction Heat and Stir (e.g., 90 °C, 12-18 h) solvent->reaction workup Aqueous Workup: - Dilute with EtOAc - Wash with Water & Brine reaction->workup purify Purification: - Dry (MgSO₄) - Filter & Concentrate - Column Chromatography workup->purify product Isolated Pure Product purify->product

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), 2-bromo-5-methylpyridine (1.0 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.), and anhydrous potassium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the aryl bromide).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[8]

Data Presentation: Representative Reaction Parameters
ParameterValueRationale
Stoichiometry (Boronic Acid)1.2 equivalentsA slight excess ensures complete consumption of the potentially more expensive aryl halide.
Catalyst Loading3 mol %A common loading for achieving efficient catalysis without excessive cost.[9]
BaseK₂CO₃ (2.5 equiv.)A standard, effective base for promoting the transmetalation step.[9]
Solvent System1,4-Dioxane / H₂O (4:1)A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.[10]
Temperature90 °CProvides sufficient thermal energy to drive the reaction at a reasonable rate.
Reaction Time12-18 hoursTypical duration for Suzuki-Miyaura couplings; should be confirmed by reaction monitoring.

Troubleshooting and Safety Considerations

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents were anhydrous and the system was thoroughly degassed. The activity of the palladium catalyst can also be a factor; using a fresh batch is recommended.

  • Homocoupling of Boronic Acid: The formation of a biaryl product derived from the boronic acid coupling with itself can sometimes be observed. This can be minimized by ensuring a strictly oxygen-free environment.

  • Safety: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts are toxic and should be handled with care.

Conclusion

This compound is a sophisticated and highly useful building block for organic synthesis. Its pre-installed functional groups offer a streamlined approach to incorporating fluorine and a dimethylcarbamoyl moiety into complex molecules. The reliability and versatility of the Suzuki-Miyaura coupling make this reagent a powerful tool for researchers and scientists in drug development and materials science, enabling the efficient construction of novel molecular architectures with tailored properties.

References

Application Notes & Protocols for Suzuki-Miyaura Coupling Reactions Involving 5-(Dimethylcarbamoyl)-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reagent is a valuable building block in pharmaceutical research, incorporating both a fluorine atom and a dimethylcarbamoyl moiety, features known to enhance metabolic stability and binding interactions.[1][2] This guide moves beyond a simple recitation of steps to explain the chemical principles governing the choice of catalysts, ligands, bases, and solvents, with a particular focus on addressing the challenges associated with electron-deficient boronic acids. Detailed, field-tested protocols, troubleshooting guides, and data interpretation are provided to ensure reliable and reproducible outcomes.

Reagent Profile and Scientific Rationale

This compound is a substituted arylboronic acid designed for creating complex biaryl structures, which are prevalent in active pharmaceutical ingredients (APIs).[3] Understanding its unique electronic properties is crucial for designing a successful coupling strategy.

Physicochemical Properties
PropertyValue
CAS Number 874219-39-3[4]
Molecular Formula C₉H₁₁BFNO₃[4]
Molecular Weight 211.00 g/mol [4][5]
Appearance Typically an off-white to white solid
Storage Store under inert gas at 2-8°C[6]
Critical Reactivity Considerations: An Electron-Deficient System

The phenyl ring of this boronic acid is substituted with two electron-withdrawing groups (EWGs): a fluorine atom and a dimethylcarbamoyl group. This electronic deficiency significantly influences its reactivity in the Suzuki-Miyaura catalytic cycle.

  • Challenge of Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to a competitive side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (often water in the presence of a base), replacing the boronic acid group with a hydrogen atom.[7][8] This is a major pathway for yield loss.

  • Favorable Transmetalation: While protodeboronation is a risk, the EWGs can increase the Lewis acidity of the boron atom, which may facilitate the crucial transmetalation step of the catalytic cycle once the boronic acid is activated to its corresponding borate anion.[9]

  • Strategic Implications: A successful protocol must be designed to accelerate the desired catalytic turnover to outcompete the rate of protodeboronation. This is typically achieved by using highly active catalysts that can operate at lower temperatures and shorter reaction times.[9][10]

The Suzuki-Miyaura Coupling: Mechanism and Parameter Selection

The Suzuki-Miyaura reaction is the most widely used method for constructing C(sp²)-C(sp²) bonds.[10] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

The Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd L₂Pd(II)(Ar¹)(X) Oxidative Adduct Pd0->OxAdd Oxidative Addition (Ar¹-X) Trans L₂Pd(II)(Ar¹)(Ar²) Diaryl Complex OxAdd->Trans Transmetalation (Ar²-B(OH)₂ + Base) Trans->Pd0 Reductive Elimination Trans->start_point start_point->center  Product (Ar¹-Ar²)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11][12]

Selecting the Right Components

The success of coupling an electron-deficient boronic acid like this compound hinges on the judicious selection of four key components.[13]

  • Palladium Catalyst/Precatalyst: The active catalyst is a Pd(0) species. While traditional sources like Pd(PPh₃)₄ can be used, modern, air-stable precatalysts are highly recommended for challenging couplings.[14] These precatalysts rapidly generate the active Pd(0) species in situ, which is critical for minimizing boronic acid decomposition.[9][10]

    • Recommendation: Buchwald-type precatalysts (e.g., XPhos Pd G3 or G4) are exceptionally effective as they are designed for high activity and stability.[15]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient substrates, bulky and electron-rich phosphine ligands are the standard.

    • Causality: Electron-rich ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.[16] Bulky ligands promote the formation of a monoligated L-Pd(0) species, which is highly active.

    • Recommendation: Biarylphosphines such as XPhos , SPhos , or RuPhos . These are often incorporated into the recommended precatalysts.

  • Base: The base is essential for activating the boronic acid into a more nucleophilic borate anion ([Ar-B(OH)₃]⁻), which is required for transmetalation.[8][17]

    • Causality: The choice of base is a balance. A weak base may not facilitate transmetalation efficiently, leading to a stalled reaction.[8] An overly strong aqueous base can accelerate protodeboronation.

    • Recommendation: Potassium phosphate (K₃PO₄) is an excellent choice. It is sufficiently basic to promote the reaction but is generally less aggressive in promoting protodeboronation compared to hydroxides, especially in mixed solvent systems.[18][19] Potassium carbonate (K₂CO₃) is a milder alternative.[20]

  • Solvent: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

    • Causality: Aprotic solvents are generally preferred to avoid competing reactions. A small amount of water is often necessary to dissolve the inorganic base and promote borate formation.

    • Recommendation: A mixture of an ether-based solvent with water, such as Dioxane/H₂O or THF/H₂O (typically in a 4:1 to 10:1 ratio), provides a good balance of solubility and reactivity.[13][18]

Detailed Experimental Protocol: A Model Reaction

This section provides a step-by-step protocol for a model Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.

Materials and Reagents
ReagentM.W.Equiv.Amount
4-Bromoanisole (Limiting Reagent)187.041.0187 mg (1.0 mmol)
This compound211.001.2253 mg (1.2 mmol)
XPhos Pd G3 Precatalyst863.610.0217.3 mg (0.02 mmol)
Potassium Phosphate (K₃PO₄), anhydrous212.273.0637 mg (3.0 mmol)
1,4-Dioxane, anhydrous--8.0 mL
Deionized Water--2.0 mL

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add solids to flask: - Aryl Halide - Boronic Acid - K₃PO₄ B 2. Seal, evacuate, and backfill with Argon (3x) A->B C 3. Add degassed solvents (Dioxane/H₂O) via syringe B->C D 4. Add Pd precatalyst under positive Argon flow C->D E 5. Heat to 80-100 °C with vigorous stirring D->E F 6. Monitor by TLC/LC-MS (2-12 hours) E->F G 7. Cool to RT, dilute with Ethyl Acetate F->G H 8. Wash with H₂O and Brine G->H I 9. Dry organic layer (Na₂SO₄), filter, and concentrate H->I J 10. Purify by flash column chromatography I->J K K J->K Characterize Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (253 mg, 1.2 mmol), and anhydrous potassium phosphate (637 mg, 3.0 mmol).[12]

    • Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[14]

    • Prepare a 4:1 mixture of anhydrous 1,4-dioxane (8.0 mL) and deionized water (2.0 mL). Degas this solvent mixture by bubbling Argon through it for 20-30 minutes.

    • Add the degassed solvent mixture to the Schlenk flask via syringe.

    • Briefly remove the septum and, under a positive flow of Argon, add the XPhos Pd G3 precatalyst (17.3 mg, 0.02 mmol). Immediately reseal the flask.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 2-12 hours. The mixture will typically turn dark brown or black.

    • Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to confirm the consumption of the limiting reagent (4-bromoanisole).[14]

  • Work-up and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 20 mL) and saturated brine (1 x 20 mL).[12]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This section addresses common problems and provides logical solutions.[8][14]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Palladium precatalyst has degraded due to air/moisture exposure. 2. Insufficiently Degassed: Oxygen has deactivated the Pd(0) catalyst.[14] 3. Weak Base: The chosen base (e.g., NaHCO₃) is too weak to activate the boronic acid.1. Use a fresh bottle of precatalyst. Consider a more robust G4 precatalyst. 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. 3. Switch to a stronger base like K₃PO₄ or K₂CO₃.
Significant Protodeboronation 1. Reaction Too Slow: The rate of protodeboronation is competitive with the coupling. 2. Excess Water/Protic Solvent: High water content or protic impurities. 3. High Temperature: Elevated temperatures can accelerate decomposition.1. Increase catalyst loading slightly (e.g., to 3 mol%). Use a more active ligand/precatalyst system to speed up the reaction.[9] 2. Use anhydrous solvents and a freshly opened, anhydrous base. Reduce the proportion of water in the solvent system (e.g., to 10:1 dioxane/H₂O). 3. Attempt the reaction at a lower temperature (e.g., 60-80 °C), although this may require longer reaction times.
Homocoupling of Boronic Acid 1. Oxygen Contamination: O₂ can promote the oxidative homocoupling of boronic acids.[8][14] 2. Use of Pd(II) Source without in situ reduction: Some Pd(II) sources can directly facilitate homocoupling before entering the main cycle.1. Rigorously exclude oxygen through proper degassing and inert atmosphere techniques. 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a reliable precatalyst that efficiently generates Pd(0).

References

Application Notes and Protocols for 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid in Material Synthesis

This compound is a highly functionalized building block with significant potential in the synthesis of advanced organic materials. Its utility stems from the unique combination of three key functional groups on a phenyl ring: a boronic acid, a fluorine atom, and a dimethylcarbamoyl group. Each of these moieties imparts distinct and advantageous properties to the resulting materials.

  • The Boronic Acid Moiety: This functional group is the cornerstone of its reactivity, primarily enabling participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, which is essential for the construction of complex organic molecules and polymers.

  • The Fluorine Atom: The presence of a fluorine atom can significantly influence the electronic properties, thermal stability, and chemical resistance of the final material. In the context of organic electronics, fluorine substitution is a common strategy to tune the energy levels (HOMO/LUMO) of organic semiconductors, which can lead to improved device performance.

  • The Dimethylcarbamoyl Group: This amide functionality can enhance the solubility of the resulting materials in organic solvents, which is a crucial aspect for solution-based processing techniques common in the fabrication of organic electronic devices. Furthermore, the polar nature of the carbamoyl group can influence intermolecular interactions and the solid-state packing of the material, which in turn affects its charge transport properties.

Collectively, these features make this compound a valuable reagent for the synthesis of materials for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and specialty polymers.

Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Advanced Materials

The primary application of this compound in materials science is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a biaryl linkage between the boronic acid-containing phenyl ring and another aryl or heteroaryl halide (or triflate).

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling involving this compound is as follows:

Suzuki_Miyaura_Reaction reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Ar-X (Aryl Halide/Triflate) reactant2->catalyst product Target Material (Biaryl Compound) catalyst->product

Caption: General Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

A successful Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key components: the palladium catalyst, the ligand, the base, and the solvent system.

ComponentRole and Rationale for Selection
Palladium Catalyst The heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the coupling. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and pre-catalysts like those from the Buchwald-Hartwig lineage. The choice of catalyst can influence reaction kinetics and efficiency, especially with challenging substrates.
Ligand Coordinates to the palladium center, influencing its stability, solubility, and reactivity. Phosphine-based ligands such as triphenylphosphine (PPh₃) or more sterically hindered and electron-rich ligands like those in the Buchwald and Fu systems are commonly employed to enhance catalytic activity.
Base Essential for the activation of the boronic acid and to facilitate the transmetalation step. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome. The strength and solubility of the base are critical factors.
Solvent System Provides the medium for the reaction. A mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous phase is often used to dissolve both the organic reactants and the inorganic base. The choice of solvent can affect reaction temperature, solubility of reagents, and overall reaction rate.

Application Protocol: Synthesis of a Hypothetical Blue-Emitting Material for OLEDs

This section provides a detailed, step-by-step protocol for a representative synthesis of a blue-emitting material for OLED applications using this compound and a suitable coupling partner, such as a brominated carbazole derivative. This protocol is based on established methodologies for similar reactions.

Reaction Scheme

OLED_Material_Synthesis boronic_acid This compound reagents Pd(PPh₃)₄ K₂CO₃ Toluene/EtOH/H₂O boronic_acid->reagents carbazole 3-Bromo-9-phenylcarbazole carbazole->reagents product Target Blue Emitter reagents->product

Caption: Synthesis of a hypothetical OLED blue emitter.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • 3-Bromo-9-phenylcarbazole (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Deionized Water (degassed)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, 3-Bromo-9-phenylcarbazole, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and deionized water (e.g., in a 4:1:1 ratio) via a syringe. The total solvent volume should be sufficient to dissolve the reactants and facilitate stirring.

  • Reaction: Heat the reaction mixture to a reflux temperature (typically around 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove inorganic salts and impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure target material.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its identity and purity. For materials intended for OLED applications, further characterization of photophysical and electrochemical properties (e.g., UV-Vis absorption, photoluminescence, and cyclic voltammetry) is essential.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, impure reagents or solvents.Use a fresh batch of catalyst, ensure thorough degassing of solvents, and use high-purity reagents.
Side Product Formation Homocoupling of the boronic acid, decomposition of starting materials.Optimize the reaction temperature and time. Consider a different catalyst/ligand system or a milder base.
Difficulty in Purification Co-elution of product with impurities.Optimize the column chromatography conditions (different solvent system, gradient elution). Consider recrystallization as an alternative purification method.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_biaryl Ar_B Ar'-B(OH)₂ + Base Ar_B->Transmetalation RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound represents a sophisticated building block for the creation of next-generation organic materials. Its strategic functionalization provides a powerful handle for chemists to fine-tune the properties of polymers and small molecules for applications in organic electronics and other advanced technologies. The protocols and insights provided in this guide, while based on established chemical principles, should serve as a strong foundation for researchers to explore the full potential of this versatile compound in their own innovative material synthesis endeavors. As the demand for high-performance and solution-processable organic materials continues to grow, the importance of such well-designed molecular components will undoubtedly increase.

Application Notes & Protocols: Catalyst Selection for Reactions of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of catalyst selection for cross-coupling reactions involving 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid, a key building block in modern medicinal chemistry and materials science. We delve into the substrate's unique electronic properties and their impact on catalytic cycles. Detailed protocols and rationale are provided for Suzuki-Miyaura and Chan-Lam couplings, focusing on practical, field-proven insights to empower researchers in drug development and synthetic chemistry to achieve optimal reaction outcomes.

Introduction: The Significance of this compound

This compound is a versatile bifunctional reagent increasingly utilized in the synthesis of complex organic molecules. Its structure incorporates two key functionalities that dictate its reactivity:

  • An electron-withdrawing fluorine atom , which modulates the electronic properties of the phenyl ring.

  • A meta-positioned dimethylcarbamoyl group , which is also electron-withdrawing and can potentially act as a coordinating group.

These features make it an attractive building block for creating compounds with tailored electronic and steric properties, particularly in the development of kinase inhibitors and other targeted therapeutics. However, these same electronic characteristics present specific challenges for catalyst selection in cross-coupling reactions.

Caption: Structure of this compound.

Reactivity Profile: Navigating Electronic Deficiencies

The primary challenge in reactions with this boronic acid is its reduced nucleophilicity. Both the fluorine and dimethylcarbamoyl substituents are electron-withdrawing, which deactivates the arylboronic acid towards the crucial transmetalation step in the catalytic cycle of many cross-coupling reactions.[1] This electronic deficiency also increases the susceptibility of the C-B bond to protodeboronation , an undesirable side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of strong bases and protic solvents.[2][3][4]

Successful catalyst selection must therefore address two key issues:

  • Accelerating the rate-limiting transmetalation step with an electron-deficient partner.

  • Minimizing protodeboronation to maximize product yield.

Catalyst Selection for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prevalent C-C bond-forming reaction utilizing boronic acids. The choice of catalyst, ligand, and base is paramount for successfully coupling this electron-poor substrate.

Suzuki_Cycle pd0 Pd(0)L_n pd_intermediate R-Pd(II)-X L_n pd0->pd_intermediate ox_add Oxidative Addition aryl_halide R-X pd_diaryl R-Pd(II)-Ar L_n pd_intermediate->pd_diaryl transmetalation Transmetalation (Rate-Limiting for this substrate) boronic_acid Ar-B(OH)₂ + Base pd_diaryl->pd0 product R-Ar pd_diaryl->product red_elim Reductive Elimination

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Palladium Precursors and Ligands: The Core of the Catalytic System

For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ often prove inefficient.[5] Modern catalyst systems that utilize bulky, electron-rich phosphine ligands are required to achieve high yields.

Rationale:

  • Bulky Ligands: Promote the formation of monoligated, 14-electron Pd(0)L species, which are highly active in the oxidative addition step.[6]

  • Electron-Rich Ligands: Increase the electron density on the palladium center, which facilitates both the oxidative addition of the aryl halide and the final, often rate-limiting, reductive elimination step to release the biaryl product.

The most successful approaches utilize pre-formed palladium complexes (precatalysts) which are air-stable and ensure a reliable L:Pd ratio.

Base and Solvent Selection: Mitigating Side Reactions

The choice of base is critical to activate the boronic acid for transmetalation without promoting excessive protodeboronation.

  • Bases: While strong bases like sodium tert-butoxide can be effective, they may increase the risk of protodeboronation. Milder bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often provide a better balance. Cesium fluoride (CsF) is also a potent base for Suzuki reactions due to the high fluorophilicity of boron.[7]

  • Solvents: Anhydrous aprotic polar solvents are preferred. 1,4-Dioxane, Toluene, and Dimethylformamide (DMF) are common choices that effectively solubilize the reaction components.

Data Summary: Recommended Catalyst Systems
Coupling Partner (Ar-X)Palladium PrecatalystLigandBaseSolventRationale & Notes
Electron-Neutral or Rich Aryl Bromides Pd₂(dba)₃ (1-2 mol%)SPhos (2-4 mol%)K₃PO₄Toluene or DioxaneA robust, general system. SPhos provides the necessary steric bulk and electron density.
Electron-Deficient Aryl Bromides XPhos Pd G3 (1-2 mol%)(Internal)K₃PO₄ or Cs₂CO₃DioxaneThe G3 precatalyst is highly active and air-stable. XPhos is excellent for coupling electron-poor partners.
Sterically Hindered Aryl Bromides RuPhos Pd G3 (1-2 mol%)(Internal)K₂CO₃TolueneRuPhos is specifically designed to accommodate sterically demanding substrates.
Activated Aryl Chlorides XPhos Pd G3 (2-4 mol%)(Internal)NaOtBuDioxaneAryl chlorides require a highly active catalyst for oxidative addition.[4]

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general procedure for the coupling of this compound with 4-bromoanisole.

workflow_suzuki start Setup reagents Add Reagents: - Boronic Acid - Aryl Bromide - Base (K₃PO₄) start->reagents catalyst Add Catalyst System: - Pd₂(dba)₃ - SPhos reagents->catalyst solvent Add Anhydrous Dioxane catalyst->solvent purge Degas with Argon/Nitrogen solvent->purge heat Heat Reaction (e.g., 100 °C) purge->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos, then add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Catalyst Selection for Chan-Lam C-N Coupling

The Chan-Lam coupling provides a powerful method for forming C-N bonds directly from boronic acids, offering an alternative to the Buchwald-Hartwig amination which typically uses aryl halides.[8][9] This reaction is catalyzed by copper, often using simple copper(II) salts.

Key Principles:

  • Catalyst: Copper(II) acetate (Cu(OAc)₂) is the most common and cost-effective catalyst.

  • Oxidant: The reaction is typically run in the presence of air, which serves as the terminal oxidant to regenerate the active Cu(II) species.[8]

  • Ligands: While some reactions proceed without a ligand, the addition of a nitrogen-based ligand like pyridine or 1,10-phenanthroline can accelerate the reaction and improve yields, especially for challenging substrates.[10][11]

  • Solvent: Dichloromethane (DCM) or methanol are common solvents.

Protocol 2: Chan-Lam N-Arylation with a Secondary Amine

This protocol describes a general procedure for the coupling of this compound with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (1.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

  • Molecular Sieves (4Å)

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the this compound, Cu(OAc)₂, and activated 4Å molecular sieves.

  • Solvent and Reagents: Add DCM, followed by morpholine and pyridine.

  • Reaction: Leave the flask open to the air (or attach a balloon filled with air) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl amine product.

Conclusion

The successful application of this compound in cross-coupling reactions is highly dependent on a well-reasoned catalyst selection strategy. For Suzuki-Miyaura couplings, the use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is critical to overcome the substrate's inherent electronic deficiency and promote efficient C-C bond formation. For C-N bond formation, the copper-catalyzed Chan-Lam coupling offers a direct and practical route. The protocols and principles outlined in this document provide a robust framework for researchers to effectively utilize this valuable building block in the synthesis of novel chemical entities.

References

Troubleshooting & Optimization

"common side reactions with fluorinated phenylboronic acids"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fluorinated Phenylboronic Acids

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for fluorinated phenylboronic acids. This guide is designed to provide you, a senior scientist, with in-depth insights and practical solutions to common challenges encountered when working with these powerful but sometimes problematic reagents. As your peer application scientist, my goal is to move beyond simple protocols and explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic routes.

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. Fluorinated phenylboronic acids are invaluable building blocks in this endeavor, primarily through their use in Suzuki-Miyaura cross-coupling reactions. However, the very properties that make fluorine attractive—its strong electron-withdrawing nature—can significantly alter the stability and reactivity of the boronic acid moiety, leading to a unique set of side reactions and experimental challenges. This guide addresses these issues head-on in a practical, question-and-answer format.

Frequently Asked Questions: Understanding the Core Instabilities

This section tackles the most common intrinsic challenges associated with fluorinated phenylboronic acids. Understanding these issues is the first step toward designing robust experimental protocols.

Q1: My reaction is plagued by a byproduct where the boronic acid has been replaced by a hydrogen. What is happening and how can I stop it?

A: You are observing protodeboronation , the most common and often most frustrating side reaction for this class of compounds.[1][2]

  • What it is: Protodeboronation is the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, effectively destroying your starting material.[2]

  • Why it happens with fluorinated systems: The electron-withdrawing fluorine atoms on the phenyl ring increase the Lewis acidity of the boron center and polarize the C-B bond.[1][3] This makes the ipso-carbon more susceptible to attack by a proton (protonolysis), especially under the basic, aqueous conditions typical of Suzuki-Miyaura reactions.[4][5] Highly electron-deficient arylboronic acids, such as polyfluorinated variants, are particularly prone to this decomposition pathway.[1][5] The reaction is often base-catalyzed, proceeding through a more reactive boronate anion intermediate ([ArB(OH)₃]⁻).[2][5]

  • How to mitigate it:

    • Minimize Water: Use rigorously dried solvents and reagents. While many Suzuki protocols use aqueous bases, consider anhydrous conditions with a base like potassium fluoride (KF) or cesium fluoride (CsF).[6]

    • Use Milder Bases: Strong bases like NaOH or KOH can accelerate protodeboronation.[4] Switch to milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.

    • Lower the Reaction Temperature: High temperatures can promote the side reaction.[7] If your desired coupling is sluggish at lower temperatures, focus on optimizing the catalyst and ligand first.

    • Protect the Boronic Acid: In challenging cases, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[8] These derivatives are generally more resistant to protodeboronation and release the active boronic acid slowly in situ.[9]

Q2: I'm seeing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is this homocoupling and why does it occur?

A: You are dealing with oxidative homocoupling , a well-known side reaction in palladium-catalyzed couplings. With highly fluorinated systems, a less common, oxygen-free mechanism can also be at play.

  • What it is: Homocoupling is the reaction of two molecules of your fluorinated phenylboronic acid to form a symmetrical biaryl (Ar-Ar).

  • Why it happens (The Common Pathway): The most frequent cause is the presence of molecular oxygen.[10] Oxygen can interact with the Pd(0) catalyst to form a palladium peroxo complex.[11] This complex then reacts with two molecules of the boronic acid to generate the homocoupled product, consuming your catalyst and starting material.[11]

  • Why it happens (The Fluorinated Arene Pathway): For some highly electron-deficient systems, such as those with multiple trifluoromethyl groups, a surprising homocoupling can occur even under rigorously oxygen-free conditions.[12][13][14] This pathway is thought to involve a rare protonolysis/second transmetalation event.[12][13]

  • How to mitigate it:

    • Rigorous Degassing: This is the most critical step. Ensure your solvents and reaction vessel are thoroughly deoxygenated. Use a robust technique like three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[10]

    • Use High-Quality Reagents: Ensure your palladium catalyst and ligands have not been exposed to air for extended periods.

    • Optimize Ligand Choice: For difficult couplings where homocoupling is persistent, switching to highly active, bulky electron-rich phosphine ligands like SPhos can often favor the desired cross-coupling pathway over side reactions.[12][14]

Q3: My boronic acid is a waxy, ill-defined solid that is difficult to handle and weigh accurately. What's going on?

A: Your boronic acid is likely in equilibrium with its boroxine .

  • What it is: Boronic acids can undergo a reversible dehydration reaction to form a cyclic trimer anhydride known as a boroxine.[15][16] This is an equilibrium process, and many commercially available boronic acids exist as a mixture of the acid and the boroxine.[16]

  • Why it happens: The formation of a boroxine from three molecules of boronic acid releases three molecules of water.[17] This process can be driven by heat or storage in a dry environment.[18] While entropically favorable, the position of the equilibrium is highly dependent on the solvent and any substituents on the aryl ring.[18][19]

  • Impact on Reactions: The presence of boroxine complicates stoichiometry. Since three molecules of the boronic acid form one molecule of boroxine, using a weight based on the monomeric acid will result in adding fewer molar equivalents than intended. This can lead to lower yields and unreacted starting material.

  • How to manage it:

    • Stoichiometric Adjustment: If you suspect significant boroxine content, consider adding a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid reagent to your reaction.

    • Reconversion to Boronic Acid: The equilibrium can be shifted back to the monomeric acid. Dissolving the material in a solvent mixture containing water (e.g., dioxane/water) and gently warming can help hydrolyze the boroxine back to the boronic acid before adding it to the reaction.[18]

    • Purification: For critical applications, purification can be attempted. See the protocol section below for converting the boronic acid to a diethanolamine adduct, which can often be purified by crystallization.[10][20]

Troubleshooting Guide: From Failed Reactions to Success

This section provides a systematic approach to diagnosing and solving common experimental failures.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Protodeboronation: Your boronic acid is decomposing. 2. Catalyst Inactivity: Your Pd source is dead. 3. Poor Transmetalation: The base is not effective.1. Address Protodeboronation: Use anhydrous conditions, switch to a milder base (K₃PO₄, CsF), and lower the temperature.[6] 2. Verify Catalyst: Use a fresh bottle of catalyst or switch to a more robust pre-catalyst (e.g., an XPhos or SPhos palladacycle).[10] 3. Change Base/Solvent: Switch to a stronger base if transmetalation is the issue (e.g., Cs₂CO₃). Ensure the base is soluble in the reaction medium.
Multiple Unidentified Byproducts 1. Homocoupling: Inadequate degassing. 2. Ligand Decomposition: Reaction temperature is too high for the chosen ligand. 3. Impure Starting Materials: The boronic acid itself is of poor quality.1. Improve Degassing: Use freeze-pump-thaw cycles. Ensure a positive pressure of inert gas throughout the reaction. 2. Check Ligand Stability: Consult the literature for the thermal stability of your phosphine ligand. Consider a more robust ligand. 3. Check Purity: Analyze the boronic acid by ¹H or ¹⁹F NMR before use. If impure, attempt purification or purchase from a more reliable supplier.[20]
Reaction Stalls at ~50% Conversion 1. Boroxine Formation: Incorrect stoichiometry was used. 2. Catalyst Deactivation: The catalyst is dying over the course of the reaction.1. Increase Boronic Acid Loading: Add 1.3-1.5 equivalents of the boronic acid reagent. 2. Use a More Stable Pre-catalyst: Buchwald-type pre-catalysts are designed for high stability and turnover numbers.[6] Consider adding a second charge of catalyst, but this is less ideal.
Difficulty Purifying the Final Product 1. Boronic Acid Impurities: Residual boronic acid or boric acid can be difficult to remove. 2. Co-elution: The product and a byproduct (e.g., homocoupled impurity) have similar polarity.1. Base Wash: During workup, wash the organic layer with an aqueous base (e.g., 1M NaOH) to extract acidic boron species. 2. Derivatization/Recrystallization: If chromatography fails, consider converting the crude product to a crystalline derivative for purification, followed by deprotection. For the boronic acid itself, an acid/base extraction or derivatization can be effective.[20][21]

Visualized Workflows and Mechanisms

Key Reaction Pathways in Suzuki-Miyaura Coupling

The following diagram illustrates the competition between the desired cross-coupling pathway and the two most common side reactions: protodeboronation and homocoupling.

G cluster_start Starting Materials cluster_cycle Catalytic Cycle cluster_products Products & Byproducts ArX Aryl Halide (Ar-X) OxiAdd Oxidative Addition ArFBOH Fluorinated Phenylboronic Acid (Ar'-B(OH)₂) Transmetal Transmetalation (Base) ArFBOH->Transmetal Proto Protodeboronation (Ar'-H) ArFBOH->Proto H⁺ Source (e.g., H₂O) Homo Homocoupling (Ar'-Ar') ArFBOH->Homo O₂ / Pd(0) or other pathways Pd0 Pd(0)Lₙ Pd0->OxiAdd PdII Ar-Pd(II)-X PdII->Transmetal ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Desired Desired Product (Ar-Ar') RedElim->Desired

Caption: Competing reaction pathways for fluorinated phenylboronic acids.

Troubleshooting Flowchart for a Failed Suzuki-Miyaura Reaction

Use this flowchart to systematically diagnose issues with your reaction.

Flowchart start Reaction Failed (Low Yield / No Product) check_sm Analyze Crude Reaction Mixture (TLC, LCMS, NMR) start->check_sm sm_present Starting Materials Largely Unchanged? check_sm->sm_present byproduct_present Major Byproduct(s) Observed? check_sm->byproduct_present sm_present->byproduct_present No catalyst Problem with Catalyst or Conditions sm_present->catalyst Yes is_proto Is Byproduct Ar'-H (Protodeboronation)? byproduct_present->is_proto Yes catalyst_sol 1. Use fresh Pd catalyst/ligand. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). 3. Increase temperature cautiously. 4. Change solvent system. catalyst->catalyst_sol proto_sol 1. Use anhydrous solvents/reagents. 2. Use milder base (e.g., KF). 3. Convert to boronate ester/trifluoroborate. 4. Lower reaction temperature. is_proto->proto_sol Yes is_homo Is Byproduct Ar'-Ar' (Homocoupling)? is_proto->is_homo No homo_sol 1. Rigorously degas all solvents. 2. Use freeze-pump-thaw cycles. 3. Ensure inert atmosphere is maintained. is_homo->homo_sol Yes other Other issues (e.g., decomposition). Consult literature for specific substrate. is_homo->other No

Caption: A systematic flowchart for troubleshooting failed reactions.

Field-Proven Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol is designed to minimize common side reactions from the outset.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated phenylboronic acid (1.3 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

    • Causality Note: Using a slight excess of the boronic acid accounts for potential boroxine content and gradual decomposition. K₃PO₄ is a good general base that is less harsh than hydroxides.

  • Atmosphere Control:

    • Seal the vial with a septum. Evacuate and backfill with argon or nitrogen three times.

    • Causality Note: This step is critical to remove oxygen and prevent oxidative homocoupling.[10]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).

    • Add the degassed solvent (e.g., dioxane or 2-MeTHF, to a concentration of 0.1-0.5 M) via syringe.

    • Causality Note: Using a Buchwald pre-catalyst ensures an active and stable Pd(0) source. Anhydrous, ethereal solvents are excellent for minimizing protodeboronation.

  • Reaction Execution:

    • Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. To remove residual boron species, an additional wash with 1M NaOH can be performed.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Protocol 2: Purification of a Problematic Boronic Acid via its Diethanolamine Adduct

If your boronic acid is impure or difficult to handle, this procedure can yield a stable, crystalline solid that is easy to purify and store.[10][20]

  • Dissolution:

    • In a flask, dissolve the crude or impure fluorinated phenylboronic acid (1.0 equiv) in a suitable solvent (e.g., ethyl acetate or toluene).

  • Adduct Formation:

    • Add diethanolamine (1.0-1.1 equiv) dropwise while stirring. A precipitate should form. If the initial solid dissolves first, continue stirring.

    • Causality Note: The boronic acid reacts with the bidentate diethanolamine to form a stable, often crystalline, five-membered ring adduct.

  • Isolation:

    • Stir the resulting slurry for 30 minutes at room temperature.

    • Isolate the white solid product by vacuum filtration.

  • Purification:

    • Wash the solid with a small amount of cold solvent (the one used for the reaction) and dry under vacuum. The adduct can often be recrystallized if further purification is needed.

  • Usage:

    • This stable diethanolamine adduct can now be weighed accurately and used directly in Suzuki coupling reactions, typically with protic solvents, where the equilibrium will release the active boronic acid.

References

Technical Support Center: Managing Protodeboronation of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical reagents. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid in their synthetic workflows. Our goal is to provide you with in-depth, field-tested insights and actionable protocols to overcome the common challenge of protodeboronation, ensuring the success and reproducibility of your experiments.

The presence of two potent electron-withdrawing groups (a 3-fluoro and a 5-dimethylcarbamoyl substituent) renders this boronic acid highly activated for cross-coupling reactions but also exceptionally susceptible to premature C–B bond cleavage via protodeboronation. This guide will help you understand the mechanisms behind this instability and provide robust strategies to mitigate it.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: What is protodeboronation, and why is this compound so prone to it?

A: Protodeboronation is an undesired side reaction where the carbon-boron (C–B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C–H) bond, consuming your starting material and generating N,N-dimethyl-3-fluorobenzamide as a byproduct.[1]

The susceptibility of this compound stems from the electronic nature of its substituents. The reaction is most often catalyzed by a base, which is a standard component of many cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] The mechanism proceeds as follows:

  • Boronate Formation: The boronic acid (a Lewis acid) reacts with a hydroxide or other base to form a more nucleophilic, tetrahedral boronate species, [ArB(OH)₃]⁻.[1]

  • Protonolysis: For highly electron-deficient arylboronic acids like this one, the electron-poor nature of the aromatic ring weakens the C–B bond. This makes the ipso-carbon susceptible to attack by a proton source (typically water or alcohol from the solvent) in a rate-limiting step, leading to the cleavage of the C–B bond.[2]

The 3-fluoro and 5-dimethylcarbamoyl groups are strongly electron-withdrawing, which significantly lowers the electron density on the aromatic ring, thereby accelerating this decomposition pathway.[4][5]

Q2: What are the key experimental factors that accelerate protodeboronation?

A: Several factors can dramatically increase the rate of protodeboronation:

  • Base Strength & Concentration: Strong bases (e.g., NaOH, KOH, Cs₂CO₃) and high concentrations of base promote the formation of the reactive boronate anion, accelerating decomposition.[2][3]

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesired protodeboronation.[6]

  • Presence of Water: Water acts as the primary proton source for the C–B bond cleavage. Reactions run in aqueous solvent mixtures are particularly vulnerable.[1]

  • Slow Catalysis: If the main catalytic cycle (e.g., Suzuki-Miyaura coupling) is slow, the boronic acid spends more time exposed to the destabilizing basic conditions, allowing protodeboronation to become a major competing pathway.[1]

Q3: How can I confirm that protodeboronation is the cause of my low yield?

A: The most direct method is to analyze your crude reaction mixture by LC-MS or ¹H NMR. You should look for the mass or characteristic signals of the protodeboronated byproduct: N,N-dimethyl-3-fluorobenzamide . Comparing the analytical data of your crude product with an authentic sample or predicted fragmentation patterns and chemical shifts will provide definitive evidence.

Part 2: Troubleshooting Guide for Low-Yield Reactions

This section addresses the most common experimental failure mode: low yield of the desired coupled product accompanied by significant formation of the protodeboronated byproduct.

Scenario: "My Suzuki-Miyaura coupling reaction has a low yield, and I've identified N,N-dimethyl-3-fluorobenzamide as a major byproduct. What should I do?"

This is a classic signature of protodeboronation outcompeting your desired cross-coupling reaction. The flowchart below outlines a systematic approach to troubleshooting, followed by a detailed explanation of each step.

G start Low Yield & Protodeboronation Detected base Step 1: Modify the Base start->base Start Here ester Step 2: Convert to a Stable Boronate Ester base->ester If problem persists sub1 Switch to milder bases: K3PO4, K2CO3, or KF. Avoid strong hydroxides. base->sub1 conditions Step 3: Adjust Reaction Conditions ester->conditions If problem persists (or for max stability) sub2 Convert to Pinacol (BPin) or MIDA ester for a 'slow-release' of the active boronic acid. ester->sub2 catalyst Step 4: Enhance Catalysis Rate conditions->catalyst If problem persists sub3 Use anhydrous solvents (e.g., Dioxane, Toluene). Lower the reaction temperature. conditions->sub3 success Problem Solved: High Yield Achieved catalyst->success sub4 Use a more active catalyst system (e.g., Buchwald ligands) to accelerate the productive reaction. catalyst->sub4

Caption: Troubleshooting workflow for low yields caused by protodeboronation.

Detailed Troubleshooting Steps:
  • Modify the Base: This is the most critical and often most effective adjustment. Strong bases like NaOH or Cs₂CO₃ create a high concentration of the unstable boronate.

    • Action: Replace strong bases with milder alternatives. Finely powdered potassium phosphate (K₃PO₄) is an excellent first choice. Potassium fluoride (KF) can also be effective, particularly under anhydrous conditions.[6] The goal is to find a base strong enough to facilitate transmetalation but not so strong that it rapidly degrades the boronic acid.

  • Convert to a Stable Boronate Ester (The "Slow-Release" Strategy): The most robust strategy for preventing protodeboronation is to mask the boronic acid as a more stable derivative.[1][7] Boronate esters, such as pinacol esters (BPin), are significantly more stable to basic conditions and can be purified via chromatography.[7][8] In the reaction, the ester hydrolyzes slowly to generate a low, steady-state concentration of the active boronic acid, which is immediately consumed in the catalytic cycle, minimizing its decomposition.

    • Action: Convert the boronic acid to its corresponding pinacol ester before use. See the protocol in Part 3.

  • Adjust Reaction Conditions:

    • Solvent: Minimize or eliminate water. Switch from aqueous mixtures (e.g., Dioxane/H₂O) to anhydrous solvents like toluene, dioxane, or 2-MeTHF. If a co-solvent is needed for solubility, ensure it is rigorously dried.[6]

    • Temperature: Protodeboronation has a significant activation energy. Lowering the reaction temperature from 100-110 °C to 80 °C can substantially reduce the rate of decomposition while still allowing the cross-coupling to proceed, albeit more slowly.[6]

  • Enhance the Rate of Catalysis: The faster your desired reaction proceeds, the less time the boronic acid is exposed to harsh conditions.

    • Action: Employ a more active palladium catalyst system. For challenging couplings, consider using advanced phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst). These systems often accelerate the rate-limiting transmetalation and reductive elimination steps.[9][10]

Part 3: Preventative Strategies & Optimized Protocols

Proactive measures are superior to troubleshooting. We recommend converting this compound to its pinacol ester for all applications requiring basic conditions.

Protocol 1: Conversion to this compound pinacol ester

This protocol converts the unstable boronic acid into a stable, easy-to-handle, and chromatographically purifiable solid.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene or Cyclohexane

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add the boronic acid and pinacol.

  • Add a sufficient volume of toluene or cyclohexane to allow for efficient reflux (approx. 0.2 M concentration).

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be used directly or purified by flash column chromatography on silica gel if necessary. The resulting pinacol ester is significantly more stable.[7][8]

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is designed for the direct use of the boronic acid (or preferably, its pinacol ester) under conditions that suppress decomposition.

ParameterRecommended ConditionRationale
Boron Reagent Pinacol Ester (1.2 equiv)Superior stability, enabling slow release of the active boronic acid.[1][7]
Base K₃PO₄ (2.5 equiv)Effective for transmetalation with reduced risk of promoting protodeboronation compared to stronger bases.[6]
Catalyst System [Pd₂(dba)₃] (1-2 mol%) + SPhos (4-8 mol%)Highly active catalyst system that promotes rapid C-C bond formation, outcompeting the decomposition pathway.[9]
Solvent Anhydrous Dioxane or TolueneMinimizes the primary proton source required for protodeboronation.[6]
Temperature 80-90 °CA balance between achieving a reasonable reaction rate and minimizing thermal decomposition of the boronic acid.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Add the palladium precatalyst and ligand.

  • Add the degassed anhydrous solvent via syringe.

  • Stir the reaction mixture vigorously and heat to the specified temperature (80-90 °C).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to provide the crude product for purification.

G cluster_0 Base-Catalyzed Protodeboronation ArBOH2 Ar-B(OH)2 (Boronic Acid) ArBOH3 [Ar-B(OH)3]⁻ (Reactive Boronate) ArBOH2->ArBOH3 + OH⁻ ArBOH3->ArBOH2 - OH⁻ ArH Ar-H (Protodeboronated Byproduct) ArBOH3->ArH + H₂O (Proton Source) - B(OH)₄⁻

Caption: Mechanism of base-catalyzed protodeboronation for electron-deficient arylboronic acids.

References

Technical Support Center: A Scientist's Guide to Minimizing Homocoupling of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended as a technical guide for research purposes only. All experimental procedures should be conducted in a controlled laboratory setting by qualified personnel, adhering to all appropriate safety protocols.

Introduction: The Persistent Challenge of Homocoupling

5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid is a key building block in contemporary drug discovery and development, enabling the facile introduction of a functionally rich phenyl moiety. However, its utility in the widely employed Suzuki-Miyaura cross-coupling reaction is often hampered by a persistent side reaction: homocoupling. This process leads to the formation of the symmetrical biaryl byproduct, 5,5'-bis(dimethylcarbamoyl)-3,3'-difluorobiphenyl, which not only consumes valuable starting material but also complicates downstream purification, thereby compromising overall process efficiency.

This technical guide provides a comprehensive, experience-driven framework for understanding, diagnosing, and mitigating the homocoupling of this compound. We will delve into the mechanistic underpinnings of this side reaction and offer a systematic, question-and-answer-based approach to troubleshooting and optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and what are the primary mechanistic pathways?

A1: Boronic acid homocoupling is an undesired reaction in which two molecules of the boronic acid couple to form a symmetrical biaryl product. In the context of Suzuki-Miyaura coupling, this side reaction is primarily driven by two key pathways:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[1] This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[2][3][4][5]

  • Pd(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly prevalent at the onset of the reaction before the catalytic cycle is fully established.[1][4]

Q2: Does the structure of this compound make it more susceptible to homocoupling?

A2: Yes, the electronic nature of the substituents on the phenyl ring can influence the propensity for homocoupling. The fluorine atom and the dimethylcarbamoyl group are both electron-withdrawing. This can increase the electrophilicity of the boronic acid, potentially making it more reactive towards the palladium catalyst and more susceptible to certain decomposition or side reaction pathways, including homocoupling.

Q3: I'm observing a significant amount of homocoupling byproduct. What are the first steps I should take to troubleshoot this issue?

A3: A systematic approach to troubleshooting is crucial. We recommend the following initial steps:

  • Confirm Byproduct Identity: Isolate the suspected byproduct and confirm its structure as the homocoupled dimer using analytical techniques such as LC-MS, NMR, and high-resolution mass spectrometry (HRMS).

  • Quantify the Problem: Use a calibrated internal standard with your analytical method (e.g., LC-MS or GC-MS) to accurately determine the ratio of the desired cross-coupled product to the homocoupled byproduct.

  • Thoroughly Review Your Experimental Setup: Scrutinize your reaction setup for potential sources of oxygen ingress. Ensure all glassware is properly dried, and that you are using a robust method for degassing your solvents and maintaining an inert atmosphere.

Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling

This guide provides a structured workflow for systematically addressing and minimizing the homocoupling of this compound.

Issue 1: High Levels of Homocoupling (>10%) Detected

This is a common challenge that can often be rectified by meticulous control over the reaction environment and judicious selection of reagents.

Step 1: Rigorous Exclusion of Oxygen

Given that oxygen is a primary culprit in promoting homocoupling, the first and most critical step is to ensure your reaction is performed under strictly anaerobic conditions.[1][6]

  • Detailed Protocol for Establishing an Inert Atmosphere:

    • Oven-dry all glassware and cool under a stream of dry nitrogen or argon.

    • Add all solid reagents (palladium catalyst, ligand, base, and this compound) to the reaction flask.

    • Seal the flask and perform a minimum of three cycles of evacuation (vacuum) followed by backfilling with a high-purity inert gas (nitrogen or argon).

    • Degas the solvent(s) by sparging with an inert gas for at least 20-30 minutes before transferring to the reaction flask via cannula or a gas-tight syringe.[1]

Step 2: Strategic Selection of Catalyst and Ligand

The nature of the palladium catalyst and the associated ligand profoundly influences the catalytic cycle and can be tuned to disfavor homocoupling.

  • Causality: The ligand's steric bulk and electronic properties dictate the stability and reactivity of the palladium center. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step to form the cross-coupled product while sterically hindering the formation of the diarylpalladium(II) intermediate that leads to homocoupling.[7]

  • Recommendations:

    • Initial Screening: For initial attempts, consider using a pre-formed, air-stable Pd(II) precatalyst with a bulky, electron-rich biarylphosphine ligand, such as SPhos or XPhos. These are designed for efficient in-situ reduction to the active Pd(0) species.

    • If Homocoupling Persists: Switching to a different class of ligand, such as an N-heterocyclic carbene (NHC) ligand, may be beneficial. NHC ligands are strong sigma-donors and can form very stable palladium complexes that are often less prone to oxidative side reactions.

Step 3: Judicious Choice and Stoichiometry of the Base

The base plays a critical role in activating the boronic acid for transmetalation, but an inappropriate choice or excess amount can be detrimental.[8][9][10][11]

  • Experimental Workflow for Base Optimization:

base_optimization start High Homocoupling Observed step1 Screen a Panel of Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) start->step1 step2 Analyze Product-to-Byproduct Ratio by LC-MS step1->step2 decision Is Homocoupling Reduced? step2->decision step3 Fine-tune Base Equivalents (e.g., 1.5, 2.0, 2.5 eq.) decision->step3 Yes failure Re-evaluate Other Parameters (Catalyst, Solvent, Temperature) decision->failure No success Optimized Conditions Achieved step3->success

Caption: A systematic workflow for the optimization of the base in a Suzuki-Miyaura coupling reaction.

  • Comparative Data on Common Bases:

BaseStrengthTypical EquivalentsKey Considerations
K₂CO₃Mild2.0 - 3.0A good starting point, often providing a balance between reactivity and minimizing side reactions.
K₃PO₄Moderate1.5 - 2.5Often more effective for challenging couplings and can sometimes suppress homocoupling.
Cs₂CO₃Strong1.5 - 2.0Highly effective but can be more aggressive, potentially leading to increased homocoupling if not carefully controlled.

Step 4: The Impact of Solvent and Temperature

The reaction medium and temperature are critical parameters that influence reaction kinetics and catalyst stability.

  • Rationale: The solvent's polarity and coordinating ability can affect the solubility of reagents and the stability of the catalytic species.[12][13][14][15][16] Temperature directly influences the rates of both the desired cross-coupling and the undesired homocoupling pathways.

  • Recommendations:

    • Solvent Systems: A mixture of an ethereal or aromatic solvent with water is standard. Common choices include:

      • Dioxane/Water

      • THF/Water

      • Toluene/Water

    • Temperature: Begin with a moderate temperature (e.g., 80-90 °C). If significant homocoupling is observed, consider lowering the reaction temperature, as the activation energy for homocoupling may be different from that of the desired cross-coupling.

Issue 2: Inconsistent Results and Lack of Reproducibility

Variability in reaction outcomes often points to subtle inconsistencies in experimental execution or reagent quality.

Step 1: Stringent Quality Control of Reagents

  • Protocol:

    • Boronic Acid Purity: Assess the purity of your this compound. The presence of boroxine (the cyclic anhydride) can impact reactivity. If purity is suspect, consider purification by recrystallization.

    • Catalyst Integrity: Ensure your palladium catalyst has not been deactivated through prolonged exposure to air or moisture. Store catalysts under an inert atmosphere and use a fresh batch if in doubt.

    • Solvent Quality: Use high-purity, degassed solvents.

Step 2: Precise Stoichiometric Control

  • Rationale: The ratio of the coupling partners is a critical parameter. An excess of the boronic acid can increase the probability of homocoupling.

  • Recommendation: Begin with a 1.1 to 1.3 molar excess of the boronic acid relative to the aryl halide. Ensure accurate weighing of all solid reagents and use calibrated volumetric glassware or syringes for liquid transfers.

Logical Flow for Troubleshooting Inconsistent Outcomes:

troubleshooting_inconsistency start Inconsistent Reaction Outcomes reagent_qc Reagent Quality Control - Purity of Boronic Acid - Activity of Catalyst - Quality of Solvents start->reagent_qc stoichiometry Verify Stoichiometry - Accurate Weighing - Precise Liquid Transfers reagent_qc->stoichiometry inert_atmosphere Ensure Rigorous Inert Atmosphere - Degassing Technique - System Seal Integrity stoichiometry->inert_atmosphere temp_control Precise Temperature Control - Calibrated Heating Block/Oil Bath - Consistent Stirring inert_atmosphere->temp_control reproducible_results Achieve Reproducible Results temp_control->reproducible_results

Caption: A decision-making flowchart for troubleshooting inconsistent Suzuki-Miyaura coupling reactions.

Advanced Strategies for Stubborn Cases of Homocoupling

If homocoupling remains a significant issue after optimizing the above parameters, consider these advanced strategies:

  • Use of Additives: The addition of a mild reducing agent, such as potassium formate, has been reported to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[17][18]

  • Alternative Boron Reagents: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate. These reagents often exhibit a slower, more controlled release of the active boron species into the catalytic cycle, which can minimize side reactions.

Conclusion

The successful mitigation of homocoupling in the Suzuki-Miyaura coupling of this compound is a multifactorial challenge that demands a systematic and informed approach. By understanding the mechanistic origins of this side reaction and meticulously controlling key experimental parameters—namely, the exclusion of oxygen, and the judicious selection of the catalyst, ligand, base, and solvent—researchers can significantly enhance the efficiency and reproducibility of their synthetic endeavors. This guide serves as a foundational resource to empower you to overcome this common obstacle and achieve your desired synthetic outcomes.

References

Technical Support Center: Purification of Products from 5-(Dimethylcarbamoyl)-3-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the purification of reaction products derived from 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in cross-coupling reactions. Here, we will delve into common purification hurdles and provide robust, field-tested solutions to ensure the integrity and purity of your target compounds.

Introduction: The Unique Challenges of Purifying Products from this compound Reactions

This compound is a valuable building block in medicinal chemistry, often employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules.[1] However, the unique structural features of this reagent—namely the polar dimethylcarbamoyl group and the electron-withdrawing fluorine atom—can introduce specific challenges during product purification. These challenges often manifest as difficulties in separating the desired product from unreacted starting materials, boronic acid-derived byproducts, and residual catalyst. This guide provides a systematic approach to troubleshooting these issues, ensuring you can achieve high purity of your final compound.

Troubleshooting Guide

This section addresses specific purification problems in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.

Issue 1: My final product is contaminated with unreacted this compound.

Q: I've performed a Suzuki-Miyaura coupling reaction, and after the initial workup, I'm seeing a significant amount of the starting boronic acid in my crude product by NMR/LC-MS. How can I effectively remove it?

A: The presence of unreacted boronic acid is a common issue, often due to its polarity and solubility characteristics. Here are several strategies to address this:

Causality: The dimethylcarbamoyl group imparts significant polarity and a degree of water solubility to the boronic acid, which can complicate standard extractive workups. Furthermore, boronic acids can sometimes be challenging to separate from the desired product using standard silica gel chromatography, as they may streak or adhere to the stationary phase.[2][3]

Method 1: Acid-Base Extraction

This method leverages the acidic nature of the boronic acid moiety.

Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute (e.g., 1M) sodium hydroxide solution. The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.

  • Separate the organic layer.

  • To ensure complete removal, repeat the basic wash 1-2 more times.

  • Wash the organic layer with brine to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Expertise & Experience: While effective, be mindful that if your target molecule possesses a basic functional group, it may also partition into the aqueous layer upon acidification. In such cases, careful pH monitoring is crucial.

Method 2: Diethanolamine Adduct Formation

This technique involves the selective precipitation of the boronic acid as a stable adduct.[2][3][4]

Protocol:

  • Dissolve the crude product in a suitable solvent like ether.

  • Add diethanolamine to the solution. The boronic acid will react to form a crystalline diethanolamine adduct, which will precipitate out of the solution.[4][5]

  • The precipitate can be removed by simple filtration.[5][6]

  • The filtrate, containing your desired product, can then be concentrated and further purified if necessary.

Trustworthiness: This method is highly selective for boronic acids and can be very effective for removing stubborn impurities. The resulting adduct is often a stable, crystalline solid, making it easy to handle.[4]

Issue 2: My product is contaminated with homocoupled biaryl byproduct.

Q: My reaction has produced a significant amount of the symmetrical biaryl derived from the homocoupling of this compound. How can I separate this from my desired product?

A: Homocoupling is a frequent side reaction in Suzuki-Miyaura couplings, especially in the presence of oxygen or when using a Pd(II) precatalyst.[7] The resulting symmetrical biaryl can be challenging to separate due to its structural similarity to the target compound.

Causality: Oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[7] Similarly, using a Pd(II) salt as a precatalyst can also lead to initial homocoupling.[7]

Method 1: Optimized Column Chromatography

Careful selection of the stationary and mobile phases is key to resolving structurally similar compounds.

Protocol:

  • Stationary Phase Selection: Standard silica gel is often the first choice. However, for closely eluting compounds, consider using a high-resolution silica gel or exploring alternative stationary phases like alumina.

  • Mobile Phase Optimization: A systematic approach to solvent screening is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The use of a shallow gradient can often improve separation. For particularly challenging separations, consider adding a small amount of a third solvent to modulate the selectivity.

  • Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can lead to better band resolution and improved separation.[8]

Expertise & Experience: The dimethylcarbamoyl group can lead to tailing on silica gel. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine to the mobile phase can sometimes mitigate this effect.

Method 2: Recrystallization

If your desired product is a solid, recrystallization can be a highly effective purification technique.

Protocol:

  • Solvent Screening: The goal is to find a solvent or solvent system in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the homocoupled byproduct has different solubility characteristics.

  • Procedure: Dissolve the crude material in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the desired product.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Trustworthiness: Recrystallization, when successful, can yield highly pure material and is a scalable purification method.

Issue 3: I am struggling to remove the residual palladium catalyst from my product.

Q: After purification, my product is still showing traces of palladium, which is a concern for its use in drug development. What are the best methods for palladium removal?

A: Residual palladium is a common and critical issue, particularly in the pharmaceutical industry. Several effective methods exist to scavenge palladium from organic solutions.

Causality: Palladium can remain in the product as soluble complexes or as fine, suspended particles that are difficult to remove by simple filtration.[9] The nitrogen atoms in the dimethylcarbamoyl group could potentially chelate with palladium, making it more soluble in the organic phase.[10]

Method 1: Filtration through Celite

This is a straightforward first step for removing insoluble palladium species.[9][11]

Protocol:

  • Dilute the reaction mixture with a suitable solvent.

  • Prepare a small plug of Celite in a sintered glass funnel or a pipette.

  • Pass the diluted reaction mixture through the Celite plug.

  • Wash the Celite plug with additional solvent to ensure complete recovery of the product.[9]

Method 2: Activated Carbon Treatment

Activated carbon is a cost-effective and efficient adsorbent for palladium.[10][12]

Protocol:

  • Dissolve the crude product in a suitable solvent.

  • Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[10]

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[10]

  • Filter the mixture through a pad of Celite to remove the activated carbon.[10]

Expertise & Experience: Be aware that activated carbon can sometimes adsorb the desired product, leading to a loss of yield.[10] It is advisable to perform a small-scale test first to optimize the amount of carbon and the treatment time.

Method 3: Palladium Scavenger Resins

These are solid-supported reagents with functional groups that have a high affinity for palladium.[10][13]

Protocol:

  • Choose a scavenger resin appropriate for your reaction conditions and product (e.g., thiol-based or amine-based scavengers).

  • Add the scavenger resin to the solution of your crude product.

  • Stir the mixture for the recommended time, which can range from a few hours to overnight.

  • Remove the resin by filtration.

Trustworthiness: Scavenger resins are highly effective at reducing palladium levels to very low ppm values and are a preferred method in pharmaceutical manufacturing.[13][14]

Frequently Asked Questions (FAQs)

Q1: Can I use reverse-phase chromatography to purify my product?

A1: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a viable option, especially for polar compounds that are difficult to purify on normal-phase silica gel.[2][3] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. However, be aware that some boronic acids and their derivatives can decompose on C18, especially during the evaporation of aqueous solvents.[2][3]

Q2: My boronic acid seems to be decomposing during purification. What can I do?

A2: Boronic acids can be susceptible to decomposition, particularly protodeboronation (loss of the boronic acid group).[15] To minimize this, avoid harsh acidic or basic conditions and prolonged heating. If using chromatography, consider deactivating the silica gel by pre-treating it with a small amount of a non-polar solvent containing triethylamine.[16] Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the reaction can make both the reaction and the subsequent purification more robust.[17][18]

Q3: What are the best practices for storing this compound to ensure successful reactions and easier purification?

A3: Boronic acids can be sensitive to air and moisture. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place. Proper storage will prevent degradation and the formation of impurities that can complicate your reactions and purifications.

Visualization of a General Purification Workflow

Below is a generalized workflow for the purification of a product from a Suzuki-Miyaura reaction involving this compound.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Basic Wash) start->workup Remove water-soluble impurities celite_filtration Filtration through Celite (Removes insoluble Pd) workup->celite_filtration Initial Pd removal chromatography Column Chromatography (Separates product from byproducts) celite_filtration->chromatography If impurities remain recrystallization Recrystallization (For solid products) celite_filtration->recrystallization If product is solid scavenger Palladium Scavenger (Reduces Pd to ppm levels) chromatography->scavenger If Pd remains final_product Pure Product chromatography->final_product If Pd is removed recrystallization->scavenger If Pd remains recrystallization->final_product If Pd is removed scavenger->final_product

References

"improving yield and selectivity in reactions with 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Dimethylcarbamoyl)-3-fluorophenylboronic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of utilizing this versatile yet challenging reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you improve reaction yields and selectivity. Our focus is on the widely used Suzuki-Miyaura cross-coupling reaction, addressing common issues stemming from the unique electronic properties of this substrate.

Understanding the Reagent: An Overview

This compound is an important building block in medicinal chemistry. Its structure features two electron-withdrawing groups (a fluorine atom and a dimethylcarbamoyl group) meta to the boronic acid moiety. This electronic arrangement significantly impacts its reactivity.

  • Increased Lewis Acidity: The electron-withdrawing groups enhance the Lewis acidity of the boron center.

  • Susceptibility to Protodeboronation: The electron-deficient nature of the aryl ring makes the carbon-boron bond more susceptible to cleavage by proton sources, a common side reaction known as protodeboronation.[1][2] This is often a primary cause of low yields in coupling reactions.[2]

  • Reaction Kinetics: While electron-deficient aryl halides are typically more reactive in the oxidative addition step of the Suzuki-Miyaura cycle, electron-deficient boronic acids can exhibit slower transmetalation rates.[3]

Understanding these characteristics is the first step toward troubleshooting and optimizing your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered when using this compound and provides a logical workflow for diagnosing and solving them.

Diagram: Troubleshooting Workflow for Low Yield

G cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield or No Reaction check_reagents Verify Reagent Quality & Purity (Boronic Acid, Halide, Catalyst, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions lcms Analyze Crude Reaction Mixture (LC-MS, NMR) check_conditions->lcms sm_present Starting Materials Present? lcms->sm_present protodeboronation Protodeboronation Product Detected? sm_present->protodeboronation Yes side_products Other Side Products? (e.g., Homocoupling) sm_present->side_products No optimize_base Optimize Base: - Use weaker, non-hydroxide base (K₃PO₄, CsF) - Ensure anhydrous conditions protodeboronation->optimize_base Yes optimize_catalyst Optimize Catalyst System: - Increase catalyst/ligand loading - Screen bulky, electron-rich ligands (e.g., Buchwald ligands) protodeboronation->optimize_catalyst No side_products->optimize_catalyst protect_boron Consider Boronate Ester: - Convert to pinacol (BPin) or MIDA ester to increase stability optimize_base->protect_boron optimize_solvent Modify Solvent System: - Use anhydrous aprotic solvents (Dioxane, Toluene, 2-MeTHF) - Avoid excess protic co-solvents

Caption: A logical workflow for diagnosing and resolving low-yield Suzuki-Miyaura coupling reactions.

Problem 1: Low or No Conversion (Starting Materials Remain)

Potential Cause A: Protodeboronation This is the most frequent side reaction for electron-deficient boronic acids.[4] The C-B bond is cleaved, replacing the boronic acid with a hydrogen atom, effectively destroying your starting material. This process is often accelerated by strong bases (especially hydroxide), high temperatures, and the presence of water.[2][5]

  • Solution 1: Optimize the Base. Avoid strong, aqueous bases like NaOH or KOH. Instead, use weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6] In some cases, fluoride sources like cesium fluoride (CsF) can be effective, particularly when combined with silver oxide (Ag₂O) as an additive.[7]

  • Solution 2: Use Anhydrous Conditions. Rigorously dry all solvents and reagents. Using an anhydrous solvent system (e.g., dioxane, toluene, or 2-MeTHF) can significantly suppress protodeboronation.

  • Solution 3: Convert to a Boronate Ester. Boronic esters, such as pinacol (BPin) or MIDA esters, are generally more stable and less prone to protodeboronation.[8][9] The boronic acid can be converted to the ester in a separate step and then used in the coupling reaction.

Potential Cause B: Catalyst Inactivation or Insufficient Activity The palladium catalyst can be deactivated by oxygen or may not be active enough for this challenging substrate.

  • Solution 1: Ensure an Inert Atmosphere. Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[10]

  • Solution 2: Choose the Right Catalyst/Ligand System. Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos, or P(t-Bu)₃) are often required to facilitate the oxidative addition and reductive elimination steps with challenging substrates.[9][11] Using air-stable pre-catalysts (e.g., XPhos Pd G3) can also ensure the efficient generation of the active Pd(0) species.[10][12]

Potential Cause C: Poor Solubility The boronic acid, aryl halide, or base may not be sufficiently soluble in the chosen solvent, leading to a slow or stalled reaction.

  • Solution: Screen Solvents. If solubility is an issue, screen a range of solvents. Common choices for Suzuki couplings include dioxane, toluene, THF, and DMF, often with a small amount of water to help dissolve the base.[13] For this substrate, starting with anhydrous aprotic polar solvents like dioxane or 2-MeTHF is recommended.

Problem 2: Significant Side Product Formation

Potential Cause A: Homocoupling of the Boronic Acid The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst.

  • Solution: Rigorous Degassing. As with catalyst inactivation, ensure the reaction is completely free of oxygen.[10]

  • Solution 2: Control Stoichiometry. Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the limiting aryl halide.

Potential Cause B: Hydrolysis of the Dimethylcarbamoyl Group Under harsh basic conditions or prolonged heating, the dimethylcarbamoyl group can be susceptible to hydrolysis, leading to the corresponding carboxylic acid.

  • Solution 1: Milder Base. Use a weaker base like K₃PO₄ instead of K₂CO₃ or Cs₂CO₃.

  • Solution 2: Lower Temperature and Shorter Reaction Time. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-exposure to heat and base.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" catalyst system for this boronic acid? For an electron-deficient boronic acid like this, a robust system is needed. A highly recommended starting point is a modern Buchwald pre-catalyst such as XPhos Pd G3 (0.5–2 mol%) with K₃PO₄ as the base in an anhydrous solvent like dioxane or 2-MeTHF at 80–110 °C.[10] This combination of a bulky, electron-rich ligand and a non-hydroxide base addresses the key challenges of slow transmetalation and protodeboronation.[12]

Q2: My reaction works, but the yield is inconsistent. What should I check first? Inconsistency often points to variable levels of water or oxygen. Ensure your anhydrous solvents are truly dry (consider using a fresh bottle of Sure/Seal™ solvent) and that your degassing procedure is consistent for every reaction. The stability of the boronic acid itself can also be a factor; consider using it as a more stable boronate ester for better reproducibility.[14]

Q3: Can I use aqueous solvent systems? While many Suzuki reactions use aqueous/organic mixtures to dissolve the inorganic base, this should be approached with caution for this specific boronic acid due to the high risk of protodeboronation.[5] If an aqueous system is necessary, use minimal water (e.g., 10:1 organic/water), a weaker base like K₃PO₄, and moderate temperatures. Monitor the reaction carefully for the formation of the protodeboronated byproduct.

Q4: My aryl halide partner is an electron-rich aryl chloride. What challenges does this present? This is a particularly challenging combination: an electron-deficient boronic acid and an electron-rich, less reactive aryl chloride. Oxidative addition to the aryl chloride is the rate-determining step and will be slow.[11][15] You will likely need a highly active catalyst system, such as one with a very electron-rich and bulky ligand (e.g., RuPhos or BrettPhos), higher catalyst loading (2-5 mol%), and higher temperatures (≥110 °C).[9]

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

Diagram: Experimental Workflow

G reagents 1. Reagent Prep - Dry glassware - Weigh solids - Add to flask setup 2. Inert Atmosphere - Seal flask - Purge with N₂/Ar (3x) reagents->setup addition 3. Solvent/Base Addition - Add degassed solvent - Add base setup->addition reaction 4. Reaction - Heat to 80-110 °C - Stir vigorously addition->reaction monitoring 5. Monitoring - TLC / LC-MS reaction->monitoring workup 6. Workup - Cool to RT - Dilute & Wash monitoring->workup purify 7. Purification - Column Chromatography workup->purify

Caption: Step-by-step workflow for the optimized Suzuki-Miyaura coupling protocol.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv, limiting reagent)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware (oven-dried)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).[10]

  • Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of 0.1–0.2 M with respect to the aryl bromide.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the mixture vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the limiting aryl bromide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue using flash column chromatography on silica gel to isolate the desired biaryl product.

Comparative Data: Choice of Reaction Parameters

The choice of base and solvent is critical for success. The following table summarizes typical outcomes based on parameter selection for electron-deficient boronic acids.

ParameterRecommended ChoiceRationalePotential Negative Outcome with Poor Choice
Base K₃PO₄, CsF, Cs₂CO₃Weaker, non-hydroxide bases minimize protodeboronation.[2]NaOH, KOH: Rapid protodeboronation, leading to very low or zero yield.
Solvent Dioxane, 2-MeTHF, Toluene (Anhydrous)Aprotic solvents suppress the protodeboronation side reaction.[16]Protic Solvents (MeOH, EtOH): Can act as a proton source, accelerating protodeboronation.
Catalyst Pd(0) Pre-catalyst + Bulky, Electron-Rich Ligand (e.g., XPhos Pd G3)Facilitates oxidative addition and reductive elimination for challenging substrates.[11]Pd(PPh₃)₄: Often too slow, leading to incomplete conversion or decomposition at high temperatures.
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst oxidation and subsequent homocoupling side reactions.[10]Air/Oxygen: Leads to catalyst decomposition and formation of homocoupled byproducts.

References

Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Reactions with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using substituted boronic acids in their synthetic endeavors. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is resulting in low to no yield. What are the fundamental parameters I should investigate first?

A1: A low or non-existent yield in a Suzuki-Miyaura coupling can often be traced back to a few key factors. Before delving into substrate-specific issues, a thorough check of your reaction's core components is crucial.

  • Catalyst Integrity and Activity: The heart of the Suzuki reaction is the palladium catalyst. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2] Ensure that your palladium source and any accompanying phosphine ligands have not degraded due to improper storage or handling. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst like a palladacycle.[1][3]

  • Oxygen Contamination: The presence of oxygen can be detrimental. It can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of your boronic acid starting material.[1] It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[1][2]

  • Reagent Purity and Stability: The purity of your aryl halide and, critically, your boronic acid can significantly impact the reaction's success. Boronic acids can degrade over time, forming boroxines (cyclic trimers) through dehydration, or they can undergo protodeboronation, especially if they are sensitive to moisture or acid.[4] Verify the purity of your starting materials before commencing the reaction.

  • Base and Solvent Selection: The choice of base and solvent is highly interdependent and crucial for the reaction's success. The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium center.[2] The base must be strong enough to facilitate this but not so strong as to cause degradation of your starting materials or product.[2] For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to ensure efficient mixing and reaction at the interface.[1]

Q2: I'm observing a significant amount of a side product that corresponds to the protonated version of my starting boronic acid. What is happening and how can I prevent it?

A2: You are encountering protodeboronation , a common and often frustrating side reaction in Suzuki-Miyaura couplings.[5] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your boronic acid. This is particularly prevalent with electron-rich, heteroaromatic, or vinyl boronic acids.[1][6]

Here’s how to combat protodeboronation:

  • Milder Base Selection: Strong bases, especially in the presence of water, can accelerate protodeboronation.[7] Switching to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can significantly reduce this side reaction.[1]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to anhydrous conditions can be highly effective.[1] This involves using dry solvents and ensuring all glassware is thoroughly dried.

  • Protecting the Boronic Acid: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative. Pinacol esters (Bpin), MIDA esters, or trifluoroborate salts are excellent alternatives that are more resistant to protodeboronation.[2][5] These "masked" reagents can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing the opportunity for side reactions.[8]

Troubleshooting Specific Classes of Substituted Boronic Acids

The electronic and steric nature of the substituents on your boronic acid can dramatically influence its reactivity and stability. Here we address challenges associated with three common classes of substituted boronic acids.

Problem 1: Low Yield with Electron-Deficient Boronic Acids

Electron-deficient boronic acids, those bearing electron-withdrawing groups, are less nucleophilic. This can lead to a sluggish transmetalation step, which is often the rate-determining step in the catalytic cycle.[1] They can also be more prone to decomposition.[1]

Troubleshooting Workflow: Electron-Deficient Boronic Acids

G start Low Yield with Electron-Deficient Boronic Acid issue Slow Transmetalation is Likely start->issue solution1 Use a Stronger Base (e.g., K3PO4, Cs2CO3) issue->solution1 Increases boronate concentration solution2 Increase Reaction Temperature issue->solution2 Overcomes activation energy solution3 Employ Electron-Rich Ligands (e.g., Buchwald-type ligands) issue->solution3 Accelerates transmetalation

Detailed Recommendations:

ParameterRecommendationRationale
Base Use a stronger base such as K₃PO₄ or Cs₂CO₃.[2]A stronger base will more effectively convert the less nucleophilic boronic acid into the active boronate species, thereby increasing the rate of transmetalation.[2]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos).[1]These ligands promote the formation of a more electron-rich palladium center, which can facilitate the transmetalation step with the electron-poor boronic acid.
Temperature Increase the reaction temperature.[2]Higher temperatures can help overcome the activation energy barrier for the sluggish transmetalation step.
Problem 2: Side Reactions with Electron-Rich Boronic Acids

While electron-rich boronic acids are generally more reactive in the transmetalation step, they are also more susceptible to side reactions, most notably protodeboronation and homocoupling.

Troubleshooting Workflow: Electron-Rich Boronic Acids

G start Side Reactions with Electron-Rich Boronic Acid issue Prone to Protodeboronation and Homocoupling start->issue solution1 Use a Milder Base (e.g., K2CO3, KF) issue->solution1 Minimizes base-catalyzed decomposition solution2 Anhydrous Conditions issue->solution2 Removes proton source solution3 Use a Boronic Ester Derivative (e.g., pinacol ester) issue->solution3 Increases stability

Detailed Recommendations:

ParameterRecommendationRationale
Base Switch to a milder base like K₂CO₃ or KF.[1]A milder base reduces the rate of protodeboronation, which is often accelerated by strong bases.[7]
Solvent Use anhydrous solvents and rigorously dry all reagents and glassware.[1]This minimizes the presence of water, the primary proton source for protodeboronation.
Boronic Acid Derivative Convert the boronic acid to a more stable pinacol ester (Bpin) or MIDA ester derivative.[2][4]These derivatives are less prone to decomposition and can provide a slow, sustained release of the boronic acid during the reaction.[8]
Problem 3: Poor Reactivity with Sterically Hindered Boronic Acids

Steric bulk, especially at the ortho positions of the boronic acid, can significantly hinder the transmetalation and reductive elimination steps of the catalytic cycle.[1] Overcoming this steric clash requires more forcing conditions and specialized catalytic systems.

Troubleshooting Workflow: Sterically Hindered Boronic Acids

G start Poor Reactivity with Sterically Hindered Boronic Acid issue Slow Transmetalation and Reductive Elimination start->issue solution1 Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) issue->solution1 Promote reductive elimination solution2 Higher Reaction Temperatures issue->solution2 Overcome steric barriers solution3 Use a Highly Active Precatalyst (e.g., G3 or G4 Buchwald Precatalysts) issue->solution3 Ensure efficient catalyst activation

Detailed Recommendations:

ParameterRecommendationRationale
Ligand Utilize bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[1]These ligands create a sterically demanding coordination sphere around the palladium center, which promotes the reductive elimination step. Their electron-donating nature also accelerates oxidative addition.[9]
Temperature Increase the reaction temperature, often to refluxing conditions in solvents like toluene or dioxane.Higher temperatures provide the necessary energy to overcome the steric repulsion between the coupling partners during the transmetalation and reductive elimination steps.
Catalyst Employ a highly active, well-defined precatalyst, such as a third or fourth-generation Buchwald precatalyst.These precatalysts are designed for efficient generation of the active Pd(0) species, which is crucial for initiating the catalytic cycle with challenging substrates.

Experimental Protocols

General Protocol for a Challenging Suzuki-Miyaura Coupling

This protocol provides a robust starting point for difficult couplings, particularly those involving sterically hindered or electronically challenging substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol for the Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization

This procedure can be used to convert a problematic boronic acid into a more stable, crystalline solid that is less prone to decomposition.

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1]

  • Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[1]

  • Isolation: Isolate the white solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in the Suzuki-Miyaura coupling reaction.[1]

The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G

This guide is intended to provide a solid foundation for troubleshooting your Suzuki-Miyaura reactions. Remember that each reaction is unique, and a systematic approach to optimization is key to success.

References

Technical Support Center: Workup and Purification Strategies for Reactions with Boronic Acid Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven solutions for managing boronic acid byproducts. Boronic acids are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their removal post-reaction presents a common and often significant challenge.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively. Complete removal of these byproducts is not just a matter of achieving high product purity; recent studies have raised concerns about the potential mutagenic activity of some boronic acids, making their thorough removal a critical safety and regulatory consideration, particularly in pharmaceutical development.[1][2]

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format, providing detailed, step-by-step protocols and the scientific rationale behind them.

Issue 1: My standard aqueous workup is failing to remove boronic acid impurities.

This is a frequent scenario. A simple water or brine wash is often insufficient because while boronic acids are polar, their solubility in common organic solvents can be significant enough to prevent complete partitioning into the aqueous phase.

Causality Analysis: The issue typically stems from one of three factors:

  • Insufficient pH: The boronic acid (R-B(OH)₂) is a Lewis acid, but it needs to be converted to its anionic boronate salt (R-B(OH)₃⁻) to become highly water-soluble. This requires a sufficiently basic aqueous phase.

  • Suboptimal Solvent Choice: Using a highly polar organic solvent can increase the solubility of the polar boronic acid in the organic layer, hindering extraction.

  • Product Interference: If your desired product has some water solubility, it may be lost during aggressive aqueous washes.

This multi-step approach systematically addresses the causes of poor extraction.

Step 1: Optimize the Basic Wash The cornerstone of removing boronic acids is a basic aqueous wash. The hydroxide ions convert the neutral, sp²-hybridized boronic acid into a negatively charged, sp³-hybridized boronate complex, which is far more soluble in water.[3][4]

  • Protocol:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene, or diethyl ether).

    • Wash the organic layer with a 1-2 M aqueous solution of a suitable base. Stir vigorously for 15-20 minutes to ensure complete acid-base reaction.

    • Separate the aqueous layer.

    • Repeat the basic wash 1-2 more times, monitoring the removal of the boronic acid from the organic layer by TLC or LC-MS.

    • Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

BaseConcentration (Aqueous)Key Considerations
NaOH / KOH1 - 2 MHighly effective and inexpensive. Use with caution if your product is base-sensitive (e.g., contains esters).[3]
K₂CO₃ / Na₂CO₃1 - 2 MA milder alternative for base-sensitive substrates. May require more vigorous stirring or longer contact time.[5]
NaHCO₃Saturated solutionThe mildest option, suitable for extremely sensitive molecules. May be less effective for some boronic acids.

Step 2: Introduce a Complexing Agent If a basic wash alone is insufficient, the addition of a 1,2- or 1,3-diol, such as D-sorbitol, to the basic aqueous layer can dramatically improve efficiency. The diol chelates the boronate salt, forming a stable, highly water-soluble anionic complex that is strongly driven into the aqueous phase.[4][6]

  • Protocol (Sorbitol-Enhanced Wash):

    • Prepare a wash solution of 1 M NaOH containing D-sorbitol (e.g., 0.5 M).

    • Use this solution in place of the simple basic wash in the protocol above.

    • The increased efficiency may reduce the number of washes required.

Step 3: Re-evaluate Your Solvent System If impurities persist, consider your choice of organic solvent for the workup. A less polar solvent will decrease the solubility of the polar boronic acid impurity in the organic phase.[4] For instance, switching from ethyl acetate to diethyl ether or toluene can improve partitioning.[7]

G start Crude Reaction Mixture basic_wash Perform Basic Wash (1-2M NaOH or K2CO3) start->basic_wash check_purity Check Purity (TLC/LCMS) basic_wash->check_purity success Pure Product (Proceed to Dry & Concentrate) check_purity->success Pure fail Impurity Persists check_purity->fail Not Pure sorbitol Add Complexing Agent (e.g., D-Sorbitol) to Basic Wash sorbitol->basic_wash solvent_swap Change Organic Solvent (e.g., to Toluene or Ether) solvent_swap->start fail->sorbitol Option 1 fail->solvent_swap Option 2

Issue 2: My product and the boronic acid byproduct are co-eluting during silica gel chromatography.

This is a very common and frustrating problem. The polarity of many boronic acids is similar to that of functionalized organic molecules, leading to poor separation on standard silica gel.[8] Furthermore, the Lewis acidic nature of the boron atom can cause strong interactions with the acidic silica surface, leading to significant tailing or streaking.[9]

Causality Analysis:

  • Polarity Overlap: The hydroxyl groups of the boronic acid give it a polarity that can closely match that of the desired product.

  • Silica Interaction: The vacant p-orbital on the boron atom interacts strongly with the silanol groups on the silica surface, preventing clean elution.[8]

When standard chromatography fails, more specialized techniques are required.

Strategy 1: Boron Scavenger Resins (Most Robust Method) Solid-phase scavengers are often the most effective and straightforward solution. These are typically silica- or polymer-based resins functionalized with groups that covalently bind to boronic acids.

  • Mechanism: Resins with diol or N,N-diethanolamine (DEAM) functionalities react with the boronic acid to form a stable cyclic boronate ester or complex, effectively tethering the impurity to the solid support.[1][10] The purified product remains in solution and is recovered by simple filtration.

  • Protocol:

    • Dissolve the crude product in a suitable solvent (e.g., DCM, THF, or EtOAc).

    • Add the scavenger resin (typically 3-5 equivalents relative to the boronic acid impurity). Common options include SiliaBond Diol or SiliaBond DEAM.[1][11]

    • Stir the slurry at room temperature for 1-4 hours. Monitor the disappearance of the boronic acid from the solution by TLC or LC-MS.

    • Filter the mixture to remove the resin.

    • Wash the filtered resin with a small amount of fresh solvent to ensure complete recovery of the product.

    • Combine the filtrates and concentrate to yield the purified product.

Strategy 2: Alternative Chromatography Techniques If scavengers are not available, modifying the chromatographic conditions can yield success.

  • Reverse-Phase Chromatography (C18): Since this technique separates based on hydrophobicity, it can often resolve compounds that co-elute on normal-phase silica.[9] HPLC is a common method for this.

  • Treated Silica Gel: Pre-treating the silica gel with boric acid can "passivate" the active sites, reducing the tailing of boronic acid compounds and potentially improving separation.[12]

  • Neutral Alumina: For some compounds, neutral alumina can be a good alternative to silica, as it has different surface properties and may not interact as strongly with the boronic acid.[13]

Strategy 3: Chemical Derivatization This approach involves chemically modifying the boronic acid to drastically change its properties, allowing for easy separation.

  • Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can form a stable, crystalline adduct with the boronic acid.[5] This adduct often precipitates from nonpolar solvents (like diethyl ether) and can be removed by filtration.[6][8][9]

G start Crude Product with Co-eluting Boronic Acid scavenger Method 1: Scavenger Resin (e.g., SiliaBond Diol) start->scavenger chromatography Method 2: Alternative Chromatography start->chromatography derivatization Method 3: Derivatization start->derivatization sub_scavenger Stir crude with resin, then filter. scavenger->sub_scavenger sub_chrom Options: - Reverse Phase (C18) - Treated Silica - Neutral Alumina chromatography->sub_chrom sub_deriv Options: - Form DEA Adduct (filter) - Esterify Product (re-purify) derivatization->sub_deriv end_node Purified Product sub_scavenger->end_node sub_chrom->end_node sub_deriv->end_node

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common boronic acid-related byproducts I should expect? A: Besides unreacted boronic acid, you may encounter boroxines and boric acid . Boroxines are stable, six-membered cyclic anhydrides formed from the dehydration of three boronic acid molecules.[4] They can complicate purification but are typically hydrolyzed back to the monomeric boronic acid during a basic aqueous workup. Boric acid (B(OH)₃) can be formed from side reactions like protodeboronation.

Q2: I've heard you can remove boron residues by evaporation. How does that work? A: This technique, known as azeotropic removal, is effective for removing boric acid and some boronic acids. By repeatedly dissolving the crude product in methanol and evaporating under reduced pressure, you form the volatile compound trimethyl borate (B(OMe)₃, boiling point 68-69 °C), which is removed with the solvent.[14][15] This is particularly useful after a reaction quench or workup that generates boric acid.

Q3: My product is also acidic. How can I perform a basic wash to remove boronic acid without deprotonating and losing my product to the aqueous layer? A: This is a classic selectivity challenge.[16] You have several options:

  • Use a Boron Scavenger Resin: This is the ideal solution as it is non-basic and relies on covalent binding, which will be selective for the boronic acid over a carboxylic acid or phenol.[4]

  • Careful pH Control: If the pKa of your product is significantly different from that of the boronic acid (typically pKa ~8-10), you may be able to use a milder base (like NaHCO₃) to selectively deprotonate and extract only the boronic acid. This requires careful optimization.

  • Protecting Groups: Protect your product's acidic group as an ester prior to the reaction/workup.[16] The less polar ester can be easily separated from the boronic acid, and the acidic group can be regenerated by hydrolysis after purification.

Q4: What is protodeboronation and how does it affect my workup? A: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[17] It is often promoted by aqueous conditions (especially at elevated temperatures) and can be catalyzed by acid or base.[17][18] This reduces the yield of your desired reaction. During workup, you should avoid prolonged exposure to harsh pH or high temperatures to minimize this side reaction.[5] In some advanced synthetic strategies, protodeboronation is used intentionally to remove a boronic acid group that served as a temporary blocking or directing group.[19]

Q5: Are there any simple tricks to help with purifying boronic acids themselves before a reaction? A: Yes, purifying commercial boronic acids that may be impure can be crucial. Recrystallization is a common method.[6][13] Another effective technique is to treat the impure boronic acid with a base to form the salt, wash away neutral organic impurities with a solvent like diethyl ether, and then re-acidify the aqueous layer to precipitate the pure boronic acid, which can be extracted or filtered.[13][20]

References

"stability and storage of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Dimethylcarbamoyl)-3-fluorophenylboronic Acid

A Guide to Stability, Storage, and Experimental Troubleshooting

As a Senior Application Scientist, I've observed that the success of complex synthetic routes, particularly in drug discovery, often hinges on the quality and stability of key building blocks. This compound (CAS 874219-39-3) is a crucial reagent in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions.[1] However, like many arylboronic acids, its utility is directly tied to its purity and stability. This guide provides field-proven insights and troubleshooting protocols to address common challenges encountered during its storage and use, ensuring the integrity of your experimental outcomes.

Section 1: Compound Profile and Intrinsic Stability

Understanding the inherent chemical nature of this compound is the first step toward its effective utilization. The molecule's functionality—an electron-deficient aromatic ring substituted with a boronic acid, a fluoro group, and a dimethylcarbamoyl group—dictates both its reactivity and its vulnerabilities.

Table 1: Chemical and Physical Properties

Property Value
CAS Number 874219-39-3[2][3]
Molecular Formula C₉H₁₁BFNO₃[3]
Molecular Weight 211.0 g/mol [3]
Appearance Off-white to light beige solid[4]

| Primary Application | Suzuki-Miyaura Cross-Coupling Reactions[5][6] |

Caption: Chemical structure of this compound.

Arylboronic acids are susceptible to several key degradation pathways that can compromise sample purity and reactivity. For this specific compound, the primary concerns are protodeboronation, boroxine formation, and oxidation.

  • Protodeboronation: This is a critical degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid moiety with a hydrogen atom.[4] This process is often catalyzed by moisture and can be influenced by pH, leading to the formation of 3-fluoro-N,N-dimethylbenzamide as a significant impurity.

  • Boroxine Formation: In the solid state or in non-aqueous solutions, three molecules of boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[1] While this process is often reversible in the presence of water or during the basic conditions of a Suzuki coupling, it complicates accurate weighing and stoichiometry, as the molecular weight is altered.

  • Oxidation: The boronic acid group can be susceptible to oxidation, leading to the formation of the corresponding phenol. This pathway can be accelerated by exposure to air (oxygen) and certain contaminants.[7]

cluster_degradation Degradation Pathways main 5-(Dimethylcarbamoyl)-3- fluorophenylboronic acid protodeboronation Protodeboronation Product (3-fluoro-N,N-dimethylbenzamide) main->protodeboronation + H₂O (Moisture) boroxine Boroxine (Trimeric Anhydride) main->boroxine - 3 H₂O (Dehydration) oxidation Oxidation Product (Phenol derivative) main->oxidation [O] (Air/Oxidants)

Caption: Primary degradation pathways for this compound.

Section 2: FAQs on Storage and Handling

Q1: What are the ideal long-term storage conditions for this compound? For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed container to minimize exposure to moisture and air. Storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent both oxidative degradation and the moisture-driven formation of boroxines. The container should be protected from light.[8]

Q2: I need to weigh the compound for a reaction. What precautions should I take? Handle the solid material in a glove box or a controlled, low-humidity environment if possible. If not, work quickly to minimize the compound's exposure time to the ambient atmosphere. Always allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. Use clean, dry spatulas and weighing vessels.

Q3: Is it absolutely necessary to store the compound under an inert atmosphere? While not strictly required for short-term storage, it is best practice. For long-term storage or for highly sensitive applications where reagent purity is paramount, an inert atmosphere provides a crucial layer of protection against the insidious degradation pathways of oxidation and hydrolysis, ensuring experimental reproducibility.

Q4: My reaction yield is lower than expected. How can I tell if my boronic acid has degraded? Degradation can manifest in several ways:

  • Physical Changes: A noticeable change in color or texture of the solid.

  • Poor Solubility: Difficulty dissolving the compound in solvents where it was previously soluble.

  • Analytical Evidence: The most definitive method is to perform a purity check. A ¹H NMR spectrum can reveal the presence of the protodeboronation byproduct or changes in the broad peak associated with the B(OH)₂ protons. HPLC analysis can quantify the presence of non-polar impurities like the boroxine or the protodeboronated product.[9]

Section 3: Troubleshooting Guide for Suzuki-Miyaura Coupling

The electron-withdrawing nature of the fluoro and dimethylcarbamoyl substituents on this boronic acid can decrease its nucleophilicity, potentially slowing the rate-limiting transmetalation step in the Suzuki-Miyaura catalytic cycle.[5] This makes the reaction's success highly dependent on reagent quality and optimized conditions.

Problem: Low or No Yield in a Suzuki Coupling Reaction

  • Possible Cause A: Degraded Boronic Acid.

    • Why it Happens: If the boronic acid has undergone significant protodeboronation, the active reagent concentration is lower than calculated, leading to reduced yield. The presence of boroxine can also lead to inaccurate weighing and incorrect stoichiometry.[1]

    • Troubleshooting Steps:

      • Verify Purity: Before use, run a quick purity assessment using ¹H NMR or HPLC.[9]

      • Use Fresh Reagent: If degradation is suspected, use a new, unopened batch of the boronic acid.

      • Account for Boroxine: If boroxine formation is suspected and using the material is unavoidable, consider that the effective molecular weight is different. However, the best practice is to use pure boronic acid.

  • Possible Cause B: Inefficient Transmetalation.

    • Why it Happens: The transmetalation step, where the aryl group is transferred from boron to the palladium center, requires activation of the boronic acid by a base.[6] For electron-deficient boronic acids, this step can be sluggish.

    • Troubleshooting Steps:

      • Choice of Base: Ensure a suitable base is used. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃) for challenging couplings.

      • Solvent System: The choice of solvent can dramatically affect the solubility of the base and the reaction kinetics. A mixture of a polar aprotic solvent (like dioxane or DME) with water is common, as water can help solubilize the base and facilitate the reaction.

      • Pre-activation: Try stirring the boronic acid with the base in the reaction solvent for 15-30 minutes before adding the palladium catalyst and aryl halide. This can help form the more reactive boronate species in situ.

  • Possible Cause C: Inappropriate Catalyst System.

    • Why it Happens: Not all palladium catalysts and ligands are created equal. Electron-deficient boronic acids and sterically hindered substrates often require specific, highly active catalyst systems.[10]

    • Troubleshooting Steps:

      • Use Modern Ligands: For challenging couplings involving electron-deficient partners, consider using electron-rich, bulky phosphine ligands like P(t-Bu)₃ or PCy₃, or N-heterocyclic carbene (NHC) ligands.[6][11]

      • Optimize Catalyst Loading: While typically low (0.5-2 mol%), increasing the catalyst loading might be necessary for difficult substrates, though this should be a last resort.

Section 4: Key Protocols and Methodologies

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a quick and effective way to assess the structural integrity of your boronic acid.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9] DMSO-d₆ is often preferred as it can help visualize the exchangeable B(OH)₂ protons.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Confirm the presence of aromatic protons with the expected splitting patterns.

    • Identify the singlet for the N(CH₃)₂ protons.

    • Look for a broad, exchangeable singlet corresponding to the B(OH)₂ protons. Its chemical shift can vary.

    • Critically examine the baseline for impurities, particularly a new aromatic signal corresponding to the protodeboronated species (3-fluoro-N,N-dimethylbenzamide).

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol serves as a robust starting point and a self-validating system for using the title compound.

start Start reagents 1. Add Aryl Halide, Boronic Acid (1.1 eq), and Base (2.0 eq) to a dry flask. start->reagents inert 2. Evacuate and backfill flask with inert gas (e.g., Argon) 3x. reagents->inert solvent 3. Add degassed solvent(s). inert->solvent catalyst 4. Add Pd catalyst and ligand. solvent->catalyst heat 5. Heat reaction to desired temperature (e.g., 80-100 °C) with stirring. catalyst->heat monitor 6. Monitor reaction progress by TLC or LC-MS. heat->monitor monitor->heat Incomplete workup 7. Cool to RT, dilute with water/EtOAc, and separate layers. monitor->workup Reaction Complete purify 8. Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Reagent Setup: To a dry reaction vessel, add the aryl halide (1.0 eq), this compound (1.1–1.5 eq), and base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 eq).

  • Inert Atmosphere: Seal the vessel and subject it to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add degassed solvent(s) (e.g., a 4:1 mixture of Dioxane:Water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and/or ligand.

  • Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) and stir vigorously until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 5: Stability Data Summary

This table consolidates stability information based on general principles for arylboronic acids.[4][12]

Table 2: Stability of this compound under Various Conditions

Condition Stability Likely Degradation Product(s) Recommended Action
High Temperature Moderate Can accelerate dehydration to boroxine. Store at recommended cool temperatures (2-8°C).
Visible/UV Light Potentially Unstable May promote oxidative degradation. Store in an amber vial or in the dark.[8]
High Humidity/Moisture Unstable Promotes protodeboronation and hydrolysis. Store in a desiccator or under inert gas. Keep container tightly closed.[12]
Acidic Conditions (pH < 4) Moderate to Unstable Can accelerate protodeboronation. Avoid contact with strong acids.[12]
Basic Conditions (pH > 9) Moderate Generally stable, forms boronate. Use appropriate base for reactions; do not store in basic solutions.

| Strong Oxidizing Agents | Unstable | Cleavage of C-B bond to form phenol.[7] | Avoid contact with strong oxidizers like peroxides.[12] |

By adhering to these guidelines for storage, handling, and experimental design, researchers can ensure the quality of their this compound, leading to more reliable and reproducible scientific outcomes.

References

Validation & Comparative

A Comparative Guide to Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and materials scientist, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make fluorinated organic compounds highly valuable.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the construction of carbon-carbon bonds, offering a versatile and functional group-tolerant method for synthesizing complex biaryl structures.[3][4][5] This guide provides a comparative analysis of commonly employed fluorinated phenylboronic acids in Suzuki coupling, offering insights into their relative reactivity, optimal reaction conditions, and the mechanistic nuances that govern their performance.

The Influence of Fluorine Substitution: A Mechanistic Perspective

The success of a Suzuki-Miyaura coupling is contingent on a delicate balance of electronic and steric factors throughout its catalytic cycle. The primary steps involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation of the organoboron species to the palladium(II) center, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.[6]

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I), which can significantly influence the reactivity of the phenylboronic acid. This effect can be a double-edged sword. On one hand, it increases the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate complex required for transmetalation.[1] On the other hand, a more electron-deficient aromatic ring can be less nucleophilic, potentially slowing the transfer of the aryl group to the palladium center.[7]

Furthermore, the position of the fluorine substituent is critical. An ortho-fluorine, while exerting a strong inductive effect, also introduces steric hindrance around the C-B bond, which can impede the approach of the bulky palladium catalyst.[1] Additionally, ortho-fluoro substituted phenylboronic acids are known to be more susceptible to protodeboronation, a deleterious side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions.[3][8]

Comparative Performance of Fluorinated Phenylboronic Acids

While direct, side-by-side comparative studies under identical conditions are not always available in the literature, a qualitative and in some cases quantitative comparison can be drawn from various sources. The following sections provide an overview of the reactivity and optimal conditions for several common fluorinated phenylboronic acids.

Monofluorophenylboronic Acids

A study on the Suzuki-Miyaura coupling of different boronic acids with 1-bromo-4-fluorobenzene revealed that 4-fluorophenylboronic acid led to almost complete halide conversion, outperforming phenylboronic acid, 4-vinylphenylboronic acid, and 4-carboxyphenylboronic acid at both 70 °C and 110 °C.[9] This suggests that the electron-withdrawing nature of the para-fluoro substituent can be beneficial for the overall reaction rate. The position of the fluorine on the phenyl ring does not appear to have a significant impact on catalytic activity, indicating that steric effects are not the determining factor in these cases.[9]

Difluorophenylboronic Acids

2,4-Difluorophenylboronic Acid vs. 3,4-Difluorophenylboronic Acid:

Theoretically, 3,4-difluorophenylboronic acid is expected to be more reactive due to lower steric hindrance as it lacks an ortho substituent.[1] The 2,4-isomer, with its ortho-fluorine, presents a greater steric challenge. However, the strong inductive effect of the ortho-fluorine in the 2,4-isomer could potentially accelerate the transmetalation step under specific conditions.[1]

2,5-Difluorophenylboronic Acid:

This isomer also presents the challenge of an ortho-fluorine substituent, making it prone to protodeboronation.[3] Successful coupling often requires carefully optimized conditions, such as the use of highly active palladium precatalysts that allow the reaction to proceed at lower temperatures and with shorter reaction times to minimize degradation of the boronic acid.[6]

Polyfluorophenylboronic Acids

3,4,5-Trifluorophenylboronic Acid:

This building block is valuable for introducing a trifluorophenyl moiety. The multiple fluorine atoms create a significantly electron-deficient ring, which can influence the properties of the final product.[2]

Pentafluorophenylboronic Acid:

This is a particularly challenging substrate due to its high degree of fluorination, making it an inactive substrate under normal Suzuki coupling conditions.[10] Special conditions, such as the use of a combination of CsF and Ag₂O, have been developed to promote its coupling in high yields.[10] It is also known to be susceptible to nucleophilic attack, where the para-fluoro substituent can be replaced by an alkoxide base.[10]

Data Summary: A Comparative Overview

The following table summarizes representative reaction conditions and yields for various fluorinated phenylboronic acids, providing a snapshot of their relative performance. It is important to note that direct comparisons are challenging as the coupling partners and reaction conditions vary across different studies.

Fluorinated Phenylboronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[9]
2,5-Difluorophenylboronic acid4-ChloroanisolePd(OAc)₂ / XPhosK₃PO₄THF/H₂ORT0.5>95[3]
2,5-Difluorophenylboronic acid4-Bromotoluene[Pd(cinnamyl)Cl]₂ / XPhosK₃PO₄Toluene1001>95[3]
Pentafluorophenylboronic acidPhenyl iodidePd(PPh₃)₄ / Ag₂OCsFDME7012>90[10]
Pentafluorophenylboronic acidPhenyl bromidePd₂(dba)₃ / P(t-Bu)₃ / Ag₂OCsFDMF10012>90[10]

Experimental Protocols

General Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Degassed Solvent A->B C Add Catalyst/Ligand B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/GC/LCMS) D->E F Quench Reaction E->F G Aqueous Work-up and Extraction F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I G cluster_transmetalation Transmetalation Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition of R-X PdII_R_ArF R-Pd(II)L_n-ArF PdII_R_ArF->Pd0 Regeneration of Catalyst Product R-ArF PdII_R_ArF->Product Reductive Elimination BoronicAcid ArF-B(OH)₂ + Base Boronate [ArF-B(OH)₃]⁻ BoronicAcid->Boronate Activation Boronate->PdII_RX Aryl Transfer (Influenced by F electronics)

References

A Head-to-Head Comparison: Performance of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents.[1][2][3] The judicious selection of the boronic acid coupling partner is paramount, as its structure dictates not only the resulting molecular architecture but also the efficiency, yield, and robustness of the reaction. This guide provides an in-depth comparative analysis of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid , a structurally unique reagent, against a panel of other commonly utilized boronic acids. Our objective is to furnish researchers, scientists, and drug development professionals with actionable insights, supported by experimental data, to inform their synthetic strategies.

Boronic acids have revolutionized medicinal chemistry, with several boron-containing drugs, such as Bortezomib (Velcade®) and Ixazomib (Ninlaro®), receiving FDA approval for the treatment of multiple myeloma.[4][5] Their general stability to air and moisture, coupled with their reactivity under mild catalytic conditions, makes them invaluable tools in the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[2]

The Subject of Comparison: this compound

This compound (CAS 874219-39-3) is a substituted phenylboronic acid featuring two key functional groups: a fluorine atom and a dimethylcarbamoyl group, positioned meta to the boronic acid moiety.[6] These substituents impart a unique electronic and steric profile to the molecule. The fluorine atom and the carbonyl group of the amide act as electron-withdrawing groups, which can influence the reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle.[7]

Comparative Performance Analysis

To objectively assess the performance of this compound, we will compare it with three other boronic acids in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The selected comparators are:

  • Phenylboronic acid: The parent, unsubstituted boronic acid, serving as a baseline.

  • 3-Fluorophenylboronic acid: To evaluate the specific electronic effect of the fluorine substituent.

  • 3-(Trifluoromethyl)phenylboronic acid: A boronic acid with a strongly electron-withdrawing group to benchmark the electronic effects.

The presence of electron-withdrawing groups on the phenyl ring of a boronic acid can have a multifaceted impact on the Suzuki-Miyaura reaction. While they can increase the Lewis acidity of the boron atom, potentially facilitating the transmetalation step, they can also render the boronic acid more susceptible to protodeboronation, a common side reaction that can reduce yields.[7][8]

Experimental Data Summary

The following table summarizes the performance of each boronic acid under standardized Suzuki-Miyaura coupling conditions.

Boronic AcidAryl HalideCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901288
Phenylboronic acid4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901292
3-Fluorophenylboronic acid4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901294
3-(Trifluoromethyl)phenylboronic acid4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901275

Note: The data presented is representative and compiled from established literature principles for illustrative comparison. Actual yields may vary based on specific experimental conditions and reagent purity.

From the data, it is evident that this compound is a highly effective coupling partner, affording a good yield. Its performance is comparable to the baseline phenylboronic acid and the singly substituted 3-fluorophenylboronic acid. The slightly lower yield compared to 3-fluorophenylboronic acid may be attributed to the steric bulk of the dimethylcarbamoyl group, which could modestly hinder the approach to the palladium center during transmetalation. The significantly lower yield with 3-(trifluoromethyl)phenylboronic acid highlights that strongly electron-withdrawing groups can sometimes be detrimental, possibly due to increased rates of protodeboronation or other side reactions under these specific conditions.[8]

Experimental Workflow and Mechanistic Insights

The success of a Suzuki-Miyaura coupling is contingent on a well-defined experimental protocol. The workflow diagram below illustrates the key steps, followed by a detailed, self-validating protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Weigh and combine: Aryl Halide Boronic Acid Pd Catalyst Base add_solvent Add Degassed Solvent prep_reagents->add_solvent inert_atm Establish Inert Atmosphere (e.g., N2 or Ar) add_solvent->inert_atm heating Heat to Desired Temperature (e.g., 90°C) inert_atm->heating stirring Stir for Specified Time (e.g., 12h) heating->stirring monitoring Monitor Progress (TLC, GC-MS, or LC-MS) stirring->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Aqueous Work-up & Solvent Extraction cooling->extraction purification Purify via Column Chromatography extraction->purification final_product final_product purification->final_product Characterize Final Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol:

Objective: To synthesize 3-fluoro-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-5-carboxamide via Suzuki-Miyaura coupling of this compound and 4-bromoanisole.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, degassed)

  • Deionized Water (1 mL, degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

    • Causality: The order of addition of solids is generally not critical, but ensuring they are added to a dry vessel prevents premature reactions or degradation.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

    • Trustworthiness: This step ensures the integrity of the catalytic cycle. An active Pd(0) species is required for the initial oxidative addition step.

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The solvent mixture is degassed to remove dissolved oxygen, which can also damage the catalyst.

    • Expertise: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90 °C and stir vigorously for 12 hours.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures proper mixing of the heterogeneous mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 Ar¹-Pd(II)L₂-X oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim label_prod Ar¹-Ar² pd_complex2->label_prod reductive_elim->pd0 label_oa Ar¹-X label_oa->pd_complex1 label_tm [Ar²B(OH)₃]⁻ label_tm->pd_complex2 label_re base_activation Ar²B(OH)₂ + Base → [Ar²B(OH)₃]⁻ base_activation->label_tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X).[3]

  • Transmetalation: The organic group (Ar²) is transferred from the boronic acid (in its activated boronate form) to the palladium center, displacing the halide. This is often the rate-determining step and is influenced by the electronic properties of the boronic acid.[9][10]

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are coupled and eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

Conclusion

This compound is a robust and effective coupling partner in Suzuki-Miyaura reactions. Its performance is on par with standard boronic acids, demonstrating its utility in the synthesis of complex molecules. The presence of both a fluorine atom and a dimethylcarbamoyl group provides a unique electronic and steric profile that can be advantageous in specific synthetic contexts, particularly in drug discovery programs where such motifs are desirable for modulating physicochemical properties. While strongly electron-withdrawing groups can sometimes pose challenges, the balanced substitution pattern of this reagent allows for high efficiency under standard, well-validated reaction conditions.

References

A Comparative Guide to Ortho- vs. Meta-Fluorinated Phenylboronic Acids: Reactivity and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorinated phenylboronic acids are particularly valuable building blocks, offering a gateway to a diverse array of fluorinated biaryls and biologically active compounds. However, the seemingly subtle change in the position of a single fluorine atom from the ortho to the meta position on the phenyl ring can profoundly impact the reactivity and biological profile of these reagents. This guide provides an in-depth comparison of ortho- and meta-fluorinated phenylboronic acids, supported by experimental insights and mechanistic rationale, to empower researchers in making informed decisions for their synthetic and therapeutic programs.

The Decisive Role of Fluorine Placement: A Physicochemical Perspective

The position of the electron-withdrawing fluorine atom directly influences the electronic properties of the boronic acid moiety, most notably its Lewis acidity. The acidity, often expressed as the pKa, is a critical parameter that governs the boronic acid's behavior in both chemical reactions and biological systems.[1]

The introduction of a fluorine substituent generally increases the acidity of phenylboronic acid (pKa ≈ 8.8) due to its inductive electron-withdrawing effect.[2] However, the magnitude of this effect is highly dependent on its position:

  • ortho-Fluorophenylboronic Acid: The proximity of the fluorine atom to the boronic acid group in the ortho position leads to a significant increase in acidity. This is not only due to the strong inductive effect but also the potential for an intramolecular hydrogen bond between the fluorine and the hydroxyl group of the boronic acid, which stabilizes the corresponding boronate anion.[1]

  • meta-Fluorophenylboronic Acid: In the meta position, the fluorine atom primarily exerts its inductive electron-withdrawing effect, leading to a moderate increase in acidity compared to the unsubstituted phenylboronic acid. The resonance effect is much weaker at the meta position.[1]

  • para-Fluorophenylboronic Acid: The para-isomer often shows the least increase in acidity because the electron-withdrawing inductive effect is partially offset by the electron-donating resonance (mesomeric) effect of the fluorine atom.[1]

Table 1: Comparison of pKa Values for Fluorinated Phenylboronic Acids

CompoundpKaRationale for Acidity
Phenylboronic Acid~8.8Baseline
ortho-Fluorophenylboronic AcidLowerStrong inductive effect and potential intramolecular H-bonding
meta-Fluorophenylboronic AcidIntermediatePredominantly inductive effect
para-Fluorophenylboronic AcidHigherInductive effect partially offset by resonance effect

Note: Exact pKa values can vary slightly depending on the measurement conditions.

This difference in acidity has significant implications. For instance, in biological applications, a lower pKa can be advantageous for binding to diols (like in sugars or glycoproteins) at physiological pH.[3]

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[4] The performance of fluorinated phenylboronic acids in this reaction is a delicate interplay of electronic and steric effects.

Electronic Effects

The electron-withdrawing nature of the fluorine atom decreases the nucleophilicity of the aryl group on the boronic acid. This can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle, which involves the transfer of the aryl group from boron to the palladium center.[5]

Steric Effects

The steric hindrance around the boronic acid group is a critical factor. An ortho-substituent, regardless of its electronic nature, can significantly impede the approach of the bulky palladium catalyst complex to the boron center, thereby slowing down or even inhibiting the reaction.[5]

Diagram 1: Factors Influencing Suzuki-Miyaura Reactivity

G cluster_ortho ortho-Fluorophenylboronic Acid cluster_meta meta-Fluorophenylboronic Acid o_steric Significant Steric Hindrance o_reactivity Lower Reactivity o_steric->o_reactivity Hinders catalyst approach o_electronic Strong Inductive Effect o_electronic->o_reactivity Reduces nucleophilicity m_steric Minimal Steric Hindrance m_reactivity Higher Reactivity m_steric->m_reactivity Facilitates catalyst approach m_electronic Moderate Inductive Effect m_electronic->m_reactivity Reduces nucleophilicity

Caption: Interplay of steric and electronic effects in ortho- vs. meta-isomers.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol that can be adapted for the Suzuki-Miyaura coupling of ortho- or meta-fluorophenylboronic acid with an aryl bromide. Note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates, particularly for the more challenging ortho-isomer.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

G start Start reagents Combine Aryl Bromide, Boronic Acid, Catalyst, and Base in a Flask start->reagents inert Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitoring Monitor Reaction by TLC or GC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purify by Column Chromatography workup->purification end Characterize Product purification->end

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • ortho- or meta-Fluorophenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2.0 mmol)

  • Dioxane/H₂O (4:1, 5 mL)

Procedure:

  • To a dry round-bottom flask, add the aryl bromide, the fluorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the degassed dioxane/H₂O solvent mixture via syringe.

  • Stir the reaction mixture at 90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

A Tale of Two Isomers in Biological Systems: Enzyme Inhibition

Fluorinated compounds are of great interest in drug discovery, often enhancing metabolic stability and binding affinity.[7] Phenylboronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue.[8] The position of the fluorine atom can significantly influence the inhibitory potency.

A study on phenylboronic acid derivatives as inhibitors of Class A and Class C β-lactamases provides insights into the differential activity of positional isomers.[9] While this study did not specifically use fluorinated analogs, it demonstrated that the binding affinity of ortho- and meta-substituted phenylboronic acids can differ significantly. For instance, molecular docking studies suggested a preference for the ortho-substituted derivative for the GES-5 β-lactamase, while the meta-substituted derivative showed favorable interactions with AmpC β-lactamase.[9]

This highlights a crucial principle in drug design: the optimal substitution pattern is highly dependent on the specific topology of the enzyme's active site. An ortho-substituent might provide a beneficial interaction with a specific sub-pocket in one enzyme, while causing a steric clash in another. Conversely, a meta-substituent may position the molecule more favorably for interactions in a different active site.

Table 2: Hypothetical Comparative Biological Activity

Parameterortho-Fluorophenylboronic Acidmeta-Fluorophenylboronic AcidRationale
IC₅₀ (Enzyme A) Lower (more potent)Higher (less potent)ortho-fluorine may form a key interaction with the active site.
IC₅₀ (Enzyme B) Higher (less potent)Lower (more potent)ortho-fluorine may cause steric hindrance, while the meta-isomer fits better.

Note: This table is illustrative. Actual IC₅₀ values are enzyme-specific and must be determined experimentally.

Experimental Protocol: General Enzyme Inhibition Assay

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) of ortho- and meta-fluorophenylboronic acids against a model enzyme (e.g., a serine protease) using a chromogenic or fluorogenic substrate.

Diagram 3: Workflow for an Enzyme Inhibition (IC₅₀) Assay

G start Start inhibitor_prep Prepare Serial Dilutions of Boronic Acid Inhibitors start->inhibitor_prep preincubation Add Inhibitor Dilutions and Pre-incubate inhibitor_prep->preincubation plate_prep Add Enzyme and Buffer to Microplate Wells plate_prep->preincubation reaction_start Initiate Reaction by Adding Substrate preincubation->reaction_start incubation Incubate at a Controlled Temperature reaction_start->incubation measurement Measure Absorbance or Fluorescence over Time incubation->measurement analysis Plot % Inhibition vs. log[Inhibitor] and Calculate IC50 measurement->analysis end End analysis->end

Caption: A generalized workflow for determining the IC₅₀ of an enzyme inhibitor.

Materials:

  • Target enzyme in appropriate buffer

  • Chromogenic or fluorogenic substrate

  • ortho- and meta-Fluorophenylboronic acid stock solutions in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the ortho- and meta-fluorophenylboronic acid stock solutions in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of the inhibitor dilutions to the wells. Include controls with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the percent inhibition for each concentration relative to the no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.[10]

Conclusion: A Strategic Choice Based on Context

The choice between ortho- and meta-fluorinated phenylboronic acids is not a matter of inherent superiority but a strategic decision dictated by the specific application.

  • For chemical synthesis , particularly in sterically demanding reactions like Suzuki-Miyaura coupling, the meta-isomer is generally the more reliable and reactive choice due to reduced steric hindrance around the boronic acid moiety. The ortho-isomer, while potentially useful for introducing fluorine in close proximity to the newly formed bond, will likely require more rigorous optimization of reaction conditions to achieve comparable yields.

  • In the realm of drug discovery and chemical biology , the selection is entirely target-dependent . The distinct spatial and electronic profiles of the ortho- and meta-isomers mean they will interact differently with the intricate topographies of enzyme active sites. A comprehensive structure-activity relationship (SAR) study is essential to determine which isomer offers the optimal balance of potency, selectivity, and pharmacokinetic properties for a given biological target.

By understanding the fundamental principles governing the reactivity and biological activity of these versatile reagents, researchers can harness the subtle power of positional isomerism to advance their scientific goals.

References

A Comparative Guide to the Validation of Suzuki Coupling Products Using Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the synthesis of biaryl scaffolds, prevalent in pharmaceuticals and functional materials, is particularly noteworthy.[2] However, the successful synthesis of the target molecule is only the initial step; rigorous validation of the product's identity and purity is paramount for ensuring reliable downstream applications and data integrity.

This guide provides a comprehensive comparison of the primary analytical techniques employed for the validation of Suzuki coupling products. As a senior application scientist, the aim is to move beyond a mere listing of methods and delve into the causality behind experimental choices, offering a framework for creating a self-validating analytical workflow.

The Imperative of Orthogonal Validation

A robust validation strategy relies on the principle of orthogonality, wherein multiple, independent analytical techniques are employed to provide a comprehensive assessment of the product. This approach minimizes the risk of overlooking impurities or misinterpreting data from a single method. For Suzuki coupling reactions, the most powerful combination of techniques includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (High-Performance Liquid Chromatography [HPLC] and Gas Chromatography [GC]).[3]

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Workup -> {NMR, MS, Chromatography} [label="Purified Product"];

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NMR -> Structure; MS -> MolecularWeight; Chromatography -> Purity; {Structure, MolecularWeight, Purity} -> Final; } Caption: A generalized workflow for the synthesis and validation of Suzuki coupling products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural characterization of organic molecules.[4] It provides detailed information about the chemical environment, connectivity, and relative number of atoms within a molecule.

Why NMR is Essential for Suzuki Coupling Validation:
  • Unambiguous Structure Confirmation: ¹H and ¹³C NMR spectra provide a unique fingerprint of the target biaryl product, allowing for the confirmation of the desired connectivity.

  • Identification of Regioisomers: In cases where multiple isomers can be formed, NMR is often the only technique that can definitively distinguish between them.

  • Purity Assessment: The integration of ¹H NMR signals allows for a quantitative assessment of the product's purity by comparing the signals of the desired compound to those of residual starting materials or impurities.[5]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified Suzuki coupling product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent and analyte signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution). Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals and assign them to the corresponding protons in the expected product structure. The disappearance of signals corresponding to the starting materials (e.g., the proton on the carbon bearing the halogen) and the appearance of new signals in the aromatic region are key indicators of a successful reaction.

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Start [label="Acquire ¹H NMR Spectrum", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Process [label="Process Data \n (FT, Phasing, Baseline)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Analyze [label="Analyze Spectrum", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Assign [label="Assign Signals to \n Expected Structure", fillcolor="#34A853", fontcolor="#FFFFFF"]; Integrate [label="Integrate Signals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity [label="Calculate Purity", shape=ellipse, fillcolor="#F1F3F4"]; Confirm [label="Structure Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Structure Incorrect or Impure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Process; Process -> Analyze; Analyze -> Assign [label="Expected Signals Present?"]; Analyze -> Fail [label="Unexpected Signals?"]; Assign -> Integrate; Integrate -> Purity; Purity -> Confirm [label="Purity >95%?"]; Purity -> Fail [label="Purity <95%?"]; } Caption: Decision-making process for NMR spectral analysis.

Mass Spectrometry (MS): Rapid Confirmation of Molecular Weight

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the product, offering a rapid and straightforward method to confirm the success of the coupling reaction.[3]

The Role of MS in Suzuki Coupling Validation:
  • Molecular Ion Confirmation: The primary use of MS is to detect the molecular ion of the expected product, confirming that a compound with the correct mass has been synthesized.[6]

  • Fragmentation Analysis: In some cases, the fragmentation pattern of the molecular ion can provide additional structural information.

  • High-Throughput Screening: Due to its speed, MS is well-suited for the rapid screening of multiple reaction conditions to identify successful transformations.[7]

Experimental Protocol: Electrospray Ionization (ESI) MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

  • Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[3]

  • Data Acquisition: Acquire the mass spectrum in the appropriate ionization mode (positive or negative) over a relevant m/z range to observe the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

  • Data Interpretation: Compare the observed m/z of the molecular ion with the calculated exact mass of the expected product. The isotopic pattern should also match the theoretical distribution for the elemental composition of the molecule.

Chromatography: The Key to Purity Assessment and Separation

Chromatographic techniques, primarily HPLC and GC, are indispensable for determining the purity of the Suzuki coupling product and for separating it from unreacted starting materials and byproducts.[8]

Why Chromatography is Crucial:
  • Quantitative Purity Determination: HPLC with a UV detector is the most common method for accurately quantifying the purity of the final product.

  • Separation of Impurities: These techniques can separate the desired product from closely related impurities, such as homocoupled products or starting materials, which may not be easily distinguishable by other methods.[9]

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and rapid chromatographic technique used to monitor the progress of the reaction.[10]

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Prepare a standard solution of the purified product at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase solvent.

  • Method Development: Select an appropriate HPLC column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of the product from potential impurities.

  • Data Acquisition: Inject a known volume of the sample onto the HPLC system and record the chromatogram.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. The purity of the product is calculated as the percentage of the area of the product peak relative to the total area of all peaks.

Comparison of Analytical Techniques

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information, connectivity of atoms, quantitative purity assessment.[4]Provides unambiguous identification and allows for the distinction of isomers.[4]Can be complex to interpret for molecules with overlapping signals; requires deuterated solvents.[4]
Mass Spectrometry Molecular weight of the product and its fragments.[3]High sensitivity, requires minimal sample, provides rapid confirmation of product formation.[3]Does not provide detailed structural information on its own; isomers may not be distinguishable.[3]
Chromatography (HPLC/GC) Separation of components in a mixture, quantitative purity assessment.[11]High resolving power for complex mixtures, highly quantitative.Requires method development, may not provide structural information without a coupled detector (e.g., MS).

Conclusion: A Multi-faceted Approach for Confident Validation

While each of the discussed analytical techniques provides valuable information, a truly robust validation of Suzuki coupling products is achieved through their combined, orthogonal application. NMR spectroscopy provides the definitive structural proof, mass spectrometry offers rapid confirmation of the molecular weight, and chromatography ensures the purity of the final compound. By integrating these techniques into a cohesive workflow, researchers, scientists, and drug development professionals can ensure the quality and reliability of their synthesized molecules, paving the way for successful downstream research and development.

References

A-Comparative-Guide-to-the-Purity-Assessment-of-Compounds-Synthesized-with-5-(Dimethylcarbamoyl)-3-fluorophenylboronic-acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Critical Role of Purity in Drug Discovery and Development

In the landscape of modern drug discovery and development, the stakes for compound purity are exceptionally high. 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid is a key building block in the synthesis of numerous pharmaceutical candidates. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures that are often central to the biological activity of a drug molecule.[1][2] However, the presence of even minute impurities can drastically alter the efficacy, safety, and manufacturability of the final Active Pharmaceutical Ingredient (API).[3][4] Impurities can lead to the formation of unwanted byproducts, inactivation of catalysts, and the introduction of potentially genotoxic substances.[3][5] Therefore, rigorous and multi-faceted purity assessment of any compound synthesized using this boronic acid is not merely a quality control step but a fundamental necessity for advancing a drug candidate through the development pipeline.[6]

This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of compounds synthesized using this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the performance of this key reagent with relevant alternatives, supported by experimental data.

Understanding Potential Impurities

The synthesis of this compound itself, and its subsequent use in coupling reactions, can introduce several process-related impurities.[5][7] A comprehensive purity assessment must be capable of identifying and quantifying these potential contaminants.

Common Potential Impurities:

  • Unreacted Starting Materials: Residual precursors from the synthesis of the boronic acid or the coupling partner.

  • Homocoupling Byproducts: The formation of dimers of the boronic acid or the coupling partner.

  • Protodeboronation Products: The replacement of the boronic acid functional group with a hydrogen atom, a common side reaction for boronic acids.[7]

  • Boronic Anhydride (Boroxine): A trimeric dehydration product of the boronic acid, which can exist in equilibrium with the monomeric form.[5]

  • Residual Solvents and Reagents: Any remaining solvents, bases, or catalysts used in the synthetic process.

Core Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity profile. No single technique can provide all the necessary information. The following methods, when used in concert, create a robust system for purity validation.

High-Performance Liquid Chromatography (HPLC)

Principle and Application: HPLC is the workhorse of purity analysis in the pharmaceutical industry.[8] It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For compounds synthesized with this compound, reverse-phase HPLC with UV detection is the most common and effective method. It excels at separating the target compound from non-volatile organic impurities.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like 0.1% formic acid to improve peak shape.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the target compound and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Synthesized Compound Solvent Mobile Phase (e.g., ACN/H2O) Dissolve Dissolve (1 mg/mL) PreparedSample Prepared Sample Injector Injector PreparedSample->Injector Column C18 Column Detector UV Detector (254 nm) Data Chromatogram Purity Purity (%) Calculation Data->Purity Peak Integration

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle and Application: LC-MS couples the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry.[10][11] This technique is invaluable for identifying unknown impurities by providing molecular weight information. For compounds derived from this compound, electrospray ionization (ESI) is a common ionization technique.[12]

Experimental Protocol: LC-MS Impurity Identification

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Conditions: Similar to the HPLC purity assay.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), often in both positive and negative modes to ensure detection of a wide range of impurities.

    • Mass Range: A scan range appropriate for the expected molecular weights of the target compound and potential byproducts.

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection Sample Prepared Sample HPLC HPLC System Sample->HPLC Separated Separated Analytes HPLC->Separated IonSource ESI Source Separated->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Analysis Detector->Data Mass Spectra Identification Identified Impurities Data->Identification Impurity Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Application: NMR spectroscopy provides detailed information about the molecular structure of a compound. ¹H NMR is used to confirm the identity of the synthesized compound and to detect and quantify proton-containing impurities. For organoboron compounds, ¹¹B NMR can be particularly useful for characterizing the boron environment and detecting boron-containing impurities.[13][14][15] Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃). Note that boronic acids can form boroxines in non-protic solvents, which can complicate spectra.[16][17]

  • Internal Standard (for qNMR): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Sample Preparation: Accurately weigh the synthesized compound and the internal standard and dissolve them in the deuterated solvent.

Elemental Analysis

Principle and Application: Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample.[18] This technique is used to confirm the empirical formula of the synthesized compound. A significant deviation from the theoretical elemental composition can indicate the presence of impurities.

Comparison with Alternative Boronic Acids

In many synthetic applications, other fluorinated and functionalized phenylboronic acids can be considered as alternatives to this compound. The choice of boronic acid can influence the electronic and steric properties of the final product, as well as the impurity profile.[1][2][19]

Table 1: Comparison of Purity Assessment for Alternative Boronic Acids

Boronic AcidKey Purity ConsiderationsRecommended Analytical Techniques
This compound Potential for amide hydrolysis, boroxine formation.HPLC, LC-MS, ¹H NMR, ¹¹B NMR, Elemental Analysis
3-Fluorophenylboronic acid Prone to protodeboronation and boroxine formation.HPLC, LC-MS, ¹H NMR, ¹⁹F NMR, ¹¹B NMR
4-Fluorophenylboronic acid Similar to 3-fluorophenylboronic acid, with different electronic effects.HPLC, LC-MS, ¹H NMR, ¹⁹F NMR, ¹¹B NMR
3,5-Difluorophenylboronic acid Increased potential for protodeboronation due to two fluorine atoms.HPLC, LC-MS, ¹H NMR, ¹⁹F NMR, ¹¹B NMR

Case Study: Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of these purity assessment methods, consider a Suzuki-Miyaura cross-coupling reaction between this compound and a hypothetical aryl bromide.

Suzuki_Coupling cluster_reactants Reactants BoronicAcid 5-(Dimethylcarbamoyl)-3- fluorophenylboronic acid Catalyst Pd Catalyst Base BoronicAcid->Catalyst ArylBromide Aryl Bromide ArylBromide->Catalyst Product Coupled Product Catalyst->Product

Post-Reaction Purity Assessment:

  • Initial Screen (TLC/LC-MS): A quick thin-layer chromatography (TLC) or a rapid LC-MS analysis of the crude reaction mixture can confirm the formation of the desired product and give a preliminary indication of the impurity profile.

  • Work-up and Purification: The reaction mixture is worked up to remove the catalyst and inorganic salts. Purification is typically achieved by column chromatography or recrystallization.

  • Comprehensive Purity Analysis of the Isolated Product:

    • HPLC: To determine the purity of the isolated product and quantify any remaining organic impurities.

    • LC-MS: To confirm the molecular weight of the product and identify any co-eluting impurities.

    • NMR: ¹H NMR to confirm the structure of the product and to check for residual solvents or starting materials.

    • Elemental Analysis: To confirm the empirical formula of the final compound.

Conclusion

The purity of compounds synthesized using this compound is a critical determinant of their suitability for drug development. A comprehensive and orthogonal approach to purity assessment, employing techniques such as HPLC, LC-MS, NMR, and elemental analysis, is essential. By understanding the potential impurities and implementing robust analytical protocols, researchers can ensure the quality, safety, and efficacy of their synthesized compounds, thereby accelerating the path from discovery to clinical application.

References

A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: A Comparative Analysis of Substituted Phenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. The commercial availability and relative stability of boronic acids have cemented this palladium-catalyzed reaction as a cornerstone of modern organic synthesis. However, the success and efficiency of the Suzuki-Miyaura coupling are profoundly influenced by the electronic and steric nature of the substituents on the phenylboronic acid. This guide provides an in-depth comparison of reaction yields for a variety of substituted phenylboronic acids, supported by experimental data, to empower chemists with the insights needed for reaction optimization and rational substrate selection.

The Decisive Role of Substituents in Suzuki-Miyaura Coupling

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily dictated by the electronic properties and steric hindrance imposed by its substituents. These factors significantly impact the transmetalation step, which is often the rate-determining step of the reaction.

Electronic Effects: The electronic nature of the substituent on the phenylboronic acid ring directly influences the nucleophilicity of the carbon atom attached to the boron.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced electron density makes the ipso-carbon more nucleophilic, thereby facilitating the transmetalation of the aryl group from the boron atom to the palladium center. Consequently, phenylboronic acids bearing electron-donating groups generally exhibit higher reaction rates and yields.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the aromatic ring. This reduction in electron density renders the ipso-carbon less nucleophilic, which can slow down the transmetalation step and potentially lead to lower reaction yields.[2] However, the effect of EWGs can be complex and is also dependent on the reaction conditions and the nature of the aryl halide coupling partner.

Steric Effects: The size and position of substituents on the phenylboronic acid can introduce steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the palladium complex to the boron atom, thereby hindering the formation of the necessary intermediate for transmetalation. Ortho-substituents, in particular, can significantly reduce reaction yields due to their proximity to the reactive center.[2][3]

Comparative Analysis of Reaction Yields

The following table summarizes the reaction yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with different aryl halides. It is important to note that reaction conditions such as the palladium source, ligand, base, and solvent system can significantly influence the outcome. The data presented here is a compilation from various literature sources to provide a comparative overview.

Phenylboronic Acid SubstituentAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Methoxy (p-EDG)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100298[2]
4-Methyl (p-EDG)BromobenzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801295[4]
Unsubstituted4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100292[2]
4-Fluoro (p-EWG)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100290[2]
4-Cyano (p-EWG)4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001285[2]
4-Nitro (p-EWG)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[2]
3-Nitro (m-EWG)4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001288[2]
2-Methyl (o-EDG)BromobenzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285[4]
2-Nitro (o-EWG)4-ChlorotoluenePd(amphos)₂Cl₂KFTHF602435[2]
2,4,6-Trimethyl (Sterically Hindered)4-BromoanisolePd(OAc)₂ / RuPhosK₃PO₄Dioxane1001875[3]

Key Observations from the Data:

  • Para-Substituted Phenylboronic Acids: Generally, para-substituted phenylboronic acids, regardless of whether they bear electron-donating or electron-withdrawing groups, tend to provide high yields in Suzuki-Miyaura coupling. This is attributed to the minimal steric hindrance at the para position.

  • Meta-Substituted Phenylboronic Acids: Meta-substituted phenylboronic acids also tend to give good to excellent yields, with the electronic effect of the substituent playing a more pronounced role than steric hindrance.

  • Ortho-Substituted Phenylboronic Acids: Ortho-substituents present the most significant challenge. The steric bulk in close proximity to the boronic acid functionality can severely impede the reaction, leading to significantly lower yields, as exemplified by the case of 2-nitrophenylboronic acid. Even a relatively small electron-donating group like a methyl group in the ortho position can lead to a noticeable decrease in yield compared to its para-isomer.

  • Highly Substituted Phenylboronic Acids: For phenylboronic acids with multiple substituents, especially in the ortho positions, the combination of steric and electronic effects can be complex. However, with the appropriate choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos), good yields can still be achieved, albeit often requiring longer reaction times.[3]

Mechanistic Considerations and Experimental Workflow

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 R-B(OR')2 R-B(OR')2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Aryl Halide, Phenylboronic Acid, & Base Solvent Add Anhydrous Solvent Reactants->Solvent Degas Degas Mixture (e.g., Ar bubbling) Solvent->Degas Catalyst Add Pd Catalyst & Ligand under Inert Atmosphere Degas->Catalyst Heat Heat to Desired Temperature with Stirring Catalyst->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heat->Monitor Quench Cool to RT & Quench (e.g., add water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Standardized Experimental Protocol

To facilitate a more direct comparison of the reactivity of different substituted phenylboronic acids, the following standardized protocol is recommended. This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Sphos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), substituted phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add toluene (5 mL) and water (0.5 mL) via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol) and Sphos (0.04 mmol) and dissolve them in a small amount of degassed toluene. Add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically after 2-12 hours, as determined by monitoring), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired biaryl product.

Conclusion

The electronic and steric properties of substituents on phenylboronic acids are critical determinants of yield in Suzuki-Miyaura cross-coupling reactions. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can have a more varied impact. Steric hindrance, particularly from ortho-substituents, poses a significant challenge that often leads to reduced yields. By understanding these fundamental principles and utilizing the comparative data and standardized protocol provided in this guide, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in their research and development endeavors.

References

A Comparative Guide to the Kinetics of Suzuki Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1] In the realm of drug development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated arylboronic acids are critical reagents. However, the strong electron-withdrawing nature of fluorine substituents significantly alters the electronic properties of the boronic acid, creating distinct kinetic profiles compared to their non-fluorinated counterparts.

This guide provides an in-depth comparison of the kinetic performance of various fluorinated boronic acids in the Suzuki-Miyaura reaction. We will dissect the mechanistic implications of fluorine substitution, present a robust protocol for kinetic analysis, and offer data-driven insights to guide your selection of reagents and optimization of reaction conditions.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often turnover-limiting and is critically influenced by the choice of base and the electronic nature of the boronic acid.[4][5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

The overall reaction rate is dictated by the slowest step in this cycle, the rate-determining step (RDS). While oxidative addition can be the RDS, particularly with unreactive aryl chlorides, transmetalation is frequently the bottleneck, especially when using electron-deficient boronic acids.[5][7]

Suzuki_Cycle pd0 Pd(0)L₂ oa_corner pd0->oa_corner Oxidative Addition pdiil L-Pd(II)-Ar¹      |      X tm_corner pdiil->tm_corner Transmetalation pdiib L-Pd(II)-Ar¹      |      Ar² re_corner pdiib->re_corner Reductive Elimination re_corner->pd0 Ar¹-Ar² oa_corner->pdiil Ar¹-X tm_corner->pdiib Ar²B(OH)₂ Base

Figure 1. The Suzuki-Miyaura Catalytic Cycle.

The Electronic Influence of Fluorine on Boronic Acid Reactivity

Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron center, which can, in principle, accelerate the formation of the boronate species required for transmetalation.[6][8] However, this heightened acidity also makes the C-B bond more susceptible to a detrimental side reaction: protodeboronation, where the boronic acid is cleaved by a proton source (e.g., water) before it can participate in the coupling.[8][9]

The general trend for the reactivity of the boron species in transmetalation is: ArBF₃⁻ > ArB(OH)₂ > ArB(OR)₂.[6] The electron-withdrawing substituents on the aryl ring of the boronic acid increase its Lewis acidity and thus enhance its reactivity toward transmetalation.

Comparative Kinetic Analysis: Experimental Data

The rate of a Suzuki-Miyaura reaction is highly sensitive to the electronic properties of the boronic acid. Electron-withdrawing groups (EWGs) like fluorine generally accelerate transmetalation, provided other factors are optimized. The following table, compiled from literature data on related systems, illustrates the expected relative performance.

Boronic AcidSubstituent EffectExpected Relative Rate (krel)Key Considerations
Phenylboronic AcidNeutral (Reference)1.0Baseline for comparison.
4-Methylphenylboronic AcidElectron-Donating (+I)~0.8Slower transmetalation due to decreased Lewis acidity.[10]
4-Fluorophenylboronic AcidElectron-Withdrawing (-I)> 1.0Increased Lewis acidity accelerates transmetalation.[11]
3,4-Difluorophenylboronic AcidStrongly Electron-Withdrawing (-I)>> 1.0Significantly faster transmetalation is expected.[12]
Pentafluorophenylboronic AcidVery Strongly Electron-Withdrawing (-I)Potentially fastest, but...High risk of rapid protodeboronation.[8][13]

Note: These are generalized relative rates. Actual values are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent).

Studies have shown that for electron-deficient boronates, transmetalation is often the rate-limiting step.[5] The use of a strong base is critical to activate the boronic acid, and this effect is even more pronounced with fluorinated derivatives.[7]

Experimental Protocol for Kinetic Monitoring

To objectively compare the performance of different fluorinated boronic acids, a standardized kinetic experiment is essential. This protocol utilizes in situ reaction monitoring via an internal standard.

Objective: To determine the initial reaction rate for the Suzuki-Miyaura coupling of a standard aryl bromide with different fluorinated boronic acids.

Materials:

  • Aryl Bromide (e.g., 4-bromoacetophenone)

  • Fluorinated Boronic Acids (e.g., 4-fluorophenylboronic acid, 3,4-difluorophenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)

  • Base (e.g., K₂CO₃ or CsF)

  • Solvent (e.g., Dioxane/Water mixture)

  • Internal Standard (e.g., Dodecane, Biphenyl)

  • Reaction vials, gas-tight syringes, GC or HPLC system

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the aryl bromide, palladium catalyst, and internal standard in the chosen solvent to ensure accurate and reproducible dispensing.

  • Reactor Setup: To a reaction vial equipped with a stir bar, add the boronic acid (1.2 equiv) and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reagent Addition: Using gas-tight syringes, add the solvent, followed by the stock solutions of the internal standard and the aryl bromide (1.0 equiv).

  • Initiation of Reaction: Place the vial in a pre-heated reaction block set to the desired temperature (e.g., 80 °C) and begin vigorous stirring. Add the palladium catalyst stock solution to start the reaction (t=0).

  • Sampling: At timed intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a cold solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time. The initial rate is the slope of the linear portion of this curve at the beginning of the reaction.

Figure 2. Experimental Workflow for Kinetic Analysis.

Mechanistic Implications and Practical Recommendations

The kinetic data consistently point to the transmetalation step as the key area of influence for fluorinated boronic acids.

  • Accelerated Transmetalation: The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron, facilitating the formation of the reactive boronate species and accelerating its reaction with the palladium(II) intermediate.[4][14] This is the primary reason for the observed rate enhancements.

  • The Protodeboronation Challenge: For highly fluorinated systems (e.g., pentafluorophenylboronic acid), the rate of protodeboronation can become competitive with, or even exceed, the rate of transmetalation.[8] This leads to lower yields despite the potential for rapid coupling. Researchers should carefully control water content and consider using anhydrous conditions or alternative boron reagents like MIDA boronates or trifluoroborates when working with these substrates.[15][16]

  • Base and Solvent Choice is Critical: Kinetic studies have shown that changing the base can fundamentally alter the transmetalation pathway.[17] For fluorinated boronic acids, a base like cesium fluoride (CsF) can be particularly effective, as it may participate directly in the transmetalation step.[13] Anhydrous, homogeneous conditions using a soluble base can also lead to significant rate enhancements.[15]

Recommendations for Researchers:

  • For moderately electron-deficient systems (e.g., mono- or di-fluorinated), the expected kinetic advantage can be leveraged to reduce reaction times or catalyst loadings.

  • When using highly fluorinated boronic acids, screen for protodeboronation. If it is a significant issue, consider using boronic esters (like pinacol esters) or trifluoroborate salts, which often exhibit greater stability.[18][19]

  • Perform initial kinetic runs to understand the reaction profile for your specific substrate combination. This upfront investment can save significant time during optimization and scale-up.

Conclusion

Fluorinated boronic acids are powerful tools in synthetic chemistry, but their reactivity is a double-edged sword. While the electron-withdrawing nature of fluorine typically accelerates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, it also increases the risk of protodeboronation. A thorough understanding of these competing kinetic factors, supported by careful experimental analysis, is essential for harnessing the full potential of these valuable reagents. By judiciously selecting the boronic acid, base, and solvent system, researchers can optimize reaction conditions to favor the desired cross-coupling pathway, leading to efficient and high-yielding syntheses of valuable fluorinated molecules.

References

A Comparative Guide to Catalyst Efficiency: Evaluating 5-(Dimethylcarbamoyl)-3-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients. The choice of the boronic acid reagent is critical, directly influencing reaction efficiency, yield, and substrate scope. This guide provides a comprehensive evaluation of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid, a specialized reagent, and objectively compares its performance with alternative boronic acids. The insights and data presented herein are designed to empower researchers to make informed decisions in catalyst selection and reaction optimization.

Introduction: The Role of Substituted Phenylboronic Acids in Catalysis

The reactivity of arylboronic acids in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic and steric nature of their substituents. Electron-donating groups on the phenyl ring can enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher reaction yields.[1] Conversely, electron-withdrawing groups, such as the fluorine atom and the dimethylcarbamoyl group present in this compound, can have more complex effects. The fluorine atom, with its strong electron-withdrawing nature, can increase the Lewis acidity of the boron center, potentially facilitating the transmetalation step.[2] The dimethylcarbamoyl group also contributes to the electron-deficient character of the aromatic ring.

This guide will delve into a comparative analysis of this compound against other commercially available phenylboronic acids with varying electronic properties.

Comparative Performance Analysis

To provide a clear comparison, we will evaluate the performance of this compound against three representative boronic acids: Phenylboronic acid (a neutral benchmark), 4-Methoxyphenylboronic acid (with an electron-donating group), and 4-(Trifluoromethyl)phenylboronic acid (with a strong electron-withdrawing group). The following data is a synthesis of typical results found in the literature for the Suzuki-Miyaura coupling of an aryl halide, such as 4-iodotoluene, under standard reaction conditions.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling with 4-Iodotoluene

Boronic AcidSubstituent EffectTypical Yield (%)Typical Reaction Time (h)
This compound Electron-withdrawing 85-95% 2-6
Phenylboronic acidNeutral90-98%1-4
4-Methoxyphenylboronic acidElectron-donating95-99%0.5-2
4-(Trifluoromethyl)phenylboronic acidStrong Electron-withdrawing80-90%4-8

Note: Yields and reaction times are illustrative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent system employed.

The data suggests that while boronic acids with electron-donating groups, like 4-methoxyphenylboronic acid, tend to offer the highest yields in the shortest time, this compound remains a highly efficient catalyst, providing excellent yields. Its performance is comparable to, and in some cases may surpass, other boronic acids with strongly electron-withdrawing groups. The slightly longer reaction times compared to unsubstituted or electron-rich counterparts are a common characteristic of electron-deficient boronic acids.

Experimental Protocols

A standardized and reproducible protocol is essential for the objective evaluation of catalyst performance. The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-iodotoluene) (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

This self-validating protocol, when applied consistently, allows for a reliable comparison of the efficiency of different boronic acid catalysts under identical conditions.

Mechanistic Insights and Workflow Visualization

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OH)₂ (Base) Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base Inert Inert Atmosphere (Ar/N₂) Combine->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (Chromatography) Concentrate->Purify

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-(Dimethylcarbamoyl)-3-fluorophenylboronic Acid: A Framework for Laboratory Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the meticulous handling of specialized reagents is paramount. 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid is a key building block in medicinal chemistry, valued for its role in constructing complex molecular architectures. However, its utility is matched by the need for a comprehensive understanding of its handling requirements to ensure both personnel safety and experimental integrity. This guide provides a procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and practical laboratory experience.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. While specific toxicity data for this compound is limited, the hazards can be inferred from its structural class—arylboronic acids—and available safety data sheets (SDS).

Arylboronic acids are generally classified as irritants.[1] More significantly, recent studies have indicated that some arylboronic acids may be weakly mutagenic in microbial assays, warranting their treatment as potentially genotoxic impurities.[2][3] Therefore, it is prudent to handle this compound with a degree of caution appropriate for a compound with potential long-term health effects.

Hazard Summary

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Irritation May cause skin irritation upon contact.[4]Dermal
Serious Eye Irritation May cause serious eye irritation or damage.[4]Ocular
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[4]Inhalation
Potential Mutagenicity As a class, arylboronic acids have shown potential for mutagenicity.[2][3]Inhalation, Dermal, Ingestion
Reproductive Toxicity Boric acid, a related compound, is identified as a reproductive toxicant with chronic high-dose exposure.[1]Inhalation, Dermal, Ingestion

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure.[5] A standard laboratory environment where this compound is handled should mandate the following, with specific considerations for the tasks being performed.[6]

  • Eye and Face Protection :

    • Safety Goggles : Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times to protect against splashes and dust.[6]

    • Face Shield : A full-face shield should be worn over safety goggles during procedures with a high risk of splashing or when handling larger quantities of the solid or solutions.[6]

  • Hand Protection :

    • Disposable Nitrile Gloves : Double-gloving with nitrile gloves is recommended to provide robust protection against incidental contact.[6] Nitrile offers good resistance to a range of chemicals. It is crucial to change gloves immediately upon contamination and to wash hands thoroughly after removal.[7]

  • Body Protection :

    • Laboratory Coat : A flame-resistant lab coat that is fully buttoned is required to protect the skin and personal clothing from contamination.[7]

    • Full-Length Pants and Closed-Toe Shoes : This is a minimum requirement for any laboratory setting to protect against spills.[7][8]

  • Respiratory Protection :

    • Engineering Controls : All handling of solid this compound that may generate dust must be performed in a certified chemical fume hood to minimize inhalation risk.[9]

    • Respirator : If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with the appropriate particulate filter may be necessary.[7][10] Use of a respirator requires enrollment in a respiratory protection program with medical evaluation and fit testing.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured operational plan ensures that safety is integrated into every step of the experimental process.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment (Spatula, Weigh Paper, Glassware) prep_fume_hood->prep_materials handling_weigh Weigh Solid in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_reaction Add to Reaction Vessel handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_dispose_solid Dispose of Contaminated Solids (Gloves, Weigh Paper) in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid Dispose of Unused Solutions in Labeled Hazardous Liquid Waste Container cleanup_decontaminate->cleanup_dispose_liquid cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose_solid->cleanup_remove_ppe cleanup_dispose_liquid->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation :

    • Before entering the laboratory, ensure you are wearing appropriate attire, including long pants and closed-toe shoes.[6]

    • Don the required PPE: a lab coat, chemical splash goggles, and double nitrile gloves.[9]

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment (spatula, weigh paper, glassware, etc.) inside the fume hood to minimize movement of the chemical.

  • Handling and Use :

    • Weighing : Carefully weigh the desired amount of this compound on weigh paper or in a suitable container inside the fume hood. Avoid creating dust.

    • Dissolving : If preparing a solution, add the solvent to the solid in the fume hood. Ensure the container is appropriately labeled.

    • Reaction Setup : Add the compound or its solution to the reaction vessel within the fume hood.

  • Post-Handling :

    • Tightly seal the container of the boronic acid immediately after use.

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent. Collect the rinse as hazardous waste.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper waste management is a critical component of chemical safety.[11] All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste :

    • Collect all contaminated solid materials, such as gloves, weigh paper, and paper towels, in a designated, sealable container.[11]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[11]

  • Liquid Waste :

    • Unused solutions and solvent rinses used for decontamination should be collected in a separate, clearly labeled, and sealable container for hazardous liquid waste.[11]

    • Never dispose of boronic acids or their solutions down the drain.[11][12]

    • Do not mix boronic acid waste with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.[11]

  • Empty Containers :

    • The original container must be triple-rinsed with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous waste.[11] Subsequent rinses may also need to be collected, depending on institutional guidelines.[11]

    • After rinsing and air-drying in a well-ventilated area (like the back of the fume hood), deface the original label, and dispose of the container according to your institution's policy for decontaminated glassware or plastic.

Always consult your institution's EHS department for specific disposal guidelines, as regulations can vary.[10]

By adhering to this comprehensive safety and handling framework, researchers can confidently and safely utilize this compound, ensuring the protection of themselves and their colleagues while maintaining the integrity of their vital work.

References

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5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid

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